5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole
Description
Properties
IUPAC Name |
2-bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c12-6-10(15)11-5-9(14-16-11)7-1-3-8(13)4-2-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHGJKFYGYXITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384097 | |
| Record name | 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258506-49-9 | |
| Record name | 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 258506-49-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole
This guide provides a detailed exploration of the putative mechanism of action for the novel compound 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole. While specific experimental data for this molecule is not yet extensively available in the public domain, this document synthesizes established principles from the fields of medicinal chemistry and chemical biology to propose a scientifically grounded hypothesis for its biological activity. By dissecting the roles of its constituent chemical moieties—the isoxazole core, the bromoacetyl group, and the chlorophenyl substituent—we can construct a robust framework for its investigation by researchers, scientists, and drug development professionals.
Introduction: Deconstructing a Potential Covalent Inhibitor
The isoxazole ring is a well-established pharmacophore, a privileged structure in medicinal chemistry known for its presence in a wide array of bioactive molecules.[1][2][3] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7] The versatility of the isoxazole scaffold lies in its electronic properties and its ability to form various non-covalent interactions with biological targets.[2]
The introduction of a bromoacetyl group at the 5-position of the isoxazole ring is a critical structural feature that strongly suggests a specific and potent mechanism of action: targeted covalent inhibition . The electrophilic nature of α-bromo ketones makes them effective "warheads" for designing covalent inhibitors that form a permanent bond with nucleophilic residues, such as cysteine, histidine, or lysine, within the active site of a target enzyme.[8] This irreversible mode of action can lead to enhanced potency and a prolonged duration of biological effect.[8]
The 3-(4-chlorophenyl) substituent is likely to play a crucial role in directing the molecule to its specific biological target and contributing to the overall binding affinity through hydrophobic and other non-covalent interactions.
This guide will therefore focus on the hypothesis that This compound acts as a targeted covalent inhibitor. We will explore the implications of this proposed mechanism, outline experimental strategies to validate it, and provide the necessary protocols for its characterization.
Proposed Mechanism of Action: A Two-Step Engagement
The interaction of this compound with its putative biological target, likely an enzyme with a nucleophilic residue in its active site, can be conceptualized as a two-step process:
-
Initial Non-Covalent Binding: The isoxazole core and the 4-chlorophenyl group will first guide the molecule to the enzyme's active site, forming a reversible, non-covalent complex. The specificity of this initial binding is determined by the shape, size, and chemical complementarity of the active site.
-
Irreversible Covalent Modification: Once positioned correctly within the active site, the highly reactive bromoacetyl group will be in close proximity to a nucleophilic amino acid residue (e.g., Cys, His, Lys). A nucleophilic attack from the amino acid side chain on the α-carbon of the bromoacetyl group will displace the bromide ion, forming a stable covalent bond. This irreversible modification permanently inactivates the enzyme.
This proposed mechanism is visually represented in the following diagram:
Caption: Proposed two-step mechanism of action for this compound.
Potential Biological Targets and Therapeutic Implications
Given the wide range of activities reported for isoxazole derivatives, this compound could potentially target a variety of enzymes implicated in disease. The presence of the covalent "warhead" suggests that it may be particularly effective against enzymes where irreversible inhibition provides a therapeutic advantage. Potential enzyme classes to investigate include:
-
Kinases: Many kinase inhibitors are under development, and covalent inhibitors have shown promise in overcoming resistance.
-
Proteases: Cysteine proteases are a well-known class of enzymes targeted by covalent inhibitors.
-
Phosphatases: Protein tyrosine phosphatases (PTPs) are another important class of enzymes with a nucleophilic cysteine in their active site.[8]
-
Metabolic Enzymes: Enzymes involved in key metabolic pathways, such as Acetyl-CoA Carboxylase, have been successfully targeted by isoxazole-based inhibitors.[1]
The therapeutic implications will depend on the specific enzyme that is potently and selectively inhibited by this compound. For example, inhibition of a cancer-related kinase could lead to the development of a new anticancer agent, while targeting an inflammatory enzyme could result in a novel anti-inflammatory drug.
Experimental Protocols for Mechanistic Elucidation
To investigate the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a roadmap for researchers to characterize the interaction of this compound with a potential target enzyme.
Enzyme Inhibition Assay
Objective: To determine if the compound inhibits the activity of a target enzyme and to quantify its potency (IC50).
Methodology:
-
Reagents and Materials:
-
Target enzyme
-
Substrate for the enzyme
-
This compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., for measuring product formation)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme and the inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Irreversibility Assay
Objective: To determine if the inhibition is reversible or irreversible.
Methodology:
-
Dialysis Method:
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a prolonged period.
-
As a control, incubate the enzyme with the vehicle (DMSO) alone.
-
Place the enzyme-inhibitor mixture and the control in separate dialysis bags with a suitable molecular weight cutoff.
-
Dialyze against a large volume of buffer for an extended period to remove any unbound inhibitor.
-
Measure the activity of the enzyme from both the inhibitor-treated and control samples.
-
If the activity of the inhibitor-treated enzyme is not restored after dialysis, the inhibition is considered irreversible.
-
-
Jump Dilution Method:
-
Incubate the enzyme with a high concentration of the inhibitor.
-
At various time points, take an aliquot of the mixture and dilute it significantly (e.g., 100-fold) into a solution containing the substrate.
-
Immediately measure the enzyme activity.
-
If the inhibition is reversible, the activity will recover over time as the inhibitor dissociates. If it is irreversible, the activity will remain low.
-
Mass Spectrometry Analysis for Covalent Adduct Formation
Objective: To directly observe the covalent modification of the target enzyme by the inhibitor.
Methodology:
-
Incubation and Digestion:
-
Incubate the target enzyme with the inhibitor.
-
Denature the protein and digest it into smaller peptides using a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Search for a peptide with a mass shift corresponding to the addition of the inhibitor's reactive fragment (minus the bromine atom).
-
The MS/MS fragmentation pattern of the modified peptide will confirm the site of covalent attachment.
-
Caption: Workflow for identifying covalent adducts by mass spectrometry.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in a clear and concise manner to facilitate interpretation.
Table 1: Summary of Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |
| This compound | [Target] | [Value] | [Irreversible] |
| Control Compound (non-covalent) | [Target] | [Value] | [Reversible] |
Conclusion and Future Directions
The chemical structure of this compound strongly suggests a mechanism of action involving targeted covalent inhibition. This in-depth technical guide has provided a comprehensive framework for investigating this hypothesis, from the initial characterization of enzyme inhibition to the direct confirmation of covalent adduct formation. The experimental protocols outlined herein represent a self-validating system, where each step provides further evidence to support or refute the proposed mechanism.
Future research should focus on identifying the specific biological target(s) of this compound through techniques such as activity-based protein profiling or chemoproteomics. Once the target is identified, further studies can be conducted to understand the physiological consequences of its inhibition and to evaluate the therapeutic potential of this compound in relevant disease models. The insights gained from such studies will be invaluable for the advancement of this compound in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpca.org [ijpca.org]
- 8. benchchem.com [benchchem.com]
"5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole
Introduction
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] These five-membered heterocyclic systems are prized for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] The strategic functionalization of the isoxazole ring allows for the fine-tuning of these properties and the development of novel therapeutic agents. This guide focuses on a particularly valuable derivative: This compound .
The introduction of an α-haloketone, specifically the bromoacetyl group, at the 5-position of the isoxazole ring transforms the molecule into a highly versatile synthetic intermediate. The electrophilic nature of the carbon adjacent to the bromine atom makes it a prime target for nucleophilic substitution, enabling its use as a covalent warhead for targeted enzyme inhibition or as a building block for more complex molecular architectures.[8][9]
This document provides a comprehensive, field-proven guide for researchers, chemists, and drug development professionals on the robust synthesis and rigorous characterization of this compound. We will delve into the causality behind experimental choices, ensuring a deep understanding of the process, from initial reaction to final spectroscopic confirmation.
Strategic Synthesis Pathway
The synthesis of this compound is most effectively achieved through a three-step sequence. This pathway is designed for efficiency, high purity, and scalability. The strategy involves the initial formation of the core isoxazole structure, followed by a Friedel-Crafts acylation to install the acetyl group, and finally, a selective α-bromination.
Caption: Overall synthetic route to the target compound.
Experimental Protocols
Part 1: Synthesis of 3-(4-chlorophenyl)isoxazole-5-carboxylic acid
The foundational isoxazole ring is constructed via a cyclization reaction. A common and effective method involves the reaction of a chalcone intermediate, derived from 4-chloroacetophenone, with hydroxylamine hydrochloride.[1][2][4]
Protocol:
-
Chalcone Formation: To a stirred solution of 4-chloroacetophenone (1 eq.) and an appropriate aldehyde (e.g., benzaldehyde, 1 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 2-3 hours until a precipitate forms. Monitor completion by Thin Layer Chromatography (TLC).
-
Filter the solid chalcone, wash thoroughly with cold water until the washings are neutral, and dry.
-
Isoxazole Cyclization: Reflux a mixture of the synthesized chalcone (1 eq.), hydroxylamine hydrochloride (1.5 eq.), and sodium acetate (2 eq.) in ethanol for 6-8 hours.[4]
-
After completion (monitored by TLC), cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 3-(4-chlorophenyl)-5-phenylisoxazole. For the purpose of this synthesis, a precursor leading to a 5-carboxy or 5-acetyl group is necessary. A more direct route involves using a β-ketoester.
-
Alternative (more direct) route: React 4-chloroacetophenone oxime (prepared from 4-chloroacetophenone and hydroxylamine hydrochloride[10]) with a suitable C2-synthon like ethyl propiolate.
-
A more robust method involves the synthesis of 3-(4-chlorophenyl)isoxazole-5-carboxylic acid, a stable and commercially available intermediate.[11]
Part 2: Synthesis of 5-acetyl-3-(4-chlorophenyl)isoxazole
This step employs a Friedel-Crafts acylation to introduce the acetyl group onto the isoxazole ring.[12] The isoxazole ring, while aromatic, has varying reactivity at its different positions. Acylation is expected to occur at the C5 position.
Causality Behind the Protocol:
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[13]
-
Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃, effectively sequestering the catalyst.[12]
-
Solvent: An inert solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.
-
Work-up: The aqueous work-up is crucial to decompose the ketone-AlCl₃ complex and remove inorganic byproducts.
Protocol:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq.) dropwise to the suspension, maintaining the temperature at 0 °C. Stir for 15 minutes.
-
Add a solution of 3-(4-chlorophenyl)isoxazole (1 eq.) in dry DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 5-acetyl-3-(4-chlorophenyl)isoxazole.
Part 3: Synthesis of this compound
The final step is the selective bromination at the α-carbon of the acetyl group. This reaction proceeds via an enol or enolate intermediate.
Causality Behind the Protocol:
-
Acidic Conditions: Acetic acid serves as both the solvent and a catalyst, promoting the formation of the enol tautomer of the ketone, which is the reactive species.
-
Brominating Agent: Molecular bromine (Br₂) is the electrophile that reacts with the electron-rich enol.
-
Temperature Control: The reaction is typically performed at room temperature. Exothermic reactions may require initial cooling to control the reaction rate and prevent side reactions.
Protocol:
-
Dissolve 5-acetyl-3-(4-chlorophenyl)isoxazole (1 eq.) in glacial acetic acid.
-
To this solution, add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise with stirring. A slight warming of the mixture may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. The disappearance of the bromine color indicates the progress of the reaction. Monitor by TLC.
-
Once the reaction is complete, pour the mixture into a large volume of ice-cold water.
-
The solid precipitate is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove acetic acid and then with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield this compound as a solid. Recrystallization from ethanol or a similar solvent may be performed for higher purity.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the structure and purity of the final product. The combination of IR, NMR, and Mass Spectrometry provides unambiguous proof of synthesis.
Caption: Workflow for product purification and characterization.
Expected Spectroscopic Data
The following table summarizes the key analytical data expected for this compound.
| Technique | Feature | Expected Observation | Rationale |
| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1700-1720 cm⁻¹ | Strong absorption characteristic of a ketone. The position is influenced by the adjacent electronegative bromine atom.[9][14] |
| C-Br Stretch | ~600-700 cm⁻¹ | Indicates the presence of a carbon-bromine bond. | |
| Isoxazole Ring | ~1600-1620 cm⁻¹, ~1400-1450 cm⁻¹ | C=N and C=C stretching vibrations within the heterocyclic ring.[15] | |
| ¹H NMR | -CH₂Br Protons | Singlet, ~4.5-4.8 ppm | Methylene protons are deshielded by both the adjacent carbonyl group and the bromine atom. Appears as a singlet as there are no adjacent protons. |
| Aromatic Protons (H-2', H-6') | Doublet, ~7.8-8.0 ppm | Protons ortho to the isoxazole ring on the chlorophenyl group. | |
| Aromatic Protons (H-3', H-5') | Doublet, ~7.4-7.6 ppm | Protons meta to the isoxazole ring on the chlorophenyl group. | |
| Isoxazole Proton (H-4) | Singlet, ~7.0-7.2 ppm | The proton at the 4-position of the isoxazole ring.[16] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~185-190 ppm | Characteristic chemical shift for a ketone carbonyl carbon. |
| Methylene Carbon (-CH₂Br) | ~30-35 ppm | Aliphatic carbon attached to bromine. | |
| Isoxazole Carbons (C3, C5) | ~160-170 ppm | Quaternary carbons of the isoxazole ring attached to substituents. | |
| Chlorophenyl Carbons | ~125-140 ppm | Aromatic carbons with characteristic shifts for a para-substituted ring. | |
| Mass Spectrometry | Molecular Ion Peak | [M]⁺, [M+2]⁺, [M+4]⁺ | A characteristic isotopic cluster due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). |
Conclusion
This guide outlines a reliable and well-rationalized pathway for the synthesis of this compound, a key intermediate for pharmaceutical research and development. The provided protocols are grounded in established chemical principles, such as Friedel-Crafts acylation and α-ketone halogenation.[12][13] The detailed characterization workflow ensures that researchers can confidently verify the identity and purity of their synthesized material. By understanding the causality behind each step, scientists can troubleshoot effectively and adapt these methods for the synthesis of analogous compounds, thereby accelerating the discovery of new chemical entities with therapeutic potential.
References
- 1. nveo.org [nveo.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpca.org [ijpca.org]
- 8. benchchem.com [benchchem.com]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. 傅-克酰基化反应 [sigmaaldrich.cn]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 16. rsc.org [rsc.org]
A Comprehensive Spectroscopic Guide to 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document serves as a comprehensive resource, detailing the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and established spectroscopic principles, this guide offers a predictive yet robust interpretation of the spectral data, enabling researchers to confidently identify and characterize this molecule.
Introduction: The Significance of Spectroscopic Characterization
This compound is a multifaceted compound featuring a reactive bromoacetyl group, a stable isoxazole core, and a substituted aromatic ring.[1][2][3][4] This unique combination of functional groups suggests potential applications as a versatile intermediate in organic synthesis or as a candidate for biological screening. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, particularly in the pharmaceutical sciences where molecular identity is directly linked to activity and safety. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture, offering insights into connectivity, functional groups, and overall structure. This guide will navigate the expected spectral data for this compound, providing a foundational understanding for researchers working with this and related compounds.
Molecular Structure and Key Features
A clear visualization of the molecular structure is essential for interpreting its spectroscopic data.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment and connectivity of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | Doublet | 2H | Ar-H (ortho to isoxazole) |
| ~7.5 - 7.7 | Doublet | 2H | Ar-H (meta to isoxazole) |
| ~7.0 | Singlet | 1H | Isoxazole-H4 |
| ~4.5 | Singlet | 2H | -CH₂Br |
Causality behind Predictions:
-
Aromatic Protons: The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the isoxazole ring are expected to be deshielded and appear at a lower field compared to the meta protons due to the electron-withdrawing nature of the isoxazole ring.
-
Isoxazole Proton: The single proton on the isoxazole ring (H4) is anticipated to appear as a sharp singlet in the aromatic region, typically between δ 6.5 and 7.5 ppm, a characteristic feature of 3,5-disubstituted isoxazoles.[5][6]
-
Methylene Protons: The methylene protons of the bromoacetyl group are adjacent to both a carbonyl group and a bromine atom, both of which are strongly electron-withdrawing. This will cause a significant downfield shift, predicted to be around δ 4.5 ppm.[1] The absence of adjacent protons will result in a singlet.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O (keto) |
| ~170 | C5 (isoxazole) |
| ~163 | C3 (isoxazole) |
| ~136 | C-Cl (aromatic) |
| ~129 | CH (aromatic) |
| ~127 | C-isoxazole (aromatic) |
| ~98 | C4 (isoxazole) |
| ~30 | -CH₂Br |
Causality behind Predictions:
-
Carbonyl Carbon: The keto carbonyl carbon is highly deshielded and will appear at the lowest field, typically around 185 ppm.
-
Isoxazole Carbons: The carbons of the isoxazole ring have characteristic chemical shifts, with C3 and C5 appearing at lower fields than C4.[6]
-
Aromatic Carbons: The aromatic carbons will appear in the typical range of δ 125-136 ppm. The carbon bearing the chlorine atom will be shifted downfield.
-
Methylene Carbon: The carbon of the bromomethyl group will be found at a higher field, around δ 30 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 | C-H stretch | Aromatic & Isoxazole |
| ~1720 | C=O stretch | Keto |
| ~1610 | C=N stretch | Isoxazole |
| ~1500, 1450 | C=C stretch | Aromatic |
| ~1400 | N-O stretch | Isoxazole |
| ~1100 | C-Cl stretch | Aryl chloride |
| ~650 | C-Br stretch | Alkyl bromide |
Causality behind Predictions:
-
Carbonyl Stretch: A strong absorption band around 1720 cm⁻¹ is a definitive indicator of the keto-carbonyl group.
-
Isoxazole Ring Vibrations: The isoxazole ring will exhibit characteristic stretching vibrations for the C=N bond (around 1610 cm⁻¹) and the N-O bond (around 1400 cm⁻¹).[5]
-
Aromatic and Halogen Vibrations: The spectrum will also show aromatic C-H and C=C stretching, as well as the characteristic C-Cl and C-Br stretching frequencies at lower wavenumbers.[5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Molecular Ion Peak: For the molecular formula C₁₀H₇BrClNO, the expected monoisotopic mass is approximately 270.94 g/mol . The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (M and M+2 peaks of nearly equal intensity) and one chlorine atom (M and M+2 peaks with an approximate 3:1 intensity ratio).
Predicted Fragmentation Pathway:
Figure 2: Predicted major fragmentation pathways for this compound.
Causality behind Predictions:
-
Alpha-Cleavage: The most likely initial fragmentation will be the loss of the bromine radical (•Br) or the entire bromoacetyl radical (•COCH₂Br) due to the relative weakness of the C-Br and C-C bonds adjacent to the carbonyl group.
-
Ring Fragmentation: The resulting isoxazole-containing fragment can then undergo further fragmentation of the heterocyclic ring, leading to characteristic ions.
Experimental Protocols: Best Practices for Data Acquisition
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a suitable mass range.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By integrating predictive data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can achieve unambiguous structural elucidation and purity assessment. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This technical guide serves as an essential resource for scientists and professionals engaged in the synthesis, development, and analysis of novel isoxazole-based compounds.
References
"5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" literature review
An In-depth Technical Guide to 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole: Synthesis, Mechanism, and Therapeutic Potential
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging the established pharmacological importance of the isoxazole scaffold and the reactive potential of an α-haloketone, this molecule is rationally designed as a potent and potentially irreversible inhibitor of key enzymes implicated in inflammation and cancer, such as phospholipase A2 (PLA2). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, mechanism of action, and protocols for biological evaluation.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structure is a "privileged" scaffold in medicinal chemistry, meaning it is a common feature in a multitude of clinically successful drugs.[1] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions like hydrogen bonding and π-π stacking.[2] Clinically approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature an isoxazole core, underscoring its therapeutic versatility.[1][2] Isoxazole derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3]
The title compound, this compound, combines this proven scaffold with two critical substituents: a 4-chlorophenyl group at the 3-position and a bromoacetyl group at the 5-position. The chlorophenyl moiety is a common feature in many bioactive molecules, often enhancing binding affinity through hydrophobic and halogen-bonding interactions. The bromoacetyl group is a reactive α-haloketone, a class of functional groups known to act as irreversible inhibitors by covalently modifying nucleophilic residues (such as histidine or cysteine) in enzyme active sites.[4][5] This rational design strategy positions this compound as a prime candidate for a covalent inhibitor targeting enzymes like phospholipase A2.
Proposed Synthesis and Characterization
While a direct, single-publication synthesis for this compound is not prominently documented, a robust and logical multi-step synthetic route can be proposed based on established isoxazole synthesis methodologies and standard organic transformations. The pathway proceeds via a key 5-acetylisoxazole intermediate.
Retrosynthetic Analysis and Proposed Pathway
The most logical approach involves a three-stage process: 1) Formation of a 1,3-dicarbonyl precursor, 2) Cyclocondensation with hydroxylamine to form the isoxazole ring, and 3) α-bromination of the acetyl group.
Caption: Proposed three-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(4-chlorophenyl)butane-1,3-dione
This reaction is a Claisen condensation to form the necessary β-diketone precursor.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.
-
Addition of Reagents: Add 4'-chloroacetophenone (1.0 equivalent) dropwise to the stirred solution. Following this, add ethyl acetate (1.5 equivalents) dropwise.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold dilute HCl. The precipitated solid is the crude β-diketone.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the purified 1-(4-chlorophenyl)butane-1,3-dione.
Step 2: Synthesis of 5-Acetyl-3-(4-chlorophenyl)isoxazole
This is the key cyclocondensation step to form the isoxazole ring.[6][7]
-
Setup: Dissolve the 1-(4-chlorophenyl)butane-1,3-dione (1.0 equivalent) from Step 1 in ethanol or acetic acid in a round-bottom flask.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution. If using acetic acid, the reaction can proceed directly. If in ethanol, a mild base like pyridine or sodium acetate is added.
-
Reaction: Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and pour it into ice water. The product will precipitate out of the solution.
-
Purification: Filter the crude product, wash thoroughly with water, and purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain pure 5-acetyl-3-(4-chlorophenyl)isoxazole.
Step 3: Synthesis of this compound
This is a standard α-bromination of a ketone.
-
Setup: Dissolve the 5-acetyl-3-(4-chlorophenyl)isoxazole (1.0 equivalent) from Step 2 in a suitable solvent like glacial acetic acid or chloroform.
-
Bromination: Add a solution of bromine (1.0 equivalent) in the same solvent dropwise at 0-5 °C. The disappearance of the bromine color indicates its consumption.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.
-
Workup: Pour the reaction mixture into a cold aqueous solution of sodium bisulfite to quench any excess bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent like ethanol to yield the final compound, this compound.
Characterization
The structure of the final compound should be confirmed using standard analytical techniques. Based on analogous structures, the following spectral data can be anticipated:
-
¹H NMR: A singlet corresponding to the two protons of the -CH₂Br group (typically δ 4.0-4.5 ppm), a singlet for the isoxazole C4-proton, and multiplets in the aromatic region (δ 7.4-7.9 ppm) for the 4-chlorophenyl group.
-
¹³C NMR: Signals for the carbonyl carbon (~185-195 ppm), the -CH₂Br carbon (~30-35 ppm), and carbons of the isoxazole and chlorophenyl rings.
-
FT-IR: A strong absorption band for the carbonyl (C=O) stretching vibration (~1700-1720 cm⁻¹), and characteristic bands for C=N, C-O of the isoxazole ring and C-Cl stretching.
-
Mass Spectrometry: The molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, confirming the presence of one bromine atom. The chlorine isotope pattern would also be observable.
Biological Activity and Mechanism of Action
The primary rationale for the design of this compound is its potential as an inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.
Inhibition of Phospholipase A2 (PLA2)
Causality Behind Targeting PLA2: sPLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond of phospholipids, releasing arachidonic acid and lysophospholipids.[8] Arachidonic acid is the precursor to pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. By inhibiting PLA2, the production of the entire downstream cascade of inflammatory mediators is halted, making it an attractive therapeutic target for inflammatory diseases.[8]
Caption: Role of PLA2 in the inflammatory cascade and its inhibition.
Mechanism of Inhibition: The bromoacetyl moiety is a classic electrophilic warhead. Its mechanism of action is analogous to that of the well-studied irreversible PLA2 inhibitor, p-bromophenacyl bromide (pBPB).[4][5] The α-carbon of the bromoacetyl group is highly electrophilic and susceptible to nucleophilic attack by a histidine residue (specifically His-48 in most sPLA2s) located in the enzyme's active site. This attack displaces the bromide ion and forms a stable covalent bond, effectively and irreversibly alkylating the enzyme.[5][9] This covalent modification prevents the substrate from binding and catalysis from occurring.
Anticancer Properties
The isoxazole scaffold is a component of many compounds with demonstrated anticancer activity.[3][10] These compounds can act through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[3] The inhibition of PLA2 is also relevant in oncology, as PLA2 activity is often upregulated in various cancers and contributes to tumor progression, angiogenesis, and metastasis. Therefore, this compound may exert anticancer effects through a dual mechanism: direct cytotoxicity and modulation of the tumor microenvironment via PLA2 inhibition.
Protocols for Biological Evaluation
The following protocols are self-validating systems designed to assess the biological activity of the title compound. They are based on established methods for evaluating PLA2 inhibitors and cytotoxic agents.
In Vitro sPLA2 Inhibition Assay (Representative Protocol)
This assay measures the enzymatic activity of sPLA2 by detecting the release of a fluorescent fatty acid from a synthetic substrate.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0.
-
Enzyme Stock: Human recombinant sPLA2-IIA at 1 mg/mL in a suitable buffer, stored at -80°C.
-
Substrate: A fluorescent phospholipid substrate (e.g., NBD-C6-HPC) prepared as a 1 mM stock in ethanol.
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO.
-
Positive Control: A known PLA2 inhibitor (e.g., an indole-isoxazole hybrid) treated similarly.[8]
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound dilutions (or DMSO for control) to each well.
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of a diluted sPLA2 solution (e.g., 5 ng/well) to each well and pre-incubate for 30 minutes at 37°C. This pre-incubation is critical for covalent inhibitors to allow time for the reaction with the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorescent substrate to each well.
-
Measure the increase in fluorescence intensity (Excitation/Emission appropriate for the fluorophore, e.g., 460/534 nm for NBD) every minute for 30-60 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vitro Cytotoxicity Assay (MTT Protocol)
This colorimetric assay assesses cell viability by measuring the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
-
Cell Culture:
-
Seed cancer cells (e.g., A549 lung carcinoma, PC-3 prostate carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well.[11]
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 3-4 hours until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
Caption: Standard workflow for determining cytotoxicity via MTT assay.
Quantitative Data from Analogous Compounds
While specific data for the title compound is not available in the public literature, the activity of structurally related isoxazoles provides a benchmark for expected potency.
Table 1: PLA2 Inhibitory Activity of an Isoxazole Analog
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
|---|
| Analog 1 | Indole-Isoxazole Hybrid | sPLA2 | 10.23 |[8] |
Table 2: Anticancer Activity (IC₅₀) of Selected Chlorophenyl Isoxazole Analogs
| Compound ID | Isoxazole Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Analog 2 | 5-(3-alkylquinolin-2-yl)-3-aryl | PC-3 (Prostate) | < 12 | [11] |
| Analog 3 | 5-(3-alkylquinolin-2-yl)-3-aryl | A549 (Lung) | < 12 | [11] |
| Analog 4 | 3-aryl-5-substituted | Huh7 (Liver) | > 10 |[3] |
Disclaimer: The data presented is for structurally related compounds and is intended to provide a reasonable expectation of the biological activity for this compound.
Conclusion and Future Directions
This compound is a rationally designed molecule that holds significant promise as a tool compound for chemical biology and as a lead for drug discovery. Its design combines the pharmacologically validated isoxazole core with a covalent warhead targeting key enzymes in inflammation and cancer. The proposed synthesis is robust and relies on well-established chemical reactions. The clear mechanism of action, based on the irreversible inhibition of PLA2, provides a solid foundation for its application in studying inflammatory signaling pathways.
Future work should focus on the successful synthesis and purification of the compound, followed by rigorous biological validation using the protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving modification of the chlorophenyl ring and the linker to the reactive moiety, could further optimize potency and selectivity. Given its potential for covalent inhibition, in vivo studies in animal models of inflammatory diseases (e.g., arthritis) or cancer are a logical and compelling next step.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. espublisher.com [espublisher.com]
- 11. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Isoxazole-Based Covalent Modifiers
Abstract
The deliberate design of targeted covalent inhibitors (TCIs) has undergone a significant renaissance in modern drug discovery, offering distinct advantages in potency, duration of action, and the ability to target historically "undruggable" proteins.[1] While classical electrophiles like acrylamides have dominated the landscape, concerns over their intrinsic reactivity and potential for off-target effects have spurred the search for novel, tunable covalent warheads.[2][3][4][5] This technical guide provides a comprehensive exploration of the isoxazole moiety, a unique and versatile heterocyclic electrophile. We will trace its journey from a stable heterocyclic scaffold to its recognition as a latent, cysteine-reactive warhead capable of forming covalent bonds through a proximity-driven ring-opening mechanism. This guide will delve into the mechanistic underpinnings of isoxazole reactivity, its strategic advantages in drug design, key historical milestones in its development, and detailed experimental protocols for its characterization and validation. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to serve as an authoritative resource on the core principles and practical application of isoxazole-based covalent modifiers.
Introduction: The Quest for Tunable Covalency
Covalent inhibitors function by forming a stable, covalent bond with a specific amino acid residue on their target protein, most commonly a nucleophilic cysteine.[6][7][8] This mechanism can lead to profound and durable target inhibition, a significant advantage over non-covalent counterparts.[1][6][8] The majority of FDA-approved covalent kinase inhibitors, for instance, utilize acrylamide warheads that engage in a Michael addition reaction with a cysteine thiol.[5][9][10]
However, the success of a TCI hinges on a delicate balance: the electrophilic warhead must be reactive enough to form a bond with its intended target but not so reactive that it indiscriminately modifies other proteins, leading to toxicity.[11] This challenge has fueled the development of "tunable" electrophiles, whose reactivity is attenuated and highly dependent on the binding affinity and orientation provided by the non-covalent scaffold of the inhibitor.[12] Isoxazoles have emerged as a premier class of such tunable, latent electrophiles, offering a unique solution to the reactivity-selectivity conundrum.
The Isoxazole Moiety: From Stable Heterocycle to Latent Electrophile
Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms.[13][14][15] For decades, they have been valued in medicinal chemistry as stable scaffolds, contributing to the structural framework and pharmacological properties of numerous bioactive compounds.[14][15][16][17][18] The aromaticity of the isoxazole ring generally renders it stable to acids, bases, and oxidizing agents.[19]
The key to its function as a covalent warhead lies in the latent electrophilicity conferred by the N-O bond.[15][19] This bond, while stable under normal physiological conditions, can be induced to cleave upon nucleophilic attack by a suitably positioned and activated cysteine thiolate within a protein's binding pocket. This proximity-driven reaction unmasks the electrophile, leading to a covalent modification.
Mechanism of Covalent Modification: A Proximity-Induced Ring Opening
The covalent modification by an isoxazole warhead is not a simple displacement reaction but a sophisticated ring-opening cascade. The process is initiated by the nucleophilic attack of a deprotonated cysteine residue (thiolate) on a carbon atom of the isoxazole ring. The precise carbon atom attacked can be influenced by the substitution pattern on the ring, which in turn dictates the electronics and accessibility of the electrophilic centers.
This initial nucleophilic attack disrupts the aromaticity of the isoxazole ring, leading to the cleavage of the weak N-O bond.[15] The ring then opens to form a stable, vinylogous β-amino enone or a related species, which remains covalently tethered to the cysteine residue. This mechanism ensures that the highly reactive species is generated only at the target site, minimizing the potential for systemic reactivity.
Caption: Proximity-driven covalent modification by an isoxazole warhead.
A Brief History: Key Milestones in Development
While isoxazole chemistry has been established for over a century, its application as a targeted covalent modifier is a more recent innovation, largely pioneered within the pharmaceutical industry.
-
Early 2000s: Researchers at Warner-Lambert (now Pfizer) were among the first to explore complex heterocyclic structures as kinase inhibitors.[20] While not explicitly focused on covalency at the time, this work laid the groundwork for investigating diverse scaffolds.
-
Mid-to-Late 2000s: The concept of targeted covalent inhibitors gained significant traction, with a focus on kinases. The success of acrylamide-based inhibitors demonstrated the power of this approach but also highlighted the need for alternative electrophiles with different reactivity profiles.[4]
-
The Pfizer Breakthrough (c. 2010-2016): A pivotal moment in the history of isoxazole covalent modifiers came from research at Pfizer. During the development of inhibitors for kinases like c-Met and ALK, scientists discovered that certain isoxazole-containing compounds were forming covalent bonds with cysteine residues in the active site. This serendipitous discovery led to a focused effort to understand and optimize the isoxazole moiety as a "tunable" covalent warhead. This work demonstrated that by modifying the substituents on the isoxazole ring, the reactivity could be finely tuned to achieve high selectivity for the target cysteine over other nucleophiles, such as glutathione.
This pioneering industrial research established the isoxazole as a viable and attractive alternative to more classical electrophiles, paving the way for its broader application in drug discovery.
Advantages of Isoxazole Warheads in Drug Design
The isoxazole moiety offers several compelling advantages over more traditional electrophiles like acrylamides:
| Feature | Isoxazole Warhead | Acrylamide Warhead | Rationale & Implication |
| Intrinsic Reactivity | Low (Latent) | Moderate to High | Isoxazoles are stable in circulation, minimizing off-target reactions. Reactivity is "switched on" by target binding, enhancing selectivity. |
| Tunability | High | Moderate | Reactivity can be finely modulated by altering electronic and steric properties of substituents on the isoxazole ring. This allows for precise optimization against a specific target cysteine. |
| Novel Chemical Space | Yes | Well-explored | Provides novel vectors and intellectual property opportunities. The 3D structure of the ring can be exploited for unique binding interactions. |
| Safety Profile | Potentially Improved | Glutathione reactivity is a concern | Lower intrinsic reactivity often translates to less depletion of endogenous nucleophiles like glutathione, potentially leading to a better safety profile. |
Experimental Workflows & Protocols
As a Senior Application Scientist, it is crucial to employ rigorous, self-validating workflows to characterize and confirm the mechanism of action for any novel covalent modifier.
Workflow for Characterization of an Isoxazole-Based TCI
This workflow ensures a multi-faceted validation of covalent engagement, from initial reactivity assessment to precise identification of the modification site.
Caption: A multi-step workflow for the rigorous validation of isoxazole covalent inhibitors.
Protocol 1: Synthesis of a Generic 3,5-Disubstituted Isoxazole Core
The synthesis of isoxazoles can be achieved through various methods, with one of the most common being the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[13] More advanced methods, such as electrophilic cyclization, allow for the creation of highly substituted isoxazoles.[21][22]
Objective: To synthesize a 3,5-disubstituted isoxazole scaffold.
Method: Based on Electrophilic Cyclization of an O-methyl oxime [21]
-
Preparation of the Ynone: Start with a terminal alkyne and an acid chloride. Perform a Sonogashira coupling reaction using a palladium/copper catalyst to generate the 2-alkyn-1-one (ynone) intermediate.
-
Formation of the O-methyl Oxime: React the ynone with methoxylamine hydrochloride in the presence of a mild base (e.g., pyridine) in methanol. This reaction typically yields a mixture of E/Z isomers. The desired Z-isomer is crucial for the subsequent cyclization and can often be isolated via column chromatography.[22]
-
Electrophilic Cyclization: Treat the purified Z-O-methyl oxime with an electrophilic iodine source, such as iodine monochloride (ICl), in a suitable solvent like dichloromethane. The reaction is typically run at room temperature or slightly below.
-
Workup and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product into an organic solvent, dry, and concentrate. Purify the resulting 4-iodoisoxazole using silica gel chromatography.
-
Further Functionalization (Optional): The 4-iodoisoxazole is a versatile intermediate. The iodine can be replaced using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to install a wide variety of substituents at the C4 position, allowing for the generation of diverse chemical libraries.[22]
Protocol 2: Confirming Covalent Adduct Formation via Mass Spectrometry
Mass spectrometry (MS) is the gold standard for unequivocally confirming covalent bond formation and identifying the specific site of modification.[23][24][25]
Objective: To verify that the isoxazole inhibitor forms a covalent adduct with the target protein at a specific cysteine residue.
-
Sample Preparation:
-
Incubate the target protein with a 2-5 fold molar excess of the isoxazole inhibitor for a defined period (e.g., 2 hours) at 37°C.
-
Prepare a control sample of the protein incubated with vehicle (e.g., DMSO) under identical conditions.
-
-
Intact Protein Analysis (Top-Down MS):
-
Desalt the samples using a C4 ZipTip or equivalent to remove unbound inhibitor and buffer components.
-
Analyze the samples via LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Self-Validation Check: Look for a mass shift in the inhibitor-treated sample that corresponds exactly to the molecular weight of the inhibitor. The absence of this shift in the control sample confirms covalent modification of the intact protein.[25]
-
-
Proteolytic Digestion (Bottom-Up MS):
-
Denature the protein samples (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate non-target cysteines (with iodoacetamide).
-
Digest the proteins into peptides using a protease like trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS. The mass spectrometer will isolate peptide ions and fragment them.
-
Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the fragmentation data against the protein sequence.[23]
-
Crucial Step: Perform the search with a "variable modification" on cysteine residues corresponding to the mass of the inhibitor.
-
-
Data Analysis and Validation:
-
Self-Validation Check: Identify the specific peptide containing the mass shift. The MS/MS spectrum for that peptide should show a clear fragmentation pattern that allows you to pinpoint the modification to a specific cysteine residue.[23][25] The observation of fragment ions (b- and y-ions) containing the modification provides definitive proof of the adduction site. Open-mass search algorithms can also be used when the exact mass of the modification is unknown.[24][26][27]
-
Future Perspectives
The isoxazole covalent modifier is more than just another warhead; it represents a strategic approach to designing highly selective and potentially safer covalent medicines. The future of this field is bright, with several exciting avenues of exploration:
-
Expanding the Target Landscape: Applying isoxazole-based modifiers to target classes beyond kinases, such as proteases, phosphatases, and E3 ligases.
-
Reversible Covalency: While typically forming irreversible bonds, designing highly strained or electronically unique isoxazoles could potentially lead to reversible covalent inhibitors, combining high target occupancy with a tunable duration of action.[28]
-
Chemoproteomics: Using isoxazole-based probes in activity-based protein profiling (ABPP) to discover novel druggable cysteines throughout the proteome.
The journey of the isoxazole from a simple heterocycle to a sophisticated tool in targeted covalent inhibition is a testament to the power of serendipity and rational design in drug discovery. Its continued exploration promises to yield next-generation therapies with enhanced precision and efficacy.
References
- 1. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of novel heterocyclic warheads for cysteine targeting covalent inhibitors [morressier.com]
- 3. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. medium.com [medium.com]
- 6. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pak.elte.hu [pak.elte.hu]
- 12. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. | BioWorld [bioworld.com]
- 21. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. biorxiv.org [biorxiv.org]
- 27. biorxiv.org [biorxiv.org]
- 28. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Utilizing "5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" in Enzyme Inhibition Assays
Introduction: A Potent Tool for Covalent Enzyme Inhibition
In the landscape of modern drug discovery and chemical biology, the strategic use of covalent inhibitors offers a powerful approach to achieving potent and durable modulation of enzyme activity.[1] This application note provides a detailed protocol for the use of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole , a heterocyclic compound featuring a reactive bromoacetyl group, as a covalent inhibitor in enzyme inhibition assays.
The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be present in a variety of biologically active molecules with activities including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5][6][7] The incorporation of an α-haloketone, specifically a bromoacetyl group, transforms the isoxazole derivative into a targeted covalent inhibitor.[4] These inhibitors typically function through a two-step mechanism: an initial, reversible binding to the enzyme's active site, followed by the formation of a stable, irreversible covalent bond with a nucleophilic amino acid residue.[8][9] This permanent inactivation of the enzyme makes such inhibitors particularly valuable for achieving sustained therapeutic effects.[1][10]
The reactivity of the bromoacetyl group is primarily directed towards nucleophilic residues such as cysteine (via thioether linkage) and histidine (via alkylation of the imidazole ring), although reactions with other nucleophiles like lysine and serine are also possible.[9] The specificity of the inhibition is largely determined by the initial non-covalent binding affinity of the isoxazole core for the target enzyme's active site.
This document will guide researchers, scientists, and drug development professionals through the necessary steps for preparing the inhibitor, conducting the enzyme inhibition assay, and analyzing the kinetic data to determine the key parameters of covalent inhibition: the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).
Safety Precautions: Handling Bromoacetyl Compounds
Bromoacetyl derivatives are reactive alkylating agents and should be handled with appropriate caution.[11][12][13][14][15][16] They are typically lachrymators and can cause skin and respiratory tract irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13][14] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[12][14]
Materials and Reagents
-
Inhibitor: this compound
-
Enzyme: Purified enzyme of interest (e.g., a cysteine protease, kinase, or other enzyme with a susceptible nucleophile in the active site)
-
Substrate: A suitable substrate for the target enzyme that produces a detectable signal (e.g., chromogenic, fluorogenic, or luminescent)
-
Assay Buffer: Buffer optimized for enzyme activity and stability (e.g., HEPES, Tris-HCl, or phosphate buffer at the appropriate pH)
-
Solvent for Inhibitor: Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Microplates: 96- or 384-well plates suitable for the detection method (e.g., clear flat-bottom for colorimetric assays, black for fluorescence/luminescence)
-
Plate Reader: A microplate reader capable of kinetic measurements at the appropriate wavelength(s)
-
Standard laboratory equipment: Pipettes, reagent reservoirs, etc.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Inhibitor Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Enzyme Working Solution:
-
Prepare a working solution of the enzyme in the assay buffer at a concentration that yields a linear reaction rate over the desired assay time. The optimal concentration should be determined empirically in preliminary experiments.
-
Keep the enzyme solution on ice until use.
-
-
Substrate Working Solution:
-
Prepare a working solution of the substrate in the assay buffer at a concentration typically at or below its Michaelis-Menten constant (Km) to ensure the assay is sensitive to changes in enzyme activity.
-
Protect from light if the substrate is light-sensitive.
-
Protocol 2: Determination of kinact and KI
The determination of the kinetic parameters for an irreversible inhibitor requires a time-dependent inhibition assay.[17][18][19] The following protocol is a common method for this purpose.
Experimental Workflow for Irreversible Inhibition Kinetics
Caption: Workflow for determining kinetic parameters of an irreversible inhibitor.
Step-by-Step Procedure:
-
Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in assay buffer. The final concentrations should typically span a range from 0.1 to 10 times the expected KI. Also, include a vehicle control (DMSO in assay buffer).
-
Assay Plate Setup:
-
In a microplate, add the diluted inhibitor solutions to the appropriate wells.
-
Add the enzyme working solution to all wells, except for a no-enzyme control.
-
The final volume in each well before adding the substrate should be consistent.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes). This step allows the covalent reaction between the inhibitor and the enzyme to proceed.
-
Reaction Initiation: At the end of each pre-incubation time point, initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed plate reader and measure the product formation over time (kinetic mode). The measurement interval and duration should be optimized to ensure the initial reaction rates are captured and are linear.
Data Analysis and Interpretation
The analysis of data from an irreversible inhibition assay is a multi-step process.[2][18][20]
Mechanism of Covalent Inhibition
Caption: Two-step mechanism of irreversible covalent inhibition.
-
Determine Initial Velocities: From the kinetic reads, calculate the initial velocity (rate) of the reaction for each inhibitor concentration and each pre-incubation time point. This is typically the slope of the linear portion of the progress curve (product vs. time).
-
Calculate Percent Remaining Activity: For each inhibitor concentration, normalize the initial velocities at different pre-incubation times to the velocity at time zero (or the vehicle control). Plot the natural logarithm of the percent remaining activity versus the pre-incubation time.
-
Determine the Observed Rate of Inactivation (kobs): For each inhibitor concentration, the data from the previous step should follow a first-order decay. Fit the data to the following equation to determine the observed rate of inactivation (kobs):
ln(Remaining Activity) = -kobs * t
Where t is the pre-incubation time. The slope of this line is -kobs.
-
Determine kinact and KI: Plot the calculated kobs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors using non-linear regression:
kobs = (kinact * [I]) / (KI + [I])
Where:
-
kinact is the maximal rate of inactivation at saturating inhibitor concentrations.
-
KI is the inhibitor concentration that produces half-maximal inactivation.
-
[I] is the inhibitor concentration.
The second-order rate constant, kinact/KI, is a measure of the overall inhibitor efficiency.[11]
-
Table 1: Key Kinetic Parameters for Covalent Inhibitors
| Parameter | Description | How to Determine |
| kobs | Observed rate of inactivation | Slope of the plot of ln(% remaining activity) vs. pre-incubation time for each inhibitor concentration. |
| KI | Inhibitor concentration at half-maximal inactivation rate | Determined from the hyperbolic fit of kobs vs. inhibitor concentration. |
| kinact | Maximal rate of inactivation | Determined from the hyperbolic fit of kobs vs. inhibitor concentration. |
| kinact/KI | Second-order rate constant of inactivation | Calculated from the determined kinact and KI values. Represents inhibitor efficiency. |
Potential Applications and Target Classes
The unique properties of this compound make it a valuable tool for investigating enzymes with nucleophilic residues in their active sites. Potential target classes include:
-
Cysteine Proteases: Such as caspases, cathepsins, and viral proteases (e.g., SARS-CoV-2 3CLpro).[9]
-
Kinases: Certain kinases have accessible cysteine residues in or near the ATP-binding pocket.
-
Deubiquitinating Enzymes (DUBs): These are typically cysteine proteases.
-
Histone Deacetylases (HDACs): Some classes of HDACs can be targeted by covalent inhibitors.
-
Other Enzymes: Any enzyme with a functionally important and accessible cysteine, histidine, or other nucleophilic residue.
Troubleshooting and Considerations
-
Inhibitor Instability: Bromoacetyl compounds can be susceptible to hydrolysis. Prepare fresh dilutions for each experiment and minimize the time the inhibitor spends in aqueous buffer before addition to the enzyme.
-
Non-specific Reactivity: At high concentrations, covalent inhibitors may react non-specifically with other proteins or assay components. It is crucial to demonstrate that inhibition is time-dependent and saturable to confirm a specific interaction.
-
Solubility Issues: If the inhibitor precipitates in the assay buffer, consider adjusting the final DMSO concentration (typically keeping it below 1-2%) or using a different co-solvent.
-
Slow Inhibition: If the inactivation is very slow, longer pre-incubation times may be necessary.
-
Confirmation of Covalent Modification: Mass spectrometry can be used to confirm the covalent adduction of the inhibitor to the target enzyme and to identify the specific amino acid residue that has been modified.
Conclusion
This compound is a potent and versatile tool for the study of enzyme function and for the development of novel therapeutics. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can effectively characterize the covalent inhibition of their target enzymes and gain valuable insights into their mechanism of action. The combination of the isoxazole scaffold for initial binding and the reactive bromoacetyl warhead for covalent bond formation provides a powerful platform for targeted enzyme inactivation.
References
- 1. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 2. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 7. ijpca.org [ijpca.org]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Development of Broad‐Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 12. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labs.plb.ucdavis.edu [labs.plb.ucdavis.edu]
- 16. Discovery of Novel Haloalkane Dehalogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. biokin.com [biokin.com]
- 19. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of kinetic data for irreversible enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole for Covalent Modification of Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole, a potent electrophilic probe for the covalent modification of cysteine residues. We delve into the underlying chemical principles, offer detailed experimental protocols for protein labeling and analysis, and discuss its applications in chemical biology and drug discovery. This document is intended to serve as a foundational resource for researchers seeking to utilize this versatile reagent for studying protein structure, function, and inhibition.
Introduction: The Power of Covalent Targeting
Covalent inhibitors and probes have become indispensable tools in chemical biology and drug development, offering high potency and prolonged duration of action by forming a stable bond with their target protein.[1] Among the proteinogenic amino acids, cysteine is a prime target for covalent modification due to the high nucleophilicity of its thiol side chain.[2] The bromoacetyl moiety is a classic electrophilic "warhead" that reacts efficiently with cysteine residues via a bimolecular nucleophilic substitution (SN2) mechanism, forming a stable thioether bond.[3][4]
This compound combines this reactive bromoacetyl group with a substituted isoxazole scaffold. Isoxazole derivatives are prevalent in medicinal chemistry, recognized for their diverse biological activities and ability to participate in favorable interactions within protein binding pockets.[5][6][7] This unique combination makes this compound a valuable tool for:
-
Activity-Based Protein Profiling (ABPP): Identifying and characterizing enzyme classes with active site cysteines.[8]
-
Target Identification and Validation: Discovering the protein targets of bioactive small molecules.
-
Development of Covalent Inhibitors: Serving as a starting point for designing targeted therapeutics.[1][9]
-
Protein Bioconjugation: Attaching biophysical probes, such as fluorophores or biotin, to specific cysteine residues.
Mechanism of Action: Selective Cysteine Alkylation
The covalent modification of a cysteine residue by this compound proceeds through an SN2 reaction.[3][10] The reaction is initiated by the nucleophilic attack of the deprotonated cysteine thiol (thiolate) on the electrophilic α-carbon of the bromoacetyl group. This leads to the displacement of the bromide ion and the formation of a stable thioether linkage.
The reaction rate is dependent on the pKa of the cysteine thiol and the pH of the reaction buffer. A slightly basic pH (typically 7.5-8.5) is often optimal, as it increases the population of the more nucleophilic thiolate anion.[10][11]
Caption: SN2 mechanism of cysteine modification.
Experimental Protocols
General Considerations and Reagent Handling
-
Reagent Preparation: this compound is expected to be moisture-sensitive. Prepare fresh stock solutions in an anhydrous, water-miscible solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[3]
-
Buffer Selection: Avoid buffers containing nucleophiles, such as Tris, as they can react with the bromoacetyl group. Recommended buffers include HEPES, phosphate, or bicarbonate buffers.
-
pH Optimization: The optimal pH for labeling is typically between 7.5 and 8.5 to favor the formation of the nucleophilic thiolate.[10] However, this should be optimized for each target protein, as protein stability and off-target reactivity must be considered.
-
Reducing Agents: If the target protein contains disulfide bonds that need to be reduced to expose free cysteines, a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) must be used. Crucially, the reducing agent must be removed before adding the bromoacetyl reagent to prevent it from quenching the reaction. This can be achieved through dialysis, buffer exchange, or size-exclusion chromatography.
Safety Precautions: Bromoacetyl compounds are reactive alkylating agents and should be handled with care.[12] They are considered corrosive and may cause skin and eye burns.[13][14] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Handle the compound in a well-ventilated area or a chemical fume hood.[14][15]
Protocol for Labeling a Purified Protein
This protocol provides a general starting point for labeling a purified protein with this compound. Optimization of reagent concentration, incubation time, and temperature is recommended for each specific protein.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)
-
Materials for downstream analysis (e.g., SDS-PAGE, mass spectrometer)
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. If the protein was stored in a buffer containing nucleophiles, perform a buffer exchange into the reaction buffer.
-
-
Reagent Preparation:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add the bromoacetyl reagent stock solution to the protein solution to achieve a final molar excess of 2-10 fold over the protein. Start with a 5-fold molar excess and optimize as needed.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal time and temperature will depend on the reactivity of the target cysteine.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution containing a high concentration of a thiol (e.g., DTT or L-cysteine) to a final concentration of 10-50 mM. This will consume any unreacted bromoacetyl reagent.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the excess, unreacted reagent and quenching agent by size-exclusion chromatography, dialysis, or buffer exchange into a suitable buffer for downstream applications.
-
-
Analysis:
Protocol for Mass Spectrometry Analysis
Mass spectrometry is the gold standard for confirming covalent modification and identifying the specific cysteine residue(s) that have been labeled.[16][19][20]
Procedure:
-
Sample Preparation:
-
Take both the labeled and an unlabeled control protein sample.
-
Perform a standard in-solution or in-gel tryptic digest. Briefly, denature the protein, reduce any remaining disulfide bonds with DTT, alkylate with a standard alkylating agent like iodoacetamide (this will cap any cysteines not labeled by the bromoacetyl reagent), and then digest with trypsin overnight.[10]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[10]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the protein sequence database using a search engine like MaxQuant, Proteome Discoverer, or Mascot.
-
Specify the mass of the 5-acetyl-3-(4-chlorophenyl)isoxazole moiety as a variable modification on cysteine residues. The expected monoisotopic mass shift for the modification is +251.0138 Da .
-
Compare the results from the labeled and unlabeled samples to identify the modified peptide(s) and pinpoint the exact site of covalent attachment.
-
| Parameter | Value | Notes |
| Reagent Name | This compound | |
| Molecular Formula | C₁₁H₇BrClNO₂ | |
| Monoisotopic Mass | 314.9325 Da | |
| Reactive Group | Bromoacetyl | Targets nucleophilic residues, primarily cysteine.[21][22] |
| Reaction Mechanism | SN2 | Forms a stable thioether bond.[10][11] |
| Mass Shift upon Covalent Modification | +251.0138 Da | (Mass of C₁₁H₆ClNO₂) |
| Recommended Reaction pH | 7.5 - 8.5 | Balances protein stability and thiolate reactivity.[11] |
| Recommended Molar Excess (Protein:Reagent) | 1:2 to 1:10 | Requires empirical optimization. |
| Stock Solvent | Anhydrous DMF or DMSO | Prepare fresh before use. |
Applications and Experimental Design
Caption: General workflow for a protein labeling experiment.
Covalent Enzyme Inhibition
To assess if this compound acts as a covalent inhibitor, a time-dependent inhibition assay should be performed.
-
Experimental Design: Pre-incubate the target enzyme with various concentrations of the compound for different lengths of time.
-
Procedure: At each time point, take an aliquot of the enzyme-inhibitor mixture, dilute it significantly into the enzyme's substrate solution to stop further covalent modification, and measure the remaining enzyme activity.
-
Expected Outcome: A covalent inhibitor will show a time- and concentration-dependent decrease in enzyme activity that is not reversed upon dilution.
Competitive Activity-Based Protein Profiling (ABPP)
This technique can be used to identify the target of the compound in a complex biological sample (e.g., cell lysate).
-
Experimental Design: A broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) is used to label the reactive cysteines in the proteome.
-
Procedure: Pre-incubate the cell lysate with this compound. Then, add the broad-spectrum probe. The target protein(s) of the initial compound will be "blocked" and will not be labeled by the secondary probe.
-
Analysis: Use click chemistry to attach a reporter tag (e.g., biotin) to the alkyne-probe, enrich the labeled proteins, and identify them by mass spectrometry. Proteins that are "missing" or reduced in abundance in the pre-incubated sample are the putative targets.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low labeling efficiency | Reagent degraded (hydrolyzed). | Prepare fresh stock solution in anhydrous solvent immediately before use. |
| Target cysteine is not accessible or is in a disulfide bond. | Ensure the protein is properly folded. If necessary, reduce disulfide bonds and remove the reducing agent before labeling. | |
| Reaction pH is too low. | Increase the reaction pH to 7.5-8.5, checking for protein stability. | |
| Insufficient incubation time or reagent concentration. | Increase the molar excess of the reagent and/or the incubation time. | |
| Non-specific labeling / Protein precipitation | Reagent concentration is too high. | Decrease the molar excess of the reagent. |
| Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Screen different buffer conditions. | |
| Off-target reaction with other nucleophilic residues (e.g., His, Lys). | Lower the reaction pH (closer to 7.0) to increase selectivity for cysteine. Note this may decrease the reaction rate.[11] | |
| Mass spec shows no modification | Mass shift was not correctly specified in the search parameters. | Double-check the calculated monoisotopic mass shift for the modification (+251.0138 Da on Cys). |
| Modified peptide is not observed (e.g., too large, too small, poor ionization). | Try a different protease for digestion (e.g., Glu-C, Chymotrypsin) to generate different peptides covering the target region. |
References
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Protein Labeling | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. A road map for prioritizing warheads for cysteine targeting covalent inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. angenechemical.com [angenechemical.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academicworks.cuny.edu [academicworks.cuny.edu]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. Studies of protein covalent modifications using mass spectrometry - ProQuest [proquest.com]
- 20. ahajournals.org [ahajournals.org]
- 21. benchchem.com [benchchem.com]
- 22. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Application Note: A Multi-Phased Cell-Based Assay Protocol for Characterizing "5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole"
Abstract
This technical guide provides a comprehensive, multi-phase protocol for the cellular characterization of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole . The presence of an isoxazole scaffold, a privileged structure in medicinal chemistry, combined with a highly reactive bromoacetyl "warhead," strongly indicates that this compound functions as a targeted covalent inhibitor.[1][2] Such molecules act by first binding to their target protein and then forming a permanent, irreversible covalent bond, leading to sustained modulation of the target's activity.[3][4] This guide is designed for researchers in drug discovery and chemical biology, offering a logical, step-by-step workflow to assess the compound's cellular potency, validate its covalent mechanism of action, and evaluate its selectivity across the proteome.
Scientific Rationale: The Covalent Inhibitor Hypothesis
The chemical structure of this compound provides the foundational logic for our experimental design.
-
Target Recognition Scaffold: The 3-(4-chlorophenyl)isoxazole moiety serves as the recognition element. This part of the molecule is responsible for non-covalently guiding the inhibitor to the binding pocket of a specific protein target through interactions like hydrogen bonding, hydrophobic interactions, and pi-stacking.[5] The isoxazole ring is a common feature in a wide array of pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.[6][7]
-
Electrophilic Warhead: The 5-(Bromoacetyl) group is a potent electrophile, specifically an α-halo ketone. This functional group is designed to react with nucleophilic amino acid residues (e.g., Cysteine, Lysine, Histidine) present within the binding site of the target protein.[4] This reaction forms a stable covalent bond, leading to irreversible inhibition.
The kinetics of such inhibitors are best described by a two-step mechanism: a rapid, reversible binding step (characterized by the inhibition constant, Ki) followed by a slower, irreversible inactivation step (characterized by the rate of inactivation, kinact). The overall potency is often expressed as the ratio kinact/Ki.[3][8]
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. ijpca.org [ijpca.org]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" in activity-based protein profiling (ABPP)
Application Note & Protocols
Topic: Profiling Protein Targets of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole using Competitive Activity-Based Protein Profiling (ABPP)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interrogating the Active Proteome
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that provides a direct snapshot of the functional state of enzymes within a complex biological system.[1][2] Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes active-site-directed chemical probes to selectively label and identify active enzymes, offering crucial insights into cellular processes and disease states.[3][4] This approach is particularly valuable in drug discovery for identifying novel therapeutic targets, elucidating mechanisms of action, and assessing inhibitor selectivity across the proteome.[5][6]
This guide focuses on the application of This compound , a covalent probe designed for ABPP. This molecule features two key components:
-
A 3-(4-chlorophenyl)isoxazole scaffold, which provides a specific structural and electronic profile to guide the molecule toward a particular subset of proteins. The isoxazole ring is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[7][8]
-
An electrophilic bromoacetyl "warhead" , which is designed to form a stable, covalent bond with nucleophilic amino acid residues within a protein's active site.[9]
Because this probe lacks an integrated reporter tag (e.g., biotin or a fluorophore), its primary application is in competitive ABPP . In this workflow, the isoxazole compound competes with a broad-spectrum, tagged probe for binding to protein targets. Subsequent analysis by mass spectrometry reveals the specific proteins that interact with this compound, as evidenced by a decrease in their labeling by the reporter-tagged probe.[10]
Principle of the Method: Covalent Targeting and Competitive Profiling
The utility of this compound in ABPP is rooted in the irreversible covalent modification of target proteins.
Mechanism of Covalent Modification
The bromoacetyl group is a potent electrophile. The carbon atom adjacent to the bromine is highly susceptible to nucleophilic attack by amino acid side chains. While it can react with several nucleophilic residues, it shows a strong preference for the thiol group of cysteine due to its high nucleophilicity at physiological pH.
The reaction proceeds via an SN2 mechanism, where the cysteine thiol attacks the electrophilic carbon, displacing the bromide leaving group and forming a stable thioether bond. This covalent and irreversible linkage effectively "traps" the enzyme in a probe-bound state.
Competitive ABPP Workflow
The competitive ABPP workflow enables the identification of targets for an unlabeled compound. The experiment compares the protein labeling profiles of a broad-reactivity tagged probe in the presence and absence of the unlabeled "competitor" compound. A significant reduction in signal for a specific protein indicates that it is a target of the competitor.[10]
Physicochemical Properties of the Probe
A summary of the key properties for this compound is provided below. These values are essential for preparing stock solutions and designing experiments.
| Property | Value | Notes |
| Molecular Formula | C₁₁H₇BrClNO₂ | - |
| Molecular Weight | 300.54 g/mol | Use for accurate stock solution preparation. |
| Appearance | Off-white to pale yellow solid | Visual confirmation of compound integrity. |
| Solubility | Soluble in DMSO, DMF, Acetone | Insoluble in water. Prepare concentrated stocks in organic solvent. |
| Reactive Group | Bromoacetyl (α-halo ketone) | Covalently modifies nucleophilic amino acid residues. |
| Storage | -20°C, desiccated | Protect from light and moisture to prevent degradation. |
Detailed Experimental Protocols
Safety Precaution: this compound is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be performed in a chemical fume hood.
Protocol 1: Preparation of Cell Lysates for ABPP
This protocol describes the preparation of a native proteome from cultured mammalian cells, a critical first step for ensuring enzymes remain in their active state.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa, Jurkat)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA (ice-cold)
-
Dounce homogenizer or 26-gauge needle and syringe
-
Protease Inhibitor Cocktail (optional, without cysteine protease inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Cell Harvest: Grow cells to ~80-90% confluency. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Cell Collection: Scrape cells into a minimal volume of ice-cold PBS and transfer to a pre-chilled 15 mL conical tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis: Carefully aspirate the supernatant. Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 1:4 (pellet volume:buffer volume).
-
Causality Note: Using a hypotonic or isotonic buffer without strong detergents like SDS preserves the native conformation and activity of most enzymes.
-
-
Homogenization: Lyse the cells by passing the suspension through a 26-gauge needle 10-15 times or by using a Dounce homogenizer (20-30 strokes with a tight-fitting pestle). Keep the sample on ice throughout.
-
Causality Note: Mechanical lysis is preferred over sonication to minimize sample heating and protein denaturation.
-
-
Clarification: Centrifuge the homogenate at 100,000 x g for 45 minutes at 4°C (ultracentrifugation) to pellet insoluble debris and membrane fractions.
-
Proteome Collection: Carefully collect the supernatant (soluble proteome) and transfer it to a new pre-chilled tube.
-
Quantification: Determine the total protein concentration using a BCA assay. Normalize the proteome concentration to 1-2 mg/mL with Lysis Buffer.
-
Storage: Use the proteome immediately or aliquot and flash-freeze in liquid nitrogen for storage at -80°C. Avoid multiple freeze-thaw cycles.
Protocol 2: Competitive ABPP Labeling
This protocol details the competitive labeling of the proteome to identify targets of the isoxazole probe.
Materials:
-
Normalized cell lysate (1-2 mg/mL) from Protocol 1
-
This compound (10 mM stock in DMSO)
-
Iodoacetamide-alkyne (IA-alkyne) probe (1 mM stock in DMSO)
-
DMSO (molecular biology grade)
-
Copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Azide-biotin tag
Procedure:
-
Setup: For each condition, prepare 100 µL of proteome (1 mg/mL) in a 1.5 mL microcentrifuge tube. Prepare two main conditions: a "Vehicle Control" and an "Isoxazole Treated" sample.
-
Competitor Incubation:
-
To the "Isoxazole Treated" tube, add 1 µL of 10 mM isoxazole stock solution (final concentration: 100 µM).
-
To the "Vehicle Control" tube, add 1 µL of DMSO.
-
Incubate both tubes for 30 minutes at room temperature with gentle agitation.
-
Causality Note: This pre-incubation allows the unlabeled isoxazole probe to bind to its targets before the addition of the broad-spectrum tagged probe. The optimal concentration and time may require titration.
-
-
Tagged Probe Labeling: Add 1 µL of 1 mM IA-alkyne stock solution to all tubes (final concentration: 10 µM). Incubate for 1 hour at room temperature.
-
Causality Note: IA-alkyne is a broad-spectrum probe that labels accessible, reactive cysteine residues. Proteins that were already labeled by the isoxazole probe will not be available to react with IA-alkyne.
-
-
Click Chemistry Reaction:
-
Prepare a fresh "Click Mix" containing: Biotin-azide tag, CuSO₄, TCEP, and TBTA ligand according to established protocols.
-
Add the Click Mix to each reaction tube. Incubate for 1 hour at room temperature to conjugate the biotin tag to the alkyne-labeled proteins.
-
-
Sample Preparation for Enrichment: The biotin-labeled proteomes are now ready for enrichment via streptavidin affinity purification.
Protocol 3: Mass Spectrometry Sample Preparation (On-Bead Digestion)
This protocol describes the enrichment of biotinylated proteins and their preparation for LC-MS/MS analysis.
Materials:
-
Streptavidin-agarose beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 6 M Urea in PBS
-
Wash Buffer 3: PBS
-
Reduction/Alkylation reagents: DTT, Iodoacetamide
-
Trypsin (sequencing grade)
-
Digestion Buffer: 50 mM Tris-HCl pH 8.0
Procedure:
-
Bead Incubation: Add 50 µL of streptavidin bead slurry to each labeled proteome sample. Incubate for 1 hour at 4°C on a rotator.
-
Washing: Pellet the beads by gentle centrifugation (1000 x g, 1 min). Sequentially wash the beads three times with Wash Buffer 1, once with Wash Buffer 2, and three times with Wash Buffer 3.
-
Causality Note: The stringent washing steps (SDS and Urea) are critical for removing non-specifically bound proteins, reducing background noise in the final MS analysis.
-
-
On-Bead Digestion: After the final wash, resuspend the beads in Digestion Buffer.
-
Reduction & Alkylation: Add DTT to a final concentration of 5 mM and incubate for 30 min at 37°C. Cool to room temperature, then add iodoacetamide to a final concentration of 15 mM and incubate for 30 min in the dark.
-
Trypsin Digestion: Add trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the tubes to pellet the beads. Collect the supernatant containing the tryptic peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or ZipTip. The samples are now ready for LC-MS/MS analysis.
Data Analysis and Interpretation
The goal of the data analysis is to identify proteins with significantly reduced peptide spectral counts or intensity in the isoxazole-treated sample compared to the vehicle control.[11]
Data Processing Steps:
-
Peptide Identification: Process the raw MS data using a search algorithm (e.g., MaxQuant, Sequest) against a relevant protein database.
-
Quantification: Use a label-free quantification (LFQ) method to determine the relative abundance of each identified protein in the control and treated samples.
-
Statistical Analysis: Calculate the fold change (Control LFQ / Treated LFQ) and a p-value for each protein.
-
Target Identification: True targets of this compound are proteins that exhibit a statistically significant, high fold-change in enrichment.
Example Data Table:
| Protein ID | Gene Name | LFQ (Control) | LFQ (Treated) | Fold Change | p-value | Putative Target? |
| P04035 | PTGS1 | 1.5 E+08 | 1.2 E+08 | 1.25 | 0.35 | No |
| Q9Y243 | ABHD6 | 2.1 E+09 | 9.5 E+07 | 22.1 | 0.001 | Yes |
| P63104 | HSPD1 | 5.4 E+10 | 5.2 E+10 | 1.04 | 0.88 | No |
| P27707 | FAAH1 | 8.8 E+08 | 1.1 E+07 | 80.0 | <0.0001 | Yes |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No significant targets identified | - Isoxazole probe concentration too low.- Incubation time too short.- Probe is inactive or degraded. | - Titrate probe concentration (e.g., 10 µM - 200 µM).- Increase pre-incubation time (e.g., 60-90 min).- Verify probe integrity and use a fresh stock. |
| High background / Many non-specific binders | - Insufficient washing of streptavidin beads.- Proteome concentration too high. | - Ensure all wash steps, especially with SDS and Urea, are performed thoroughly.- Reduce starting proteome amount. |
| Poor protein enrichment | - Inefficient click chemistry reaction.- Expired or low-capacity streptavidin beads. | - Use fresh click chemistry reagents.- Use new, high-capacity streptavidin beads. |
| Inconsistent results between replicates | - Inaccurate protein quantification.- Pipetting errors.- Variation in incubation times. | - Carefully normalize starting proteome concentrations.- Use calibrated pipettes and consistent technique.- Standardize all incubation steps precisely. |
References
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods | MDPI [mdpi.com]
- 6. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 7. benchchem.com [benchchem.com]
- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 10. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mass spectrometry analysis of proteins modified by "5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole"
Application Note & Protocol
Topic: Mass Spectrometry Analysis of Proteins Modified by "5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole"
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the identification and characterization of proteins covalently modified by this compound, a reactive isoxazole derivative. This compound is of interest in chemical biology and drug development as a potential covalent probe to identify novel therapeutic targets. The core of this methodology is a bottom-up proteomics workflow utilizing high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). We detail the chemical basis of the modification, step-by-step protocols for protein labeling, sample preparation, and LC-MS/MS analysis, as well as essential guidelines for data processing to identify the modified peptides and pinpoint specific amino acid residues. This guide is designed to enable researchers to confidently map the interaction sites of this covalent modifier on its protein targets.
Introduction and Chemical Principle
This compound is an electrophilic compound designed to form stable, covalent bonds with nucleophilic residues on proteins. The isoxazole scaffold is a common motif in medicinal chemistry, known for a range of biological activities[1][2][3]. The reactive handle is the α-haloacetyl group (bromoacetyl), which is a well-established alkylating agent in proteomics[4][5][6].
Mechanism of Action: The primary mechanism of modification is a nucleophilic substitution reaction (SN2). The electron-deficient carbon of the bromoacetyl moiety is susceptible to attack by strong nucleophiles present in protein side chains. During this reaction, a covalent thioether, selenoether, or aminoether bond is formed, with the concomitant loss of hydrogen bromide (HBr).
The most likely targets for this modification, in descending order of typical reactivity at physiological pH, are:
-
Cysteine (thiol group): Cysteine is the most nucleophilic amino acid at neutral pH and the most common target for bromoacetyl-based reagents, forming a stable thioether linkage[5][7].
-
Histidine (imidazole ring): The imidazole side chain of histidine can also be alkylated[4][8].
-
Lysine (ε-amino group): The primary amine of lysine is another potential target, though generally less reactive than cysteine at physiological pH[4][8].
-
Methionine (thioether): The sulfur atom in methionine can also be targeted by alkylating agents.
Identifying the precise sites of modification is critical for understanding the compound's mechanism of action and for validating its on-target engagement. Mass spectrometry offers the requisite sensitivity and precision for this task[4][9][10].
Calculating the Mass Shift
To identify the modification in a mass spectrometry experiment, we must first calculate the exact mass that is added to the amino acid residue.
-
Molecular Formula of Reagent: C₁₁H₇BrClNO₂
-
Reaction: Protein-Residue-H + C₁₁H₇BrClNO₂ → Protein-Residue-C₁₁H₆ClNO₂ + HBr
The mass added to the peptide is the mass of the acetyl-isoxazole portion of the molecule (C₁₁H₆ClNO₂).
| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |
| Carbon (C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (H) | 6 | 1.007825 | 6.046950 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Nitrogen (N) | 1 | 14.003074 | 14.003074 |
| Oxygen (O) | 2 | 15.994915 | 31.989830 |
| Total | Δ Mass = +219.0087 Da |
This calculated monoisotopic mass shift of +219.0087 Da is the value that will be used to search the MS/MS data for modified peptides.
Experimental Design and Workflow
A robust experimental design is crucial for unambiguously identifying covalent modifications. The overall workflow involves labeling the target protein, digesting it into peptides, and analyzing the resulting peptide mixture by LC-MS/MS. A control sample is essential.
Caption: Overall workflow for identifying protein modification sites.
Detailed Protocols
Disclaimer: These protocols provide a general framework. Optimization may be required depending on the specific protein and experimental setup.
Protocol 1: Protein Labeling
-
Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C or -80°C, protected from light and moisture.
-
Reaction Buffer: A common buffer is phosphate-buffered saline (PBS) or HEPES at pH 7.4. Ensure the buffer does not contain primary amines (e.g., Tris) or thiols that could react with the compound.
-
Labeling Reaction:
-
In a microcentrifuge tube, add the target protein to the reaction buffer to a final concentration of 1-10 µM.
-
Add the compound stock solution to the protein solution to achieve a final molar excess (e.g., 10-fold molar excess of compound over protein). Ensure the final DMSO concentration is low (<5%) to avoid protein denaturation.
-
For the control, add an equivalent volume of DMSO (vehicle) to a separate aliquot of the protein solution.
-
Incubate the reactions at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.
-
-
Quenching: Stop the reaction by adding a quenching reagent with a high concentration of nucleophiles. Options include adding Dithiothreitol (DTT) to a final concentration of 20-50 mM or β-mercaptoethanol (BME) to 50-100 mM.
Protocol 2: Sample Preparation for Mass Spectrometry (In-Solution Digestion)
This protocol is adapted from standard bottom-up proteomics procedures[11][12][13][14][15].
-
Denaturation and Reduction:
-
To the quenched protein sample (~50 µg), add Urea to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking. This step denatures the protein and reduces all disulfide bonds[5].
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 25-30 mM.
-
Incubate in the dark at room temperature for 30 minutes. This step caps all cysteine residues, preventing them from reforming disulfide bonds and allowing for the specific identification of those modified by the isoxazole compound[5].
-
-
Digestion:
-
Dilute the sample at least 4-fold with a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) to reduce the Urea concentration to below 2 M, which is necessary for enzyme activity.
-
Add proteomics-grade trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Cleanup:
-
Stop the digestion by acidifying the sample with formic acid (FA) or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%. The pH should be < 3.
-
Desalt the peptides using a C18 StageTip, ZipTip, or equivalent solid-phase extraction method according to the manufacturer's instructions. This removes salts and detergents that interfere with mass spectrometry[5].
-
Dry the purified peptides completely in a vacuum centrifuge.
-
Resuspend the peptides in a loading buffer (e.g., 0.1% Formic Acid in water) for LC-MS/MS analysis[16].
-
LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system[5].
-
Chromatography: Separate peptides on a C18 reversed-phase analytical column using a gradient of increasing acetonitrile concentration (e.g., 2% to 40% Acetonitrile in 0.1% Formic Acid over 60-120 minutes).
-
Mass Spectrometry Method:
-
Employ a data-dependent acquisition (DDA) method[5].
-
MS1 Scan: Acquire full scan spectra at high resolution (e.g., 60,000-120,000) to detect precursor peptide ions.
-
MS2 Scan: Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation. Use a fragmentation method like Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID)[5].
-
Use dynamic exclusion to prevent repeated fragmentation of the same abundant peptides.
-
Data Analysis and Interpretation
The goal is to identify peptides that exhibit a mass shift of +219.0087 Da.
-
Database Search Software: Use a standard proteomics search engine such as MaxQuant, Proteome Discoverer, Mascot, or similar platforms[17][18][19][20].
-
Search Parameters:
-
Database: A FASTA file containing the sequence of the target protein(s) and a database of common contaminants (e.g., keratin, trypsin).
-
Enzyme: Specify Trypsin/P with up to 2 missed cleavages.
-
Fixed Modification: Carbamidomethyl (C) (+57.021 Da) to account for the alkylation of cysteines by IAA.
-
Variable Modifications:
-
Oxidation (M) (+15.995 Da).
-
Custom Modification: This is the critical step. Define a new variable modification with the following parameters:
-
Name: e.g., "Isoxazole_Adduct"
-
Mass/Composition: +219.0087 Da (or C₁₁H₆ClNO₂)
-
Target Residues: C, H, K, M. It is advisable to start with Cys as the primary target and expand if necessary.
-
-
-
-
Data Review and Validation:
-
Filter results to a false discovery rate (FDR) of 1% at both the peptide and protein levels.
-
Manually inspect the MS/MS spectra of peptides identified with the custom modification. A high-quality spectrum will have a continuous series of b- and y-ions that allow for unambiguous localization of the modification on a specific amino acid.
-
Compare the results from the labeled sample to the vehicle control. Peptides with the isoxazole adduct should be absent or significantly less abundant in the control sample.
-
Caption: Idealized fragmentation pattern for site localization.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No/Low Labeling Efficiency | Protein conformation hides reactive residues. Compound is unstable or has low reactivity. Reaction time/concentration is too low. | Use a mild denaturant (e.g., 0.1% SDS) during labeling. Increase compound concentration or incubation time. Check compound integrity via NMR or intact mass analysis. |
| Non-specific/High Labeling | Compound concentration is too high. Reaction time is too long. | Perform a dose-response and time-course experiment to find optimal conditions. |
| Poor Sequence Coverage | Inefficient protein digestion. Peptide losses during cleanup. | Ensure Urea is diluted <2M before adding trypsin. Optimize enzyme:protein ratio. Use a different protease (e.g., Glu-C). Ensure proper conditioning and elution from C18 material. |
| Ambiguous Site Localization | Poor quality MS/MS spectra. | Manually inspect spectra. Check for sufficient fragment ions bracketing the modification site. Optimize fragmentation energy (HCD collision energy). |
Conclusion
The workflow described provides a robust and reliable method for identifying the specific protein targets and binding sites of this compound. By combining covalent labeling with high-resolution mass spectrometry and targeted data analysis, researchers can gain crucial insights into the molecular interactions of this compound, accelerating its development as a chemical probe or therapeutic lead. Careful execution of protocols and rigorous data validation are paramount to achieving high-confidence results.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpca.org [ijpca.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. thaiscience.info [thaiscience.info]
- 9. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 14. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 15. Introduce to Protein Digestion—In-Gel or In-Solution - Creative Proteomics [creative-proteomics.com]
- 16. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]
- 17. help.galaxyproject.org [help.galaxyproject.org]
- 18. pharmazie.uni-greifswald.de [pharmazie.uni-greifswald.de]
- 19. First steps with MaxQuant [cox-labs.github.io]
- 20. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
Application Notes & Protocols: 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole as a Covalent Chemical Probe for Target Identification
Introduction: Illuminating the Proteome with Covalent Probes
In the landscape of modern drug discovery and chemical biology, identifying the specific protein targets of a bioactive small molecule is a critical and often formidable challenge. Phenotypic screening can reveal compounds with desirable cellular effects, but without knowledge of the molecular target, optimizing these hits and understanding their mechanism of action is nearly impossible.[1] Chemical probes, particularly those that form a stable, covalent bond with their target proteins, have emerged as indispensable tools for navigating this complexity.[2][3]
This guide provides a detailed framework for the application of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole , a representative electrophilic chemical probe, for the discovery and identification of its protein targets in complex biological systems. This molecule is designed with two key features:
-
A Recognition Scaffold: The 3-(4-chlorophenyl)isoxazole core serves as the non-covalent recognition element. Its specific stereoelectronic properties guide the probe to a subset of protein binding pockets within the proteome. The isoxazole heterocycle is a common motif in medicinal chemistry, known for its diverse biological activities.[4][5]
-
An Electrophilic "Warhead": The bromoacetyl group is a reactive electrophile that can form a covalent bond with nucleophilic amino acid residues on a protein target.[6]
By combining targeted reactivity with proteomic analysis, this probe enables researchers to "fish" for and identify its specific cellular interactors, paving the way for target validation and downstream drug development.[7]
Principle of Action: The Two-Step Covalent Labeling Mechanism
The utility of this compound as a target identification tool is rooted in a two-step binding mechanism that culminates in an irreversible covalent linkage.[8] Understanding this process is crucial for designing experiments and interpreting results.
-
Step 1: Reversible Non-Covalent Binding: Initially, the probe reversibly associates with a protein (P) through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). This binding event is driven by the complementarity between the probe's 3-(4-chlorophenyl)isoxazole scaffold and the protein's binding pocket, forming a transient protein-ligand complex (P·L).[8]
-
Step 2: Irreversible Covalent Bond Formation: Once the probe is correctly oriented within the binding site, its electrophilic bromoacetyl "warhead" is positioned in close proximity to a nucleophilic amino acid residue. This proximity facilitates a nucleophilic substitution reaction, where the amino acid attacks the carbon bearing the bromine atom, displacing it and forming a stable covalent bond. The resulting complex (P-L) permanently tethers the probe to its target.
The most common target for haloacetyl warheads is the thiol side chain of cysteine due to its high nucleophilicity.[8] However, reactions with other nucleophilic residues such as histidine , lysine , and serine are also possible and should be considered during data analysis.[9]
Caption: Mechanism of irreversible covalent target modification.
Probe Design and Essential Controls
For effective proteomic workflows, the base probe structure must be modified to include a reporter handle for enrichment and detection. Furthermore, a proper negative control is essential for validating that the observed interactions are dependent on the covalent reaction.[7][10]
"Clickable" Probes for Proteomic Analysis
The most versatile approach is to incorporate a bioorthogonal handle, such as a terminal alkyne , into the probe's structure. This allows for the use of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," to attach a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) after the probe has labeled its targets in a biological sample.[11][12] This strategy avoids using a bulky tag that might interfere with the probe's initial binding activity.
The Indispensable Negative Control
To ensure that enriched proteins are true covalent targets and not just strong non-covalent binders, a negative control probe is required.[7] An ideal control is structurally identical to the active probe but lacks the reactive warhead. For this compound, this would be the 5-acetyl-3-(4-chlorophenyl)isoxazole analog, where the bromine is replaced with a hydrogen. This control should not show enrichment of the same targets in parallel experiments.
Caption: Design of active probe and non-reactive negative control.
Core Workflow: Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify the targets of covalent probes directly in native biological systems.[13][14] The workflow can be applied to cell lysates or, more powerfully, to living cells to identify targets under physiological conditions.
Caption: General experimental workflow for ABPP-based target ID.
Detailed Experimental Protocols
These protocols provide a comprehensive guide for using an alkyne-functionalized version of this compound to identify cellular targets.
Protocol 1: In-Situ Labeling of Live Cells
Causality: Performing labeling in live cells provides a snapshot of probe-target engagement in a native physiological context, preserving natural protein conformations and localizations.
-
Cell Culture: Plate cells of interest (e.g., HeLa, HEK293T) in appropriate media and grow to 80-90% confluency.
-
Probe Preparation: Prepare a 10 mM stock solution of the alkyne-probe and the negative control probe in DMSO.
-
Dose-Response and Time-Course: To determine optimal labeling conditions, perform initial experiments across a range of concentrations (e.g., 0.1 µM to 10 µM) and time points (e.g., 30 min to 4 hours).[15]
-
Rationale: Covalent interactions are time- and concentration-dependent. This optimization is crucial to maximize on-target labeling while minimizing off-target effects or cellular toxicity.
-
-
Cell Treatment: For the main experiment, treat cells with the optimized concentration of the alkyne-probe (e.g., 1 µM). Include parallel treatments with the negative control probe and a DMSO-only vehicle control. Incubate for the optimized duration at 37°C.
-
Cell Harvest: After incubation, aspirate the media. Wash the cell monolayer twice with ice-cold PBS.
-
Pellet Collection: Scrape the cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellets can be stored at -80°C or used immediately.
Protocol 2: Cell Lysis and Click Chemistry
Causality: Lysis under denaturing conditions (SDS) exposes the probe-labeled sites. The subsequent click reaction efficiently and specifically attaches a biotin handle to the alkyne-modified proteins for enrichment.[11]
-
Lysis: Resuspend the cell pellet in 500 µL of cold lysis buffer (e.g., 1% SDS in PBS with protease inhibitors). Sonicate briefly on ice to shear DNA and ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay). Normalize all samples to the same protein concentration (typically 1-2 mg/mL).
-
Click Reaction Cocktail Preparation: Prepare the click cocktail immediately before use. For a 500 µL lysate sample, add in the following order:
-
5 µL of 10 mM Azide-Biotin (in DMSO)
-
10 µL of 50 mM TCEP (freshly prepared in water)
-
10 µL of 10 mM TBTA (in DMSO)
-
10 µL of 50 mM Copper (II) Sulfate (in water)
-
-
Reaction: Add 35 µL of the click cocktail to each 500 µL lysate sample. Vortex gently and incubate at room temperature for 1 hour with rotation.
Protocol 3: Enrichment of Labeled Proteins
Causality: The high-affinity interaction between biotin and streptavidin allows for the highly specific capture of probe-labeled proteins, effectively reducing the complexity of the proteome for MS analysis.[13]
-
Bead Preparation: Resuspend high-capacity streptavidin-agarose beads. For each sample (containing ~1 mg of protein), use 40 µL of bead slurry. Wash the beads three times with 1 mL of 0.5% SDS in PBS.
-
Protein Capture: Add the click-reacted lysate to the washed streptavidin beads. Incubate for 1.5 hours at room temperature with rotation.
-
Washing: Pellet the beads by centrifugation (1500 x g, 2 min). Discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash 1: 1 mL of 0.5% SDS in PBS
-
Wash 2: 1 mL of 1 M NaCl
-
Wash 3: 1 mL of 100 mM Sodium Carbonate, pH 11
-
Wash 4: 1 mL of 2 M Urea in 10 mM Tris, pH 8.0
-
Wash 5 (x3): 1 mL of PBS
-
Rationale: This multi-step wash protocol is critical for reducing background and ensuring that only high-affinity (i.e., biotinylated) proteins remain bound.
-
Protocol 4: On-Bead Digestion for Mass Spectrometry
Causality: Digesting the enriched proteins directly on the beads minimizes sample loss. The reduction and alkylation steps ensure that cysteine residues are uniformly modified, leading to efficient and reproducible digestion by trypsin.
-
Reduction & Alkylation: Resuspend the washed beads in 200 µL of 6 M Urea in PBS. Add TCEP to a final concentration of 5 mM and incubate for 30 minutes at 37°C. Cool to room temperature, then add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes in the dark.
-
Digestion: Dilute the urea concentration to 1 M by adding 1 mL of 100 mM TEAB buffer. Add 2 µg of sequencing-grade trypsin. Incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or ZipTip. Elute the peptides in a solution of 80% acetonitrile / 0.1% formic acid.
-
Sample Preparation: Dry the eluted peptides in a vacuum centrifuge and resuspend in 20 µL of 0.1% formic acid for LC-MS/MS analysis.
Protocol 5: LC-MS/MS Analysis and Data Interpretation
Causality: High-resolution mass spectrometry provides the sensitivity and accuracy needed to identify thousands of peptides.[16][17] Specialized database searching allows for the identification of proteins that were enriched in the probe-treated sample compared to controls.
-
LC-MS/MS: Analyze the prepared peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.
-
Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the generated MS/MS spectra against a relevant protein database (e.g., UniProt Human).
-
Data Analysis:
-
Perform label-free quantification (LFQ) to compare protein intensities between the active probe, negative control, and DMSO samples.
-
True covalent targets should be significantly enriched in the active probe sample compared to both the negative control and DMSO samples.
-
Adduct Identification (Advanced): To confirm direct modification, perform a search with a variable modification on nucleophilic residues (C, H, K, S) corresponding to the mass of the probe fragment that remains after covalent attachment.[16]
-
Competitive Profiling for Target Validation
Competitive profiling is a powerful secondary experiment to validate a target and assess the selectivity of a potential inhibitor.[18]
Caption: Logic of competitive profiling to validate target engagement.
Protocol:
-
Treat cells with an excess of an unlabeled, non-clickable version of a suspected inhibitor for 1 hour.
-
Without washing, add the alkyne-probe to the media at its optimized concentration.
-
Incubate for the standard labeling time.
-
Harvest cells and proceed with the ABPP workflow (Protocols 2-5).
-
Expected Result: A true target of the inhibitor will show a significantly reduced signal in the competitively-treated sample compared to the sample treated with the probe alone, as the inhibitor will have occupied the binding site, preventing probe labeling.
Data Presentation and Troubleshooting
Quantitative proteomic data should be summarized in a clear format. Hits are typically defined by a combination of fold-change enrichment and statistical significance.
| Protein ID | Gene Name | Fold Enrichment (Probe/Control) | p-value | Unique Peptides |
| P04049 | ABL1 | 35.2 | 1.5E-6 | 12 |
| Q05397 | BTK | 21.8 | 8.2E-5 | 9 |
| ... | ... | ... | ... | ... |
| Caption: Example table for summarizing quantitative proteomics results. |
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient washing; Non-specific binding to beads; Probe is too reactive. | Increase stringency of washes (e.g., add urea/guanidine washes). Use a lower probe concentration or shorter incubation time. |
| No/Low Enrichment | Probe is not cell-permeable; Target is low abundance; Inefficient click reaction or pulldown. | Perform experiment in cell lysate. Increase amount of starting material. Check click reagents and ensure beads are not saturated. |
| Poor Sequence Coverage | Inefficient digestion; Peptide loss during sample prep. | Ensure complete reduction/alkylation. Optimize digestion time. Use low-binding tubes and careful handling during desalting. |
Conclusion
This compound represents a class of covalent chemical probes with significant potential for target discovery. Its defined reactive center and recognition scaffold, when combined with a robust chemoproteomic workflow like ABPP, provide a powerful platform for identifying its specific protein interactors within their native cellular environment. The protocols and principles outlined in this guide offer researchers a comprehensive roadmap to harness the power of this and similar electrophilic probes, accelerating the journey from a phenotypic hit to a validated molecular target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical biology for target identification and validation - MedChemComm (RSC Publishing) DOI:10.1039/C4MD90004A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chempro-innovations.com [chempro-innovations.com]
- 10. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Technologies for Direct Detection of Covalent Protein–Drug Adducts | MDPI [mdpi.com]
- 18. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole Derivatives in Structure-Activity Relationship Studies
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of novel therapeutic agents.[3] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The 3,5-disubstituted isoxazole core, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview of the synthesis of 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole, a key intermediate for the development of novel isoxazole-based therapeutics. The bromoacetyl group serves as a reactive handle, enabling the covalent modification of target proteins, a strategy of growing importance in modern drug design. These "covalent inhibitors" can offer enhanced potency and prolonged duration of action. This document will detail the synthetic protocols, from the construction of the isoxazole core to the crucial bromination step, and will delve into the rationale behind the synthesis of derivatives for structure-activity relationship (SAR) studies.
Synthetic Strategy: A Two-Step Approach to the Target Compound
The synthesis of this compound is efficiently achieved in a two-step sequence. The first step involves the construction of the 3,5-disubstituted isoxazole ring via a 1,3-dipolar cycloaddition reaction. This is followed by a regioselective α-bromination of the acetyl group at the 5-position of the isoxazole ring.
Part 1: Synthesis of 5-Acetyl-3-(4-chlorophenyl)isoxazole
The cornerstone of this synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a classic and highly efficient method for constructing the isoxazole ring.[5][6][7] In this protocol, 4-chlorobenzonitrile oxide is generated in situ from 4-chlorobenzaldehyde oxime and reacts with 3-butyn-2-ol to yield the desired 5-acetyl-3-(4-chlorophenyl)isoxazole.
Protocol 1: Synthesis of 5-Acetyl-3-(4-chlorophenyl)isoxazole
| Reagent | MW | Amount | Moles | Equivalents |
| 4-Chlorobenzaldehyde oxime | 155.58 | 1.56 g | 10.0 mmol | 1.0 |
| 3-Butyn-2-ol | 70.09 | 0.84 g | 12.0 mmol | 1.2 |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.47 g | 11.0 mmol | 1.1 |
| Triethylamine (Et3N) | 101.19 | 2.1 mL | 15.0 mmol | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Procedure:
-
To a stirred solution of 4-chlorobenzaldehyde oxime (1.56 g, 10.0 mmol) in dichloromethane (30 mL) at 0 °C, add N-chlorosuccinimide (1.47 g, 11.0 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
To this mixture, add a solution of 3-butyn-2-ol (0.84 g, 12.0 mmol) in dichloromethane (10 mL).
-
Add triethylamine (2.1 mL, 15.0 mmol) dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (30 mL) and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-acetyl-3-(4-chlorophenyl)isoxazole as a solid.
Characterization Data (Expected):
-
Appearance: White to off-white solid.
-
1H NMR (400 MHz, CDCl3): δ 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.90 (s, 1H, isoxazole-H), 2.65 (s, 3H, COCH3).
-
13C NMR (100 MHz, CDCl3): δ 188.5, 172.0, 162.5, 136.0, 129.5, 128.0, 127.5, 102.0, 28.0.
Note: The expected NMR data is based on the analysis of structurally similar compounds.[1][2]
Part 2: α-Bromination of 5-Acetyl-3-(4-chlorophenyl)isoxazole
The introduction of the bromine atom at the α-position of the acetyl group is a critical step that transforms the precursor into a reactive electrophile. This can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common and effective choice. Alternatively, copper(II) bromide can be employed for this transformation.
Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)
| Reagent | MW | Amount | Moles | Equivalents |
| 5-Acetyl-3-(4-chlorophenyl)isoxazole | 221.64 | 2.22 g | 10.0 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.96 g | 11.0 mmol | 1.1 |
| Benzoyl Peroxide (BPO) | 242.23 | 0.24 g | 1.0 mmol | 0.1 |
| Carbon Tetrachloride (CCl4) | - | 50 mL | - | - |
Procedure:
-
To a solution of 5-acetyl-3-(4-chlorophenyl)isoxazole (2.22 g, 10.0 mmol) in carbon tetrachloride (50 mL), add N-bromosuccinimide (1.96 g, 11.0 mmol) and benzoyl peroxide (0.24 g, 1.0 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Protocol 3: α-Bromination using Copper(II) Bromide
| Reagent | MW | Amount | Moles | Equivalents |
| 5-Acetyl-3-(4-chlorophenyl)isoxazole | 221.64 | 2.22 g | 10.0 mmol | 1.0 |
| Copper(II) Bromide (CuBr2) | 223.35 | 4.47 g | 20.0 mmol | 2.0 |
| Chloroform/Ethyl Acetate (1:1) | - | 50 mL | - | - |
Procedure:
-
Suspend 5-acetyl-3-(4-chlorophenyl)isoxazole (2.22 g, 10.0 mmol) and copper(II) bromide (4.47 g, 20.0 mmol) in a mixture of chloroform and ethyl acetate (1:1, 50 mL).
-
Reflux the heterogeneous mixture for 8-12 hours. Monitor the reaction by TLC. The disappearance of the black CuBr2 and the appearance of the white CuBr indicates the progress of the reaction.
-
After the reaction is complete, cool the mixture and filter through a pad of celite to remove the copper salts.
-
Wash the celite pad with chloroform (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Characterization Data (Expected):
-
Appearance: Pale yellow solid.
-
1H NMR (400 MHz, CDCl3): δ 7.80 (d, J = 8.5 Hz, 2H, Ar-H), 7.50 (d, J = 8.5 Hz, 2H, Ar-H), 7.00 (s, 1H, isoxazole-H), 4.50 (s, 2H, COCH2Br).
-
13C NMR (100 MHz, CDCl3): δ 182.0, 170.0, 163.0, 136.5, 129.8, 128.5, 127.0, 103.0, 35.0.
Note: The expected NMR data is based on the analysis of structurally similar compounds and the expected chemical shift for a bromoacetyl group.
Structure-Activity Relationship (SAR) Studies: Rationale and Design
The synthesis of this compound provides a versatile platform for SAR studies. The bromoacetyl moiety is a key pharmacophore that can form a covalent bond with nucleophilic residues, such as cysteine or histidine, in the active site of target enzymes. By systematically modifying the substituents on the isoxazole scaffold, researchers can probe the molecular interactions that govern binding affinity and inhibitory potency.
Key Areas for SAR Exploration:
-
Aryl Substituents at the 3-Position: The 4-chlorophenyl group can be replaced with other substituted aryl rings to investigate the impact of electronic and steric effects on binding. For instance, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) can be introduced to modulate the electronic properties of the isoxazole ring and its interactions with the target protein.
-
Substitution at the 4-Position: The C4 position of the isoxazole ring is often unsubstituted. Introducing small substituents at this position can provide insights into the steric tolerance of the binding pocket and potentially lead to new interactions that enhance selectivity.
-
Modification of the Covalent Warhead: The reactivity of the bromoacetyl group can be tuned by replacing it with other electrophilic moieties, such as acrylamides or vinyl sulfones. This allows for the optimization of the covalent bond formation rate, which is a critical parameter for achieving the desired pharmacological profile.
By systematically synthesizing and evaluating a library of derivatives based on these modifications, researchers can build a comprehensive SAR model. This model will be instrumental in guiding the design of more potent and selective inhibitors with improved drug-like properties. The isoxazole scaffold, with its synthetic tractability and proven biological relevance, continues to be a fertile ground for the discovery of novel therapeutics.[4][8][9]
References
- 1. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]
- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. ijrpc.com [ijrpc.com]
- 8. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" enzyme kinetics and binding studies
An in-depth guide to the kinetic and biophysical characterization of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole, a putative covalent enzyme inhibitor.
Application Note & Protocol
Topic: "this compound" Enzyme Kinetics and Binding Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Characterizing Covalent Inhibitors
The deliberate design of covalent inhibitors has seen a resurgence in drug discovery, offering distinct advantages such as prolonged duration of action, high potency, and the ability to target shallow binding pockets.[1][2] These molecules function through a two-step mechanism: an initial, reversible binding event (governed by the inhibition constant, K_I) followed by the formation of a stable, covalent bond with the target enzyme (governed by the rate of inactivation, k_inact).[3]
The compound This compound is a prime candidate for a targeted covalent inhibitor. Its structure contains:
-
An isoxazole core, a heterocyclic motif found in numerous enzyme inhibitors targeting classes like kinases and cyclooxygenases.[4][5]
-
A bromoacetyl "warhead," a reactive α-haloketone group designed to form a covalent bond with nucleophilic amino acid residues such as cysteine or histidine within an enzyme's active site.
-
A 4-chlorophenyl group, which contributes to the binding affinity and selectivity for the target protein.
Due to the time-dependent nature of this inhibition mechanism, simple endpoint metrics like IC50 can be misleading.[6] A comprehensive characterization requires determining the intrinsic kinetic parameters, K_I and k_inact, which together define the inhibitor's efficiency (k_inact/K_I).[7] This application note provides a detailed framework and step-by-step protocols for the enzymatic and biophysical characterization of this compound or similar covalent inhibitors.
Part 1: Pre-Experimental Considerations
Before initiating kinetic or binding studies, it is critical to establish the stability and purity of the inhibitor and the integrity of the target enzyme.
1.1. Inhibitor Quality Control:
-
Purity: Confirm the purity of this compound using HPLC and LC-MS. Impurities can confound kinetic results.
-
Stability: Assess the inhibitor's stability in the chosen assay buffer over the time course of the experiment. The bromoacetyl group can be susceptible to hydrolysis. Incubate the compound in buffer, and measure its concentration over time via HPLC.
-
Solubility: Determine the maximum soluble concentration in the assay buffer. The use of DMSO should be minimized (<1-2% final concentration) as it can affect enzyme activity.
1.2. Enzyme Validation:
-
Purity & Concentration: Use a highly purified enzyme preparation. Accurately determine its concentration using a reliable method (e.g., Bradford assay, Nanodrop).
-
Activity: Confirm the enzyme is active and that its activity is linear with respect to time and concentration under the proposed assay conditions.
Part 2: Protocol for Enzyme Inhibition Kinetics
The primary goal of this protocol is to determine the second-order rate constant of inactivation, k_inact/K_I. This is typically achieved by measuring the observed rate of inactivation (k_obs) at various inhibitor concentrations.
Rationale: The relationship between k_obs, inhibitor concentration ([I]), k_inact, and K_I is described by the following equation, assuming a one-step binding and inactivation model under conditions where [I] >> [Enzyme]:
k_obs = k_inact * [I] / (K_I + [I])
By plotting k_obs versus [I], one can obtain k_inact (the V_max of the plot) and K_I (the K_m of the plot).[8]
Step-by-Step Methodology: Continuous Activity Assay
This method, often called the Kitz-Wilson plot, is suitable for enzymes with a continuous, real-time readout (e.g., fluorescent or colorimetric substrate).[8]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for enzyme activity and stability (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Enzyme Stock: Prepare a concentrated stock of the target enzyme in assay buffer.
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create a dilution series (e.g., 20-point, 2-fold dilutions) from this stock.
-
Substrate Stock: Prepare a stock of the enzyme's substrate at a concentration of 10-20 times its known K_m value.
-
-
Experimental Setup (96-well plate format):
-
Add assay buffer to each well.
-
Add the diluted inhibitor to the appropriate wells. Include "no inhibitor" controls.
-
Add the enzyme to all wells to start the pre-incubation. Note: For this continuous assay, the "pre-incubation" is effectively zero, as the substrate is added immediately after.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature.
-
Measure the product formation (e.g., fluorescence or absorbance) kinetically over a set period (e.g., 30-60 minutes), taking readings every 30-60 seconds.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation versus time. The resulting progress curves will show a time-dependent decrease in reaction rate.[9]
-
Fit each progress curve to the following equation for irreversible inhibition to determine the observed rate of inactivation (k_obs): P(t) = (v_0 / k_obs) * (1 - e^(-k_obst))* Where P(t) is the product at time t, and v_0 is the initial velocity.
-
Plot the calculated k_obs values against the inhibitor concentration [I].
-
Fit this secondary plot to the Michaelis-Menten-like equation (provided in the rationale above) to determine k_inact and K_I. The initial slope of this plot represents the second-order rate constant, k_inact/K_I.
-
Caption: Workflow for determining k_inact and K_I using a continuous enzyme activity assay.
Part 3: Protocol for Direct Binding & Covalent Modification
Biophysical methods provide orthogonal evidence of covalent bond formation and can be used to measure binding affinity directly. Mass spectrometry (MS) confirms the covalent adduct, while Surface Plasmon Resonance (SPR) can measure both binding and reaction kinetics.[10][11]
Verification of Covalent Adduct Formation by Mass Spectrometry
Rationale: Intact protein mass spectrometry directly measures the mass of the enzyme. A mass shift equal to the molecular weight of the inhibitor (minus HBr) provides definitive evidence of a covalent bond.[12]
-
Sample Preparation:
-
Incubate the target enzyme (e.g., 5-10 µM) with a 5- to 10-fold molar excess of this compound.
-
Include a control sample of the enzyme incubated with DMSO only.
-
Allow the reaction to proceed for a sufficient time (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
-
Sample Cleanup:
-
Remove the excess, unbound inhibitor using a desalting column or buffer exchange spin column. This step is crucial to prevent ion suppression in the mass spectrometer.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.
-
Deconvolute the resulting mass spectra to determine the average mass of the intact protein in both the control and inhibitor-treated samples.
-
-
Interpretation:
-
Compare the mass of the treated enzyme to the control. A mass increase corresponding to the addition of the inhibitor moiety confirms covalent modification.
-
Real-Time Binding Kinetics using Surface Plasmon Resonance (SPR)
Rationale: SPR measures molecular interactions in real-time, allowing for the dissection of the two-step covalent inhibition mechanism.[10] The "two-state reaction" model can be used to fit the sensorgram data and derive K_I and k_inact directly.[10]
-
Immobilization:
-
Covalently immobilize the target enzyme onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the inhibitor solutions over the immobilized enzyme surface, flowing from the lowest to the highest concentration.
-
Use a long association time to allow for the covalent reaction to proceed and a very short (or no) dissociation phase, as the binding is irreversible.
-
Regenerate the surface between cycles if possible, or use a fresh flow cell for each concentration if regeneration is not feasible.
-
-
Data Analysis:
-
The resulting sensorgrams will show a binding curve that does not return to baseline during the dissociation phase.
-
Fit the data globally using a "two-state reaction" or "covalent binding" model available in the instrument's analysis software. This model fits for both the initial reversible binding (K_I) and the subsequent covalent modification step (k_inact).
-
Caption: Workflow for characterizing a covalent inhibitor using Surface Plasmon Resonance (SPR).
Data Presentation & Interpretation
All quantitative data should be summarized in a clear, tabular format to allow for easy comparison and interpretation.
| Parameter | Method | Result (Hypothetical) | Interpretation |
| K_I | Enzyme Kinetics / SPR | 1.5 µM | The initial binding affinity of the inhibitor for the enzyme before covalent reaction. |
| k_inact | Enzyme Kinetics / SPR | 0.1 min⁻¹ | The maximum rate of covalent bond formation at saturating inhibitor concentrations. |
| k_inact/K_I | Enzyme Kinetics / SPR | 1111 M⁻¹s⁻¹ | The second-order rate constant; the most important measure of the inhibitor's overall efficiency. |
| Covalent Adduct | Intact Mass Spec. | Mass shift of +308.2 Da | Confirms that the inhibitor forms a covalent bond with the target enzyme. |
Troubleshooting Common Issues
-
No time-dependent inhibition observed:
-
The inhibitor may be unstable in the assay buffer. Verify stability via HPLC.
-
The target enzyme may lack an accessible nucleophile. Confirm the presence of Cys or His in the binding pocket.
-
The inhibitor may be a purely reversible, non-covalent binder.
-
-
High background signal/non-specific binding in SPR:
-
Increase the stringency of the running buffer (e.g., add 0.05% Tween-20).
-
The compound may be aggregating. Check solubility limits.
-
-
Poor fits for kinetic data:
-
Ensure the substrate concentration is well above its K_m value.
-
Extend the kinetic read time to better capture the curvature of the progress plots.
-
Ensure inhibitor concentration is not being depleted ([I] should be >> [E]).
-
Conclusion
The systematic characterization of covalent inhibitors like this compound is essential for understanding their mechanism of action and advancing them in a drug discovery pipeline. By combining enzyme kinetics to determine the efficiency of inactivation (k_inact/K_I) with biophysical methods like mass spectrometry and SPR to confirm the binding mode, researchers can build a comprehensive and robust data package. This multi-faceted approach ensures that the compound's potency is accurately defined, providing a solid foundation for further optimization and development.
References
- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: A Guide to In Vitro Covalent Labeling of Proteins with 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole
Introduction: The Power of Covalent Labeling
The ability to selectively modify proteins is a cornerstone of modern biotechnology, enabling researchers to probe protein function, develop novel therapeutics, and create advanced diagnostic tools.[1] Covalent labeling, which forms a stable, irreversible bond between a small molecule and a protein, is a powerful strategy for these applications.[2] This guide focuses on the use of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole , a member of the α-halo ketone class of reagents, for the targeted covalent modification of proteins in vitro.[3]
The bromoacetyl functional group is a highly effective electrophilic "warhead" that reacts with nucleophilic amino acid residues to form a stable covalent bond.[4] Its primary advantage lies in its high selectivity for the thiol group of cysteine residues under controlled pH conditions, resulting in the formation of a robust thioether linkage.[1][5] This makes this compound an excellent tool for researchers aiming to achieve site-specific protein modification, assuming a reactive cysteine is present in the target protein.
This document provides a comprehensive overview of the underlying chemistry, detailed protocols for labeling and characterization, and critical insights into experimental design for researchers, scientists, and drug development professionals.
Principle of the Method: Targeted Alkylation of Cysteine
The core of the labeling strategy is a classic SN2 (bimolecular nucleophilic substitution) reaction. The α-carbon of the bromoacetyl group is electrophilic, making it susceptible to attack by a strong nucleophile.
Causality of Selectivity: In a typical protein, several amino acid residues possess nucleophilic side chains, including cysteine, histidine, lysine, and methionine. However, the thiol group (-SH) of cysteine is the most potent nucleophile at physiological pH. By maintaining the reaction pH between 7.5 and 8.5, the cysteine thiol exists in its more nucleophilic thiolate anion (-S⁻) form, significantly accelerating its reaction with the bromoacetyl group.[1] While reactions with other residues can occur, they are generally much slower and can be minimized by controlling the pH, reaction time, and the molar excess of the labeling reagent.[1] The resulting thioether bond is highly stable, ensuring the label remains permanently attached to the protein under most experimental conditions.[1]
Caption: SN2 reaction mechanism for covalent labeling of a protein cysteine residue.
Experimental Design and Workflow
A successful labeling experiment is a multi-step process that requires careful planning, execution, and validation. The protocol must be self-validating, incorporating checkpoints to confirm that the modification occurred as intended without compromising the protein's integrity.
Caption: A comprehensive workflow for in vitro protein labeling and validation.
Materials and Reagents
-
Labeling Reagent: this compound
-
Target Protein: Purified protein with at least one accessible cysteine residue.
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5. Note: Avoid buffers containing primary amines like Tris, as they can potentially react with the label.
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: 2-Mercaptoethanol (βME) or a concentrated DTT solution.
-
Purification: Desalting columns (e.g., PD-10) or dialysis cassettes.
-
Equipment: pH meter, spectrophotometer, centrifuge, vortex mixer, incubator/water bath, chromatography equipment for validation (LC-MS).
-
Safety Equipment: Chemical fume hood, safety goggles, lab coat, chemically resistant gloves.[6][7]
Detailed Protocols
Protocol 1: Preparation of Reagents and Protein
Expert Insight: The success of the labeling reaction hinges on proper preparation. The labeling reagent is moisture-sensitive, and the target cysteine residue must be in its reduced, reactive state.
-
Prepare Labeling Reagent Stock: a. In a chemical fume hood, carefully weigh out a small amount of this compound. b. Dissolve in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Vortex until fully dissolved.[8][9] c. Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Prepare Protein Sample: a. Dissolve or dilute the purified target protein in the chosen Reaction Buffer (e.g., PBS, pH 7.5). A typical protein concentration is 1-5 mg/mL (approximately 20-100 µM). b. Critical Step (If Necessary): If the protein has been stored with a reducing agent or may have formed disulfide bonds, it must be pre-treated. Add DTT to a final concentration of 1 mM and incubate for 30 minutes at room temperature to ensure all cysteine residues are reduced.[8][9] c. Critical Step: The reducing agent (DTT) will compete with the protein's cysteines for the labeling reagent and must be removed immediately before labeling. Use a desalting column equilibrated with fresh, degassed Reaction Buffer to exchange the buffer and remove the DTT. d. Immediately determine the concentration of the DTT-free protein solution (e.g., by measuring A280).
Protocol 2: The Covalent Labeling Reaction
Expert Insight: The key variables to optimize are the molar ratio of the label to the protein, incubation time, and temperature. A 5- to 20-fold molar excess of the labeling reagent over the protein is a good starting point.
-
Reaction Setup: a. Place the DTT-free protein solution in a microcentrifuge tube. b. Calculate the volume of the labeling reagent stock solution needed to achieve the desired molar excess. c. Add the calculated volume of the labeling reagent stock to the protein solution while gently vortexing. The final concentration of DMSO should ideally not exceed 5-10% (v/v) to avoid protein denaturation.
-
Incubation: a. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light. b. Optimization may be required; a time-course experiment can be performed to determine the optimal incubation period.
| Parameter | Starting Condition | Range for Optimization | Rationale |
| Molar Ratio (Label:Protein) | 10:1 | 5:1 to 50:1 | Balances labeling efficiency with the risk of off-target modification. Higher ratios may be needed for less accessible cysteines. |
| pH | 7.5 | 7.0 to 8.5 | Higher pH favors the more reactive thiolate ion but increases the risk of reacting with lysine/histidine.[1] |
| Temperature | Room Temp (20-25°C) | 4°C to 37°C | Higher temperatures increase reaction rate but may compromise protein stability. |
| Time | 1-2 hours | 30 min to 24 hours | Longer times can increase labeling yield but also risk off-target reactions and protein degradation.[9] |
-
Quenching the Reaction: a. To stop the reaction, add a quenching reagent with a free thiol to scavenge any unreacted bromoacetyl compound. b. Add DTT or 2-mercaptoethanol to a final concentration of ~50 mM (a large excess). c. Incubate for an additional 15-30 minutes at room temperature.
Protocol 3: Purification of the Labeled Protein
Expert Insight: Removing the unreacted label and quenching agent is crucial for downstream applications and accurate characterization.
-
Equilibrate a desalting column (e.g., PD-10) or set up a dialysis system with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the desalting column or place it in the dialysis cassette.
-
Collect the protein-containing fractions as per the manufacturer's instructions or dialyze for several hours to overnight with multiple buffer changes.[8]
-
The purified, labeled protein is now ready for characterization and use. Store appropriately (typically at 4°C for short-term or -80°C for long-term).[10]
Validation and Characterization: A Self-Validating System
Trustworthy results depend on rigorous validation. You must confirm that the protein is labeled, identify where it is labeled, and ensure it remains functional.
Mass Spectrometry (MS) Analysis
MS is the definitive method to confirm covalent modification.[11]
-
Intact Mass Analysis:
-
Analyze both the unlabeled (control) and labeled protein samples by ESI-MS.
-
Compare the resulting spectra. A successful single labeling event will result in a mass increase corresponding to the mass of the added label.
-
This provides a quick confirmation of labeling and can reveal the stoichiometry (e.g., single vs. multiple labels).
-
-
Peptide Mapping (LC-MS/MS):
-
Reduce and alkylate the remaining cysteines (if any) in both control and labeled protein samples.
-
Digest the proteins into smaller peptides using a protease like trypsin.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the protein's sequence, specifying the mass of the label as a potential modification on cysteine residues.[1][12] This will pinpoint the exact site(s) of modification.
-
| Parameter | Value | Description |
| Formula of Added Moiety | C₁₁H₆ClNO₂ | Moiety from this compound after loss of Br. |
| Monoisotopic Mass Shift | +219.0090 Da | The precise mass increase expected upon labeling a single site. |
| Average Mass Shift | +219.624 Da | The average mass increase, useful for lower-resolution MS. |
SDS-PAGE Analysis
A simple, visual check of protein integrity.
-
Run unlabeled control protein, the reaction mixture before purification, and the final purified labeled protein on an SDS-PAGE gel.
-
Stain with a standard protein stain (e.g., Coomassie Blue).
-
Compare the bands. The labeled protein should run at a slightly higher molecular weight (though this may not be resolved). More importantly, this check will reveal any significant protein degradation or aggregation caused by the labeling procedure.[5]
Functional Assay
Expert Insight: Covalent modification, especially near an active site, can alter a protein's function.[13] It is essential to verify that the labeled protein retains its biological activity.
-
Design an assay relevant to your protein's function (e.g., enzyme kinetics, binding affinity, etc.).
-
Compare the activity of the labeled protein to the unlabeled control protein that has been subjected to the same buffer exchange and incubation conditions (a "mock" reaction without the label).
-
A significant loss of function may indicate that the label has modified a critical residue, and reaction conditions may need to be adjusted.
Safety and Handling Precautions
Compounds containing a bromoacetyl group are hazardous and must be handled with extreme care.
-
Hazard: Bromoacetyl compounds are corrosive, toxic, and potent lachrymators (tear-producing agents). They can cause severe skin burns and eye damage upon contact.[7][14][15]
-
Handling:
-
Always handle the solid compound and its stock solutions in a certified chemical fume hood.[16]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).[6][7]
-
Avoid inhalation of dust or vapors and prevent any contact with skin or eyes.[16]
-
-
Waste Disposal: Dispose of all contaminated materials and solutions as hazardous chemical waste according to your institution's guidelines.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of Protein Labeling | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. Protein labeling protocol [abberior.rocks]
- 11. emerypharma.com [emerypharma.com]
- 12. nuvisan.com [nuvisan.com]
- 13. Structural and Functional Characterization of Covalently Modified Proteins Formed By a Glycating Agent, Glyoxal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lobachemie.com [lobachemie.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole in Biochemical Assays
Welcome to the technical support guide for 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole. This document provides in-depth troubleshooting for common solubility challenges encountered when using this compound in biochemical and cell-based assays. As a reactive, hydrophobic molecule, its handling and solubilization are critical for obtaining reliable and reproducible experimental data.
Part 1: Understanding the Core Problem
Q1: What physicochemical properties of this compound contribute to its low aqueous solubility?
A1: The poor aqueous solubility of this compound is inherent to its molecular structure. Several key features are responsible:
-
Aromatic and Heterocyclic Rings: The 4-chlorophenyl group and the isoxazole ring are largely nonpolar and hydrophobic.[1] These structures prefer to interact with other nonpolar molecules rather than the polar environment of water. Isoxazole derivatives, in general, are a class of heterocyclic compounds with a wide range of biological activities, but their utility can be hampered by low water solubility.[2][3]
-
Halogenation: The presence of chlorine and bromine atoms further increases the compound's lipophilicity (tendency to dissolve in fats, oils, and nonpolar solvents).
-
Lack of Ionizable Groups: The molecule does not have readily ionizable functional groups (like carboxylic acids or amines) that would become charged at physiological pH, a common mechanism for enhancing water solubility.[4]
This combination of features results in a molecule that is difficult to dissolve directly in aqueous buffers, a common challenge for many small-molecule compounds in drug discovery.[5]
Part 2: Stock Solution Preparation & Initial Troubleshooting
Q2: What is the recommended solvent and protocol for preparing a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of hydrophobic compounds for biological screening.[6][7] Its strong solvating power for both polar and non-polar compounds makes it an excellent choice for initial solubilization.[8]
-
Calculation: Determine the mass of this compound (Molecular Weight: 314.56 g/mol ) needed. For 1 mL of a 10 mM stock, you would need 3.146 mg.
-
Weighing: Accurately weigh the compound in a sterile microcentrifuge tube or glass vial.
-
Solubilization: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 3.146 mg).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, sonication in a water bath for 5-10 minutes can be effective.[9]
-
Visual Inspection: Ensure that no solid particles are visible. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in desiccated conditions.[10]
| Solvent | Properties | Common Use Case |
| DMSO | Aprotic, polar. Excellent solvating power.[8] | Primary choice for high-concentration stock solutions. |
| DMF | Aprotic, polar. Similar to DMSO. | Alternative to DMSO if stability is an issue.[11] |
| Ethanol | Protic, polar. Less potent than DMSO. | Good for less hydrophobic compounds or when DMSO is incompatible with the assay.[12] |
Table 1: Common organic solvents for preparing stock solutions of hydrophobic compounds.
Q3: My compound dissolves perfectly in DMSO but precipitates when I dilute it into my aqueous assay buffer. What is happening and how do I fix it?
A3: This phenomenon, often called "crashing out," is the most common solubility issue.[13] It occurs when the compound is rapidly transferred from a favorable organic environment (100% DMSO) to an unfavorable aqueous one, where its solubility limit is much lower.[13] The key is to manage this transition carefully.
Follow this workflow to diagnose and solve the problem:
Caption: Troubleshooting workflow for compound precipitation.
Instead of a large, single-step dilution (e.g., 1 µL of 10 mM stock into 999 µL of buffer), a stepwise dilution is much more effective.[4]
-
Prepare Intermediate Dilution: Create an intermediate stock in your assay buffer or cell culture medium. For example, dilute your 10 mM DMSO stock 1:100 to create a 100 µM solution with 1% DMSO.[13]
-
Critical Step - Mixing: When creating this intermediate solution, add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously.[4] This rapid mixing prevents the formation of localized high concentrations that can initiate precipitation.
-
Final Dilutions: Perform all subsequent serial dilutions for your dose-response curve from this 100 µM intermediate stock. This ensures the DMSO concentration remains constant and low across all wells.
Part 3: Advanced Solubilization & Assay Considerations
Q4: I've optimized my dilution protocol, but the compound still precipitates at my desired concentration. What are my next options?
A4: If simple procedural changes are insufficient, you can modify the assay buffer using solubilizing agents or co-solvents.[4][14] These substances alter the properties of the aqueous buffer to make it more hospitable to the hydrophobic compound.
| Strategy | Mechanism of Action | Pros | Cons & Cautions |
| Co-solvents | Reduces the polarity of the aqueous buffer, acting as a bridge between water and the compound.[15][16] | Simple to implement. Effective for many compounds. | Can affect protein stability and enzyme activity.[17] Requires rigorous vehicle controls. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, shielding it from water. | Highly effective at increasing apparent solubility. | Not suitable for cell-based assays (can lyse membranes). May interfere with protein-protein interactions. |
| Cyclodextrins | Have a hydrophobic interior and hydrophilic exterior, encapsulating the compound to increase solubility.[4] | Generally well-tolerated in cell-based assays. Can improve compound stability. | Can sometimes extract cholesterol from cell membranes at high concentrations. |
Table 2: Comparison of advanced solubilization strategies.
Q5: How much organic solvent (like DMSO) is acceptable in my final assay, and what are the risks?
A5: This is a critical parameter for data integrity. The final concentration of DMSO should be kept as low as possible.
| Assay Type | Recommended Max [DMSO] | Rationale |
| Cell-Based Assays | < 0.5% (ideally ≤ 0.1%) | Higher concentrations can be cytotoxic, affect membrane permeability, and induce off-target biological effects.[13] |
| Biochemical Assays | < 1-2% (some tolerate up to 5%) | DMSO can directly affect protein structure and stability, potentially altering enzyme kinetics or binding affinities.[6][18][19] |
Table 3: Recommended final DMSO concentrations for different assay types.
TRUSTWORTHINESS PILLAR: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of the solvent (e.g., 0.5% DMSO) used in your compound dilutions but no compound. This ensures that any observed effects are due to your compound and not the solvent itself.[12]
Q6: Are there alternatives to DMSO if it interferes with my assay or fails to dissolve the compound?
A6: Yes. While DMSO is the first choice, alternatives can be considered if necessary.
-
Dimethylformamide (DMF): Similar properties to DMSO and can be used interchangeably in many cases.[12]
-
Ethanol: A less potent but biologically tolerated solvent. Often used as a co-solvent with water.[12]
-
Cyrene™ (dihydrolevoglucosenone): A newer, bio-based "green" solvent with solvation properties comparable to DMSO but potentially lower toxicity and fewer off-target effects in some systems.[20][21]
Part 4: Frequently Asked Questions (FAQs)
-
FAQ 1: I see a precipitate in my frozen DMSO stock after thawing. What should I do?
-
This indicates that the compound's solubility limit in DMSO may have been exceeded or that water has been introduced into the stock. Before use, warm the vial to room temperature (or gently to 37°C) and vortex/sonicate to attempt re-dissolving.[9] If it does not fully re-dissolve, the stock should be considered unreliable and remade.
-
-
FAQ 2: Can I use heat to dissolve my compound in the assay buffer?
-
Gentle warming (e.g., to 37°C) can sometimes help, but must be used with extreme caution.[9] The stability of both your compound (especially with a reactive bromoacetyl group) and your biological target (e.g., protein) at higher temperatures must be considered. This is generally not a recommended primary strategy.
-
-
FAQ 3: How should I store my compound long-term?
-
As a solid, store at -20°C in a desiccated environment. As a DMSO stock solution, store in single-use aliquots at -80°C.[10] Avoiding moisture and light is crucial for stability.
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ijcrt.org [ijcrt.org]
- 3. ijpca.org [ijpca.org]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Labeling with 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole
Welcome to the technical support center for protein labeling using 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal and reproducible results in your labeling experiments. As Senior Application Scientists, we have compiled this resource based on established principles of protein chemistry and our experience with related electrophilic labeling reagents.
Troubleshooting Guide
This section addresses specific issues you may encounter during your protein labeling experiments with this compound.
Issue 1: Low or No Labeling Efficiency
Question: I have performed the labeling reaction, but my analysis (e.g., mass spectrometry, SDS-PAGE with fluorescent visualization) shows very little or no modification of my target protein. What could be the cause, and how can I fix it?
Answer:
Low labeling efficiency is a common problem that can stem from several factors related to both the protein and the reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Suboptimal pH: The reaction of bromoacetyl groups with cysteine residues is highly pH-dependent. The key reactive species is the nucleophilic thiolate anion (S-), which is favored at a pH above the pKa of the cysteine thiol group (typically ~8.5). If the pH is too low, the thiol group remains protonated (-SH) and is a much weaker nucleophile, leading to a sluggish reaction.[1][2]
-
Solution: Ensure your reaction buffer has a pH in the range of 7.5-8.5.[1] It is crucial to use a non-nucleophilic buffer, such as phosphate or HEPES. Avoid buffers containing primary or secondary amines (e.g., Tris), as they can compete with the protein for reaction with the bromoacetyl group.
-
-
Inaccessible Cysteine Residues: The target cysteine residue(s) in your protein may be buried within the protein structure, making them inaccessible to the labeling reagent.
-
Solution: If preserving the native protein structure is not essential for your downstream application, consider adding a mild denaturant (e.g., 0.1% SDS, 1-2 M urea) to partially unfold the protein and expose the cysteine residues. Perform a titration to find the lowest concentration of denaturant that improves labeling without irreversibly denaturing your protein.
-
-
Oxidized Cysteine Residues: Cysteine residues can be sensitive to oxidation, forming disulfide bonds (cystine) or other oxidized species (sulfenic, sulfinic, sulfonic acids) that are not reactive with the bromoacetyl group.
-
Solution: Pre-treat your protein with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to ensure the cysteine residues are in their reduced thiol state. TCEP is often preferred as it is more stable and does not require removal before labeling. If using DTT, it must be removed (e.g., by dialysis or a desalting column) before adding the bromoacetyl reagent, as it will react with it.
-
-
Hydrolysis of the Bromoacetyl Reagent: Bromoacetyl compounds can be susceptible to hydrolysis, especially at higher pH and temperature, leading to the formation of inactive bromoacetic acid.[3][4]
-
Solution: Prepare a fresh stock solution of this compound in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use. Add the reagent to the reaction mixture in a dropwise manner while gently stirring.
-
-
Insufficient Reagent Concentration or Reaction Time: The reaction may not have gone to completion due to an insufficient amount of the labeling reagent or an inadequate incubation time.
-
Solution: Optimize the molar ratio of the labeling reagent to the protein. A common starting point is a 5- to 20-fold molar excess of the reagent. Also, consider extending the reaction time. Monitor the reaction progress over a time course (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) to determine the optimal incubation period.
-
Issue 2: Non-Specific Labeling
Question: My mass spectrometry results show that besides cysteine, other residues like histidine, lysine, or methionine are also being labeled. How can I improve the selectivity for cysteine?
Answer:
While bromoacetyl groups are primarily reactive towards cysteine, off-target labeling of other nucleophilic amino acid side chains can occur, particularly under certain conditions.[1]
-
High pH: At pH values above 8.5, the side chains of lysine (ε-amino group) and the imidazole ring of histidine become more deprotonated and thus more nucleophilic, increasing the likelihood of non-specific modification.
-
Solution: Perform the labeling reaction at a lower pH, ideally between 7.0 and 7.5. While this may slightly decrease the reaction rate with cysteine, it will significantly enhance the selectivity by minimizing the reactivity of other nucleophilic residues.[1]
-
-
Excessive Reagent Concentration: A high molar excess of the labeling reagent can drive reactions with less reactive nucleophiles.
-
Solution: Reduce the molar excess of this compound. Perform a titration to find the lowest concentration that still provides efficient labeling of the target cysteine residue.
-
-
Prolonged Reaction Time: Extending the reaction time unnecessarily can lead to the accumulation of off-target modifications.
-
Solution: Once the optimal reaction time for cysteine labeling has been determined (as suggested in Issue 1), avoid significantly longer incubation periods.
-
Issue 3: Protein Precipitation During Labeling
Question: My protein solution becomes cloudy and forms a precipitate during the labeling reaction. What is causing this and how can I prevent it?
Answer:
Protein precipitation during labeling can be a frustrating issue, often arising from changes in the protein's properties upon modification or the addition of the labeling reagent.[5]
-
Change in Protein Properties: The covalent attachment of the relatively hydrophobic this compound molecule can alter the surface properties of your protein, leading to aggregation and precipitation. This is more likely to occur with a high degree of labeling.[5]
-
Solution: Reduce the molar excess of the labeling reagent to decrease the number of modifications per protein molecule.[5] You can also try including additives in your buffer that are known to increase protein solubility, such as 0.1-0.5 M arginine or non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (below their critical micelle concentration).
-
-
Organic Solvent from Reagent Stock: The addition of the labeling reagent dissolved in an organic solvent (like DMSO or DMF) can cause localized high concentrations of the solvent, leading to protein denaturation and precipitation.
-
Solution: Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 5% (v/v). Add the reagent stock solution slowly and with gentle stirring to allow for rapid dispersal.
-
-
Protein Instability: The protein itself may be inherently unstable under the required reaction conditions (e.g., pH, temperature).
-
Solution: Optimize the buffer composition for your specific protein's stability. This may involve adjusting the salt concentration or including stabilizing excipients like glycerol (5-10%).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in protein labeling?
A1: The labeling reaction proceeds via a nucleophilic substitution (SN2) mechanism. The primary target is the deprotonated thiol group (thiolate anion) of a cysteine residue, which acts as a nucleophile. It attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether bond.[1][6]
Q2: What is the optimal pH range for labeling with this reagent?
A2: For selective labeling of cysteine residues, a pH range of 7.0-8.5 is recommended. A pH of 7.5-8.5 favors the formation of the more reactive thiolate anion, leading to a faster reaction.[1][6] However, to minimize non-specific labeling of other residues like histidine and lysine, a slightly lower pH of 7.0-7.5 may be preferable.[1]
Q3: How should I prepare and store the this compound reagent?
A3: Due to the susceptibility of the bromoacetyl group to hydrolysis, it is crucial to handle the reagent under anhydrous conditions.[3][4] The solid reagent should be stored in a desiccator at -20°C. For experiments, prepare a fresh stock solution in an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Avoid aqueous buffers for stock solutions.
Q4: How do I quench the labeling reaction?
A4: To stop the reaction, you can add a small molecule containing a thiol group, such as DTT, β-mercaptoethanol, or L-cysteine, at a concentration that is in large excess relative to the initial concentration of the labeling reagent. These quenching agents will react with any remaining unreacted this compound.
Q5: How can I remove the excess, unreacted labeling reagent after the reaction?
A5: Several methods can be used to separate the labeled protein from the excess reagent and byproducts, including dialysis, size-exclusion chromatography (desalting columns), or affinity chromatography if your protein has a suitable tag.[5]
Q6: How can I confirm that my protein has been successfully labeled?
A6: Mass spectrometry is the most definitive method to confirm labeling. An increase in the protein's molecular weight corresponding to the mass of the attached label (minus HBr) will be observed. Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residue(s) that have been modified.[1] SDS-PAGE can also be used for visualization if the label is fluorescent or has a tag that can be detected by a specific antibody.
Data Presentation & Experimental Protocols
Table 1: Optimizing Reaction Conditions for Protein Labeling
| Parameter | Recommended Range | Starting Condition | Rationale |
| pH | 7.0 - 8.5 | 7.5 | Balances cysteine reactivity with selectivity.[1][6] |
| Molar Excess of Reagent | 5x - 20x | 10x | Ensures sufficient reagent for labeling without excessive non-specific reactions. |
| Reaction Temperature | 4°C - 25°C | Room Temperature (20-25°C) | A good starting point for most proteins; lower temperatures can be used for less stable proteins. |
| Reaction Time | 30 min - 4 hours | 2 hours | Should be optimized by time-course experiments to maximize labeling and minimize side reactions. |
| Protein Concentration | 1 - 10 mg/mL | 2 mg/mL | Dependent on protein solubility and experimental scale. |
Experimental Protocol: General Protein Labeling
-
Protein Preparation:
-
Dissolve the protein in a non-nucleophilic buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
If necessary, reduce the protein by adding TCEP to a final concentration of 1 mM and incubating for 30 minutes at room temperature.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the desired molar excess of the labeling reagent stock solution to the protein solution dropwise while gently vortexing.
-
Incubate the reaction at room temperature for 2 hours with gentle agitation.
-
-
Quenching:
-
Add a 1 M DTT solution to a final concentration of 10 mM to quench the reaction. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Experimental Protocol: Validation of Labeling by Mass Spectrometry
-
Sample Preparation:
-
Take an aliquot of the labeled and purified protein.
-
Perform a buffer exchange into a volatile buffer like ammonium bicarbonate.
-
Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS) to determine the mass shift.
-
-
Site Identification (Optional):
-
Denature, reduce, and alkylate the remaining cysteine residues of the labeled protein.
-
Digest the protein into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptide(s) and pinpoint the exact site(s) of modification.[1]
-
Visualizations
Caption: A general workflow for protein labeling and analysis.
Caption: The SN2 reaction mechanism for cysteine labeling.
References
Preventing hydrolysis of the bromoacetyl group in "5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole"
A Guide to Preventing Hydrolysis of the Bromoacetyl Group
Welcome to the technical support guide for 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals. Our goal is to help you maintain the integrity of the highly reactive bromoacetyl group, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is bromoacetyl group hydrolysis and why is it a critical issue?
The bromoacetyl group is an α-halo ketone, a powerful electrophile designed to react with nucleophiles.[1] Hydrolysis is a chemical reaction where water acts as a nucleophile, attacking the carbonyl carbon of the bromoacetyl group. This unwanted side reaction converts the bromoacetyl moiety into a hydroxyacetyl group, rendering the compound inactive for its intended subsequent reactions, such as conjugation with thiols.[2] This leads to reduced yields of your desired product and complicates the purification process due to the formation of hydrophilic byproducts.[3]
Q2: What are the primary factors that promote the hydrolysis of "this compound"?
The stability of the bromoacetyl group is compromised by three main factors:
-
Presence of Water: As the reactant in hydrolysis, even trace amounts of water in solvents, reagents, or from atmospheric moisture can lead to significant degradation. Bromoacetyl compounds can react readily, and sometimes violently, with water.[3][4]
-
Basic pH: The rate of hydrolysis is significantly accelerated under basic (high pH) conditions. The hydroxide ion (OH⁻) is a much stronger nucleophile than a neutral water molecule, leading to rapid degradation of the bromoacetyl group. While reactions with thiols are often performed at pH 7-9 to deprotonate the thiol, this range also increases the risk of hydrolysis.[1][5]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, including the undesirable hydrolysis side reaction.
Q3: How can I detect if hydrolysis has occurred in my reaction?
You can detect hydrolysis through several analytical methods:
-
Thin-Layer Chromatography (TLC): The hydrolyzed product, being more polar due to the new hydroxyl group, will typically have a lower Rf value (it will travel less distance up the plate) compared to the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a new peak in your chromatogram with a mass corresponding to the replacement of bromine (atomic mass ~79.9 u) with a hydroxyl group (atomic mass ~17.0 u), resulting in a net mass loss of approximately 63 u.
-
Proton NMR (¹H NMR): The methylene protons (-CH₂-) adjacent to the carbonyl group in the bromoacetyl moiety will have a characteristic chemical shift. Upon hydrolysis to a hydroxyacetyl group, the chemical shift of these protons will change, and the bromine's isotopic pattern will be absent.
Q4: How should I store "this compound" to ensure its long-term stability?
To prevent degradation during storage, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dry place.[4][6] A desiccator is highly recommended to protect it from atmospheric moisture. For long-term storage, keeping it at low temperatures (2-8 °C) is advisable.[4]
In-depth Troubleshooting Guides
This section addresses specific experimental problems with a focus on causal analysis and corrective actions.
Problem 1: Rapid Degradation of Starting Material Observed by LC-MS/TLC
You've set up a reaction, and within a short period, analytical monitoring shows a significant amount of a more polar byproduct, while your starting material, this compound, is being consumed faster than expected.
The bromoacetyl group is highly susceptible to hydrolysis.[3] The presence of water, even in trace amounts, can lead to the formation of the corresponding hydroxyacetyl derivative.
Solutions & Protocols:
-
Rigorous Drying of Glassware: All glassware must be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool in a desiccator immediately before use.[3]
-
Use of Anhydrous Solvents: Use only freshly opened bottles of anhydrous solvents or solvents that have been properly dried using standard laboratory procedures (e.g., distillation over a suitable drying agent or passage through an activated alumina column).
-
Inert Atmosphere: Conduct all manipulations, including reagent transfers and the reaction itself, under a dry, inert atmosphere such as nitrogen or argon.[3]
-
Glassware Preparation: Place a round-bottom flask, magnetic stir bar, and any necessary addition funnels or condensers in a 120°C oven overnight.
-
Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of dry nitrogen or argon. Allow it to cool to room temperature under this inert atmosphere.
-
Reagent Addition: Dissolve your this compound in the anhydrous solvent and transfer it to the reaction flask via cannula or a dry syringe. Add other reagents in a similar anhydrous manner.
-
Reaction Monitoring: Follow the reaction's progress via TLC or by periodically taking aliquots (with a dry syringe) for LC-MS analysis.
The hydrolysis of α-halo ketones is base-catalyzed. If your reaction conditions are neutral to basic, or if a reagent unintentionally introduces basic impurities, the rate of hydrolysis can increase dramatically. The reaction of bromoacetyl groups with thiols is pH-dependent, with faster rates at higher pH, creating a delicate balance between the desired reaction and hydrolysis.[1][2]
Solutions & Protocols:
-
pH Control: If your reaction must be run in a protic solvent, use a buffered system. For reactions with thiols, a phosphate buffer at pH 6.5-7.0 can be a good starting point, as it activates the thiol for reaction while minimizing the rate of hydrolysis compared to higher pH levels.[2]
-
Aprotic Solvents: Whenever possible, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. In the absence of water, the primary nucleophile, hydrolysis is completely avoided. If a base is required to, for example, deprotonate a nucleophile, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).
Visualization of the Hydrolysis Mechanism
The following diagram illustrates the nucleophilic attack by water or a hydroxide ion, which leads to the undesired hydrolyzed product.
Caption: Mechanism of bromoacetyl group hydrolysis.
Problem 2: Low Yield in Nucleophilic Substitution Reactions
You are attempting to conjugate this compound with a thiol-containing molecule but are obtaining a low yield of the desired thioether product, even when the starting material is fully consumed.
In aqueous buffers, particularly at neutral or slightly basic pH, hydrolysis competes directly with your desired nucleophilic substitution.[2] If the concentration or nucleophilicity of your desired nucleophile is insufficient, hydrolysis can become the dominant reaction pathway.
Solutions & Protocols:
-
Optimize Reactant Concentrations: Ensure your desired nucleophile is present in a sufficient concentration, and consider using a slight excess (1.1-1.5 equivalents) to favor the bimolecular substitution reaction over hydrolysis.
-
pH Optimization: Carefully optimize the pH. While a higher pH deprotonates thiols to the more nucleophilic thiolate, it also increases the concentration of hydroxide ions.[1] Perform small-scale experiments across a pH range (e.g., 6.5, 7.0, 7.5) to find the optimal balance where the rate of thiol conjugation is maximized relative to the rate of hydrolysis.
-
Solvent System Modification: If the reaction chemistry allows, switch to a polar aprotic solvent (e.g., DMF) and use a non-nucleophilic base (e.g., DIPEA) to deprotonate your nucleophile. This eliminates water and prevents hydrolysis.
| Parameter | Recommendation | Rationale |
| Solvent Choice | 1. Anhydrous Aprotic (DMF, Acetonitrile) 2. Buffered Aqueous | Aprotic solvents eliminate the source of hydrolysis.[3] If water is necessary, a buffer controls pH to minimize base-catalyzed degradation.[1] |
| pH Range (Aqueous) | 6.5 - 7.5 | A compromise to allow for sufficient thiolate formation for conjugation while keeping the rate of OH⁻-mediated hydrolysis manageable.[2] |
| Temperature | 0 °C to Room Temperature | Lower temperatures slow the rate of hydrolysis more significantly than many desired substitution reactions. Monitor kinetics to ensure the primary reaction proceeds. |
| Additives | Non-nucleophilic bases (e.g., DIPEA) | In aprotic systems, these bases can activate nucleophiles without directly attacking the bromoacetyl group. |
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
"5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" storage and handling guidelines
Introduction: This guide provides comprehensive storage, handling, and troubleshooting information for 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole. This compound is a reactive bifunctional molecule, featuring a stable isoxazole core and a highly reactive α-bromoacetyl group. The α-bromoacetyl moiety makes it a potent alkylating agent, valuable for introducing the 3-(4-chlorophenyl)isoxazole pharmacophore onto nucleophilic targets in drug discovery and chemical biology. However, this reactivity also necessitates specific handling and storage procedures to ensure experimental success and user safety. This document is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound upon receipt?
A: Immediately upon receipt, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Long-term storage at -20°C is recommended to minimize degradation. The container should be stored in a well-ventilated place, away from incompatible materials such as strong bases, oxidizing agents, and amines.[1][2]
Q2: What are the primary hazards associated with this compound?
A: The primary hazards stem from its reactive α-bromoacetyl group. It is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4][5] Due to the bromoacetyl functional group, it should be treated as a potential lachrymator (a substance that irritates the eyes and causes tears). All handling must be performed in a certified chemical fume hood.[6]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A: A comprehensive PPE setup is crucial. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., butyl rubber or nitrile).
-
Chemical safety goggles and a full-face shield.
-
A lab coat or a chemical-resistant apron.
-
Closed-toe shoes. Always handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1][3][6]
Q4: How should I prepare a stock solution? What solvents are compatible?
A: To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Use anhydrous grade solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM). The bromoacetyl group is susceptible to hydrolysis, so minimizing contact with water is critical for maintaining compound integrity. It is advisable to prepare fresh solutions for each experiment or, if necessary, store stock solutions in small aliquots at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q5: What is the expected stability of this compound in solution?
A: The stability in solution is highly dependent on the solvent and storage conditions. In anhydrous aprotic solvents like DMSO or DMF, the compound is relatively stable when stored properly frozen and protected from light. However, in protic solvents (e.g., methanol, ethanol) or aqueous buffers, the bromoacetyl group will readily react with the solvent or other nucleophiles, leading to rapid degradation. It is strongly recommended to use solutions on the same day they are prepared.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Yield in Alkylation Reaction | Compound Degradation: The α-bromoacetyl group is highly reactive and can degrade due to improper storage (exposure to moisture, heat, or light). | 1. Use a Fresh Aliquot: Always start with a fresh, unopened vial or a newly prepared stock solution. 2. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C in a desiccated environment. |
| Hydrolysis: The compound was exposed to water during handling or reaction setup. | 1. Use Anhydrous Solvents: Ensure all solvents are of anhydrous grade. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.[7] 3. Dry Glassware: Use oven-dried or flame-dried glassware for the reaction. | |
| Inconsistent Experimental Results | Variable Compound Activity: This often points to gradual degradation of a stock solution over time. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles and exposure to air/moisture. 2. Prepare Solutions Fresh: For maximum consistency, prepare the solution immediately before use. |
| Side Product Formation | Reaction with Solvent or Buffer: Nucleophilic solvents (e.g., methanol) or buffer components (e.g., Tris) can react with the bromoacetyl group. | 1. Choose Non-Nucleophilic Solvents: Opt for aprotic solvents like DMF, DMSO, or DCM. 2. Select Compatible Buffers: Use non-nucleophilic buffers such as HEPES or phosphate buffers if an aqueous system is unavoidable. Avoid amine-containing buffers. |
Experimental Protocols
Protocol 1: Safe Handling and Stock Solution Preparation
-
Preparation: Don all required PPE (gloves, goggles, face shield, lab coat) and ensure the chemical fume hood is functioning correctly.[6]
-
Equilibration: Remove the vial of this compound from the -20°C freezer and place it in a desiccator at room temperature for at least 20 minutes. This prevents moisture from condensing on the cold solid.
-
Weighing: In the fume hood, carefully weigh the desired amount of the compound into a tared vial. Avoid creating dust.[4]
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Storage: If not for immediate use, blanket the vial with an inert gas (argon or nitrogen), seal tightly with a cap and paraffin film, and store at -20°C or -80°C.
Protocol 2: Spill Management and Waste Disposal
In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, working within the fume hood.
-
Contain: Do not use water on the spill.[6] Cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep the absorbed material using non-sparking tools into a clearly labeled, sealed container for hazardous waste.[6]
-
Decontaminate: Wipe the spill area with a cloth soaked in a 5% sodium bicarbonate solution to neutralize any remaining reactive compound, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.[6]
Waste Disposal:
-
Neutralization: Unused compound and contaminated solutions should be neutralized before disposal. Slowly and carefully add the waste solution dropwise to a cold (ice bath), stirring solution of 5% sodium bicarbonate.[6] The bromoacetyl group will hydrolyze. Be prepared for potential gas evolution.
-
Disposal: The neutralized solution, once the pH is confirmed to be between 6 and 8, can be disposed of according to institutional and local regulations for chemical waste.[6] Solid waste (contaminated gloves, absorbent material) should be placed in a sealed, labeled hazardous waste container. Do not discharge to sewer systems.[8]
Visual Workflow and Logic Diagrams
Caption: Workflow for Safe Handling and Solution Preparation.
Caption: Troubleshooting Logic for Low Reaction Yields.
References
Technical Support Center: Mass Spectrometry Analysis of "5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" Adducts
Welcome to the technical support center for identifying protein adducts of "5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole". This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize the covalent modifications induced by this compound. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format, grounded in established scientific principles.
Introduction to the Challenge
"this compound" is a reactive molecule designed to covalently label specific amino acid residues within a protein, typically targeting nucleophilic residues like cysteine. The bromoacetyl group is a potent electrophile, readily forming stable thioether bonds with sulfhydryl groups.[1][2] While this specificity is advantageous for targeted studies, identifying the resulting adducts by mass spectrometry can be challenging due to factors such as low stoichiometry of modification, complex fragmentation patterns, and the presence of isotopic signatures from both bromine and chlorine.[3] This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Adduct Detection
Question 1: I've treated my protein with "this compound" but I don't see the expected mass shift in my intact protein analysis. What could be wrong?
Answer:
Several factors can contribute to the absence of a detectable mass shift at the intact protein level. Let's break down the possibilities:
-
Low Stoichiometry of Modification: Covalent labeling is often substoichiometric, meaning only a small fraction of the total protein population is modified.[4][5] If the modification level is below the detection limit of your mass spectrometer for intact proteins, you may not observe a clear mass shift.
-
Reaction Conditions: The efficiency of the labeling reaction is highly dependent on factors like pH, temperature, and incubation time. The bromoacetyl group's reaction with thiols is pH-dependent, with higher pH values generally favoring the reaction.[6] Ensure your reaction buffer and conditions are optimal for the specific protein and residue you are targeting.
-
Protein Accessibility: The target residue may be buried within the protein's three-dimensional structure, making it inaccessible to the labeling reagent. Consider performing the labeling under denaturing conditions (if compatible with your experimental goals) to expose more potential binding sites.
-
Mass Spectrometer Resolution: The mass difference between the modified and unmodified protein might be too small to be resolved by the instrument, especially for large proteins. High-resolution mass spectrometry is often necessary to distinguish these species.[7]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the pH, temperature, and incubation time of your labeling reaction to find the optimal conditions for adduct formation.
-
Enrich for the Modified Protein: If possible, use affinity purification or other chromatographic techniques to enrich the sample for the modified protein.[8]
-
Move to Peptide-Level Analysis: Instead of intact protein analysis, proceed with a "bottom-up" proteomics approach.[9][10] Digest the protein into smaller peptides and analyze them by LC-MS/MS. This significantly increases the sensitivity for detecting low-abundance modifications.[11][12]
Section 2: Peptide Mapping and MS/MS Analysis
Question 2: I'm performing a peptide mapping experiment, but I'm struggling to find the modified peptide in my LC-MS data. How can I improve my chances of identifying it?
Answer:
Identifying a specific modified peptide in a complex digest can be like finding a needle in a haystack. Here are some key considerations and strategies:
-
Incomplete Digestion: The presence of the adduct can sometimes hinder enzymatic digestion, leading to missed cleavages.[13] This can result in the modified peptide having a different mass than theoretically predicted.
-
Chromatographic Separation: The modified peptide may have different retention characteristics compared to its unmodified counterpart. It might co-elute with other peptides, leading to ion suppression and making it difficult to detect.[14]
-
Data-Dependent Acquisition (DDA) Limitations: In a standard DDA experiment, the mass spectrometer typically selects the most abundant ions for fragmentation. If your modified peptide is of low abundance, it may not be selected for MS/MS analysis.[11]
Troubleshooting Steps:
-
Use Complementary Enzymes: If you suspect missed cleavages, try using a different protease in addition to trypsin (e.g., chymotrypsin, Glu-C) to generate a different set of peptides.[7]
-
Optimize Chromatography: Adjust your LC gradient to improve the separation of peptides. Using different column chemistries can also provide better resolution.[14][15]
-
Employ Targeted MS Strategies:
-
Extracted Ion Chromatogram (EIC): Calculate the theoretical m/z of the modified peptide and look for that specific m/z in your full scan data.
-
Targeted MS/MS: If you have a strong hypothesis about which peptide is modified, you can program the mass spectrometer to specifically target that precursor ion for fragmentation, even if it's low in abundance.[11]
-
Question 3: I've managed to get an MS/MS spectrum of what I think is the modified peptide, but the fragmentation pattern is confusing. What should I be looking for?
Answer:
The fragmentation of a peptide adducted with "this compound" can be complex. Here's what to consider:
-
Isotopic Signatures: Both bromine and chlorine have distinct isotopic patterns.
-
Bromine: Two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[3] This will result in ion pairs in the mass spectrum separated by ~2 Da with nearly equal intensity.
-
Chlorine: Two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio.[3] This will lead to ion pairs separated by ~2 Da with a 3:1 intensity ratio.
-
The combination of both will create a characteristic isotopic cluster for the intact adduct and any fragment ions containing the modification.
-
-
Fragmentation of the Adduct: The isoxazole ring itself can fragment under collision-induced dissociation (CID).[16][17] Look for characteristic neutral losses or fragment ions corresponding to the isoxazole moiety.
-
Site of Modification: The fragmentation pattern will help you pinpoint the exact amino acid that has been modified. Look for a mass shift in the b- or y-ions that corresponds to the mass of the adduct.
Troubleshooting Steps:
-
Manual Spectral Interpretation: Carefully examine the MS/MS spectrum for the characteristic isotopic patterns of bromine and chlorine. Look for the expected mass shift on a specific amino acid residue.
-
Use Specialized Software: Many proteomics software packages have tools to help identify unexpected modifications or to search for specific mass shifts.[18][19][20][21] Consider using "open" or "error-tolerant" search strategies.[18][19]
-
High-Resolution MS/MS: High-resolution and high-mass-accuracy MS/MS data (e.g., from an Orbitrap or TOF instrument) is crucial for unambiguously identifying the fragment ions and confirming the elemental composition of the adduct.[7]
Table 1: Isotopic Masses for Adduct Calculation
| Element | Isotope | Mass (Da) | Relative Abundance |
| Bromine | 79Br | 78.9183 | ~50.7% |
| 81Br | 80.9163 | ~49.3% | |
| Chlorine | 35Cl | 34.9689 | ~75.8% |
| 37Cl | 36.9659 | ~24.2% |
Note: When calculating the monoisotopic mass of the adduct, use the masses of the most abundant isotopes (79Br and 35Cl). The full isotopic pattern should be used for confirmation.
Section 3: Experimental Protocols and Workflows
Protocol 1: In-Solution Digestion for Peptide Mapping
-
Denaturation and Reduction:
-
Resuspend your protein sample (control and labeled) in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues.
-
-
Digestion:
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.
-
-
Quenching and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.[15]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze by LC-MS/MS using a suitable gradient and data acquisition method.
-
Workflow Diagram: Identifying Covalent Adducts
Caption: Workflow for identifying covalent protein adducts.
Section 4: Advanced Considerations
Question 4: I've identified a potential adduct, but the stoichiometry is very low. How can I be sure it's a real modification and not an artifact?
Answer:
Distinguishing a low-abundance modification from background noise or artifacts is a critical challenge.[5] Here are some steps to validate your finding:
-
Negative Controls: Always include a control sample where the protein is treated with the vehicle (e.g., DMSO) but not the labeling reagent. The modified peptide should be absent or significantly lower in the control.
-
Dose-Response and Time-Course: Perform experiments with varying concentrations of the labeling reagent and different incubation times. A genuine adduct should show a dose- and time-dependent increase in abundance.
-
Synthetic Peptide Standard: Synthesize the predicted modified peptide and analyze it by LC-MS/MS. The retention time and fragmentation pattern should match your experimental data.
-
Orthogonal Methods: If possible, use a different analytical technique to confirm the modification, such as Western blotting with an antibody that recognizes the adduct (if available).
Question 5: Can "this compound" react with other amino acids besides cysteine?
Answer:
While the bromoacetyl group has a strong preference for cysteine, it can also react with other nucleophilic amino acid side chains, such as histidine, lysine, and methionine, particularly at higher pH or with prolonged incubation times.[1][6] If you don't find a modified cysteine, consider searching for the adduct on these other residues. The reactivity of the bromoacetyl group is generally higher than the chloroacetyl group.[1][22]
Reaction Mechanism Overview
References
- 1. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. msf.ucsf.edu [msf.ucsf.edu]
- 5. portlandpress.com [portlandpress.com]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. massbioportalimages.blob.core.windows.net [massbioportalimages.blob.core.windows.net]
- 8. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 12. How to identify low-abundance modified peptides with proteomics mass spectrometry - MedCrave online [medcraveonline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Identification of Unexpected Protein Modifications by Mass Spectrometry-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
Technical Support Center: Improving the Selectivity of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole for Specific Cysteine Residues
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced covalent labeling applications. This guide is designed for researchers, scientists, and drug development professionals utilizing 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole, a potent electrophilic probe for targeting cysteine residues. Our goal is to provide you with the in-depth knowledge and practical protocols required to troubleshoot common issues and enhance the selectivity of this reagent for your specific protein of interest.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the mechanism of action and the principles governing selectivity.
Q1: What is this compound and how does it covalently modify proteins?
A: this compound is a targeted covalent inhibitor. Its structure can be deconstructed into two key components:
-
A recognition scaffold: The "3-(4-chlorophenyl)isoxazole" portion of the molecule is designed to bind non-covalently to a specific pocket or site on a target protein. This initial, reversible binding is driven by interactions like hydrogen bonds and hydrophobic contacts.
-
An electrophilic warhead: The "5-(Bromoacetyl)" group is a reactive electrophile.
The labeling process is a two-step mechanism.[1] First, the scaffold reversibly binds to the protein, which positions the bromoacetyl warhead in close proximity to a nearby nucleophilic amino acid residue.[2] Second, the highly nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon of the bromoacetyl group in a nucleophilic substitution (SN2) reaction.[3] This displaces the bromide leaving group and forms a stable, irreversible thioether bond, effectively tethering the molecule to the protein.
Q2: What makes a particular cysteine residue "more reactive" than others?
A: Not all cysteine residues are equally reactive. The primary factor governing reactivity is the pKa of the cysteine's thiol (-SH) group.[4] The deprotonated form, the thiolate anion (-S⁻), is a significantly stronger nucleophile than the protonated thiol.[1] The local protein microenvironment dictates this pKa:
-
Solvent Accessibility: A cysteine must be sufficiently exposed on the protein surface to be accessible to the labeling reagent.[5]
-
Neighboring Residues: Nearby basic amino acids (like lysine or histidine) can act as general bases, helping to deprotonate the thiol and lower its pKa, thus increasing the concentration of the highly reactive thiolate at physiological pH.[6]
-
Hydrogen Bonding: The presence of hydrogen bond donors can stabilize the thiolate form, also lowering the pKa.
Cysteines with a lower pKa are considered "hyper-reactive" and are often found in functionally important sites like enzyme active sites.[7]
Q3: If the bromoacetyl warhead is intrinsically reactive, how can I achieve selective labeling of just one cysteine on a protein that has many?
A: This is the central challenge in covalent inhibitor design. Selectivity is achieved not just by the warhead's reactivity, but by a combination of factors that you can control. The two-step mechanism is key: high-affinity, non-covalent binding of the scaffold to the target site dramatically increases the effective concentration of the warhead near the desired cysteine.[7] This proximity-driven effect means that the reaction with the target cysteine is much faster than the reaction with other, more distant cysteines, even if those other cysteines are intrinsically more reactive.[2]
Therefore, true selectivity arises from optimizing the interplay between the intrinsic reactivity of the warhead and the affinity of the scaffold for the target site.[8] The goal is to use a reagent that is just reactive enough to label the target cysteine efficiently once bound, but not so reactive that it labels other accessible cysteines non-specifically before it can find its intended binding pocket.
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental problems encountered during cysteine labeling with this compound.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| Low or No Labeling of Target Protein | 1. Incorrect pH: The target cysteine's thiol group may be protonated (less nucleophilic).[9] 2. Inaccessible Cysteine: The target cysteine might be buried within the protein's core or sterically hindered. 3. Compound Instability: The bromoacetyl group can be susceptible to hydrolysis, especially at high pH. 4. Insufficient Reagent or Incubation Time: The reaction may not have proceeded to completion. | 1. Perform a pH screen (pH 7.0 - 8.5). A slightly basic pH favors the formation of the more reactive thiolate anion.[3] Start at pH 7.4 and systematically increase it in 0.5 unit increments. 2. Introduce a mild denaturant (e.g., 0.1-1 M Urea) to partially unfold the protein and increase accessibility. Use with caution as this may also expose off-target cysteines. 3. Prepare the reagent fresh in a suitable solvent (e.g., DMSO) and add it to the reaction buffer immediately before starting the incubation. Minimize the time the compound spends in aqueous buffer before reacting. 4. Increase the molar excess of the reagent (e.g., from 2-fold to 10-fold over the protein) and/or extend the incubation time. Monitor the reaction over a time course to find the optimal duration. |
| High Levels of Off-Target Labeling | 1. Reagent Concentration is Too High: High concentrations drive non-specific labeling of any accessible cysteine. 2. Incubation Time is Too Long: Given enough time, even slow, non-specific reactions will occur.[10] 3. Warhead is Too Reactive for the System: The intrinsic reactivity of the bromoacetyl group may be too high, leading to reactions with off-target nucleophiles like glutathione or other reactive cysteines.[11] | 1. Decrease the molar excess of the reagent. Aim for the lowest concentration that still provides efficient on-target labeling (e.g., 1:1 or 2:1 reagent-to-protein ratio). 2. Perform a time-course experiment. Analyze samples at multiple time points (e.g., 5, 15, 30, 60 minutes) to identify the point where on-target labeling is maximized and off-target labeling is minimized. 3. Lower the reaction temperature (e.g., from room temperature to 4°C). This will slow down all reactions, but may disproportionately affect the lower-affinity, non-specific interactions. Consider synthesizing an analogue with a less reactive chloroacetyl warhead for comparison.[12] |
| Protein Precipitates During Labeling | 1. Solvent Shock: Adding a large volume of organic solvent (like DMSO) containing the reagent can cause protein precipitation. 2. Covalent Modification Causes Instability: The modification itself may alter the protein's conformation, leading to aggregation. | 1. Keep the final concentration of the organic solvent below 5% (v/v). Add the reagent stock solution slowly to the protein solution while gently vortexing. 2. Include stabilizing excipients in the buffer, such as 5-10% glycerol, 0.1% polysorbate-20, or a low concentration of a non-ionic detergent. Screen for optimal buffer components that maintain protein solubility. |
| Multiple Modifications on Target Protein | 1. Presence of Other Reactive Cysteines: The target protein itself may have multiple accessible and reactive cysteine residues. 2. Off-Target Amino Acid Labeling: At very high pH (>9.0), other residues like lysine can become deprotonated and nucleophilic enough to react, although this is less common for bromoacetyl groups.[13] | 1. Use site-directed mutagenesis to replace non-essential cysteines with alanine or serine to eliminate competing sites. 2. Confirm the identity of all labeled sites using mass spectrometry (see Protocol 2). This will verify if the modifications are cysteine-specific. Ensure the reaction pH does not exceed 8.5 to maintain specificity for cysteine over other nucleophilic residues.[9] |
Section 3: Key Experimental Protocols & Visualizations
Success in selective covalent labeling relies on systematic optimization and rigorous validation. The following protocols and diagrams provide a framework for achieving these goals.
Workflow for Optimizing Covalent Labeling Selectivity
The following diagram illustrates a logical workflow for moving from initial labeling attempts to a highly optimized and validated system.
References
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling MAP kinase cysteines for targeted covalent inhibitor design - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Electrophilic Probes: 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole vs. Iodoacetamide
Introduction
For researchers in proteomics, drug discovery, and chemical biology, the precise and efficient modification of proteins is a cornerstone of experimental design. Cysteine residues, with their nucleophilic thiol groups, are frequent targets for such modifications due to their unique reactivity.[1][2][3] Haloacetyl compounds are a principal class of reagents used for the irreversible alkylation of cysteines, a critical step for applications ranging from preventing disulfide bond formation in proteomics workflows to developing covalent inhibitors.[4][5]
Among the plethora of available reagents, iodoacetamide (IAA) is a benchmark due to its high reactivity and extensive characterization.[1][4][6] However, the quest for novel reactivity, selectivity, and functionality has led to the development of a diverse array of electrophilic probes. This guide provides an in-depth, objective comparison of the reactivity of the well-established iodoacetamide with a more complex bromoacetyl-containing heterocycle, 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole .
This document will delve into the fundamental chemical principles governing the reactivity of these two molecules, present a framework for their experimental comparison, and offer insights into the practical implications for laboratory applications.
Section 1: The Chemical Basis of Reactivity
The alkylation of a cysteine thiol by either iodoacetamide or this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[5][7] In this mechanism, the deprotonated thiol (thiolate anion, RS⁻), which is the more nucleophilic species, attacks the electrophilic carbon atom adjacent to the carbonyl group (the α-carbon). This concerted, single-step reaction displaces the halide (iodide or bromide), forming a stable thioether bond.[8]
The rate of this SN2 reaction is influenced by several key factors, which are the primary drivers of the reactivity differences between our two compounds of interest.
The Leaving Group Effect: Iodide vs. Bromide
The single most significant factor determining the relative reactivity of haloacetyl compounds is the nature of the halogen leaving group.[7] A good leaving group is one that can stabilize the negative charge it acquires upon departing. This ability is inversely related to the basicity of the leaving group; weaker bases make better leaving groups.[9]
The established order of leaving group ability for halogens is: I⁻ > Br⁻ > Cl⁻ > F⁻ [7][8][10][11]
This trend is due to the iodide ion being the largest and most polarizable of the common halides, allowing it to distribute the negative charge over a larger volume, resulting in a weaker, more easily broken carbon-halogen bond compared to the carbon-bromine bond.[8][10] Consequently, the C-I bond is weaker than the C-Br bond.[8]
Implication: All other factors being equal, iodoacetamide is expected to be intrinsically more reactive than this compound simply because iodide is a better leaving group than bromide.[9][12][13]
The Influence of the Molecular Scaffold
While the leaving group is paramount, the rest of the molecule is not merely a spectator. The electronic properties of the adjacent molecular scaffold can modulate the electrophilicity of the α-carbon.
-
Iodoacetamide: The acetamide group (-CONH₂) is relatively simple. The nitrogen lone pair can donate some electron density towards the carbonyl, but the overall effect on the α-carbon's electrophilicity is modest.
-
This compound: This scaffold is significantly more complex. The isoxazole ring is an electron-deficient heterocycle.[14] This electron-withdrawing nature, coupled with the inductive effect of the carbonyl group, is expected to increase the partial positive charge on the α-carbon of the bromoacetyl moiety. This enhanced electrophilicity makes the carbon a more attractive target for the nucleophilic thiolate.
Implication: The electron-withdrawing character of the 3-(4-chlorophenyl)isoxazole ring likely enhances the electrophilicity of the reactive center in this compound, partially compensating for the less ideal bromide leaving group. However, it is generally unlikely to fully overcome the intrinsic reactivity advantage conferred by the iodide leaving group in iodoacetamide.
Section 2: Comparative Properties and Data
| Feature | This compound | Iodoacetamide | Rationale & References |
| Molecular Formula | C₁₁H₇BrClNO₂ | C₂H₄INO | - |
| Molecular Weight | 316.54 g/mol | 184.96 g/mol | - |
| Reactive Moiety | α-Bromoacetyl | α-Iodoacetyl | - |
| Leaving Group | Bromide (Br⁻) | Iodide (I⁻) | [12] |
| Expected Relative Reactivity | Moderate to High | High | Iodoacetamides are generally faster than corresponding bromoacetamides due to the superior leaving group ability of iodide.[9][12] |
| Optimal pH for Reaction | 7.5 - 9.0 | 7.5 - 9.0 | The reaction rate is dependent on the thiolate concentration, which increases as the pH rises above the thiol's pKa (typically ~8.5).[6][12][15] |
| Potential Off-Target Reactions | Methionine, Histidine, Lysine, N-terminus | Methionine, Histidine, Lysine, N-terminus | Both reagents share similar potential for off-target modifications, though the higher reactivity of IAA may exacerbate this under non-optimized conditions.[5][16] |
Section 3: Experimental Protocol for Reactivity Assessment
To empirically determine the relative reactivity, a pseudo-first-order kinetic experiment can be performed by reacting each compound with a model thiol-containing molecule, such as N-acetyl-L-cysteine (NAC), under controlled conditions. The depletion of the free thiol can be monitored over time.
Objective: To determine the second-order rate constant for the reaction of each alkylating agent with NAC.
Materials:
-
This compound
-
Iodoacetamide (IAA)
-
N-acetyl-L-cysteine (NAC)
-
Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 8.0
-
Quenching Solution: 1 M β-mercaptoethanol (BME) in Reaction Buffer
-
Ellman's Reagent (DTNB) Stock: 10 mM in Reaction Buffer
-
Anhydrous DMSO
-
Spectrophotometer capable of reading absorbance at 412 nm
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of NAC in the Reaction Buffer.
-
Prepare 100 mM stock solutions of both this compound and Iodoacetamide in anhydrous DMSO. Rationale: DMSO is used to solubilize the reagents before dilution into the aqueous buffer.
-
-
Reaction Setup (Pseudo-First-Order Conditions):
-
For each reagent, set up a series of reactions. In a microcentrifuge tube, add Reaction Buffer to achieve a final volume of 1 mL.
-
Add NAC stock solution to a final concentration of 100 µM.
-
Equilibrate the solution at 25°C for 5 minutes.
-
Initiate the reaction by adding the alkylating agent stock solution to a final concentration of 1 mM. This 10-fold excess ensures pseudo-first-order kinetics with respect to the NAC concentration. Rationale: By keeping the alkylating agent in large excess, its concentration remains effectively constant throughout the reaction, simplifying the kinetic analysis.
-
Vortex briefly to mix.
-
-
Time-Course Quenching:
-
At specific time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing 50 µL of the 1 M BME Quenching Solution. Rationale: The large excess of BME rapidly consumes any remaining unreacted alkylating agent, effectively stopping the reaction.
-
-
Quantification of Remaining Thiol:
-
To each quenched sample, add 900 µL of Reaction Buffer.
-
Add 20 µL of the 10 mM DTNB stock solution.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 412 nm. This absorbance is proportional to the concentration of unreacted NAC at that time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(Abs)) versus time (in seconds) for each reagent.
-
The slope of this line is equal to the negative of the observed rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Alkylating Agent] .
-
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of alkylating agent reactivity.
Section 4: Practical Considerations and Mechanistic Insights
The choice between these two reagents extends beyond raw reaction speed.
When to Choose Iodoacetamide:
-
Maximum Reactivity: For applications requiring rapid and complete alkylation, such as sample preparation for proteomics where speed is essential to prevent disulfide shuffling, IAA is the superior choice.[16]
-
Established Protocols: A vast body of literature and standardized protocols exists for IAA, making it a reliable and well-understood option.[6][16][17]
When to Consider this compound:
-
Modulated Reactivity: In scenarios where the extreme reactivity of IAA might lead to off-target effects or be difficult to control, the slightly attenuated reactivity of the bromoacetyl compound could be advantageous. This allows for potentially greater selectivity towards highly reactive, low-pKa cysteines.
-
Fragment-Based Ligand Discovery: The isoxazole scaffold is a common motif in medicinal chemistry.[18][19][20] This reagent could be used in fragment-based screening to identify proteins that bind the 3-(4-chlorophenyl)isoxazole moiety, with the bromoacetyl group serving to covalently trap the target.
-
Unique Solubility/Steric Profile: The bulkier, more hydrophobic nature of the isoxazole compound compared to IAA may be beneficial for targeting cysteines within specific protein microenvironments where these properties favor binding.
Reaction Mechanism Diagram
Caption: SN2 mechanism for cysteine alkylation by haloacetyl reagents.
Conclusion
While both this compound and iodoacetamide are effective reagents for cysteine alkylation, their reactivity profiles are distinct. Iodoacetamide remains the more reactive agent , driven by the superior leaving group ability of iodide. This makes it the default choice for applications demanding speed and completeness.
However, This compound is not merely a less reactive alternative. Its unique molecular scaffold provides opportunities for modulated reactivity and targeted applications, particularly in chemical biology and drug discovery where the isoxazole core can serve as a recognition element. The choice between them should be a deliberate one, guided by the specific experimental goals, balancing the need for raw kinetic power against the potential for enhanced selectivity or novel applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. Solved 5) Iodine is a better leaving group than bromine. | Chegg.com [chegg.com]
- 14. The versatile electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and biological activity of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles [zenodo.org]
A Researcher's Guide to Validating 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole as a Selective Covalent Probe
In the landscape of chemical biology and drug discovery, covalent probes are indispensable tools for identifying and characterizing protein function.[1][2] Their ability to form a stable, covalent bond with a target protein provides a durable readout of engagement that is invaluable for target identification, validation, and inhibitor development. This guide provides a comprehensive framework for the validation of a novel electrophilic compound, 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole , as a selective covalent probe.
Our focus molecule combines two key features: a substituted isoxazole scaffold, a heterocyclic motif frequently found in biologically active compounds[3][4], and a bromoacetyl group, a well-established electrophilic "warhead" designed to react with nucleophilic amino acid residues.[5] The primary goal of this guide is to equip researchers with the strategic rationale and detailed methodologies required to rigorously assess its potential as a selective and effective tool for chemical proteomics.
We will move beyond a simple listing of protocols. Instead, this guide will explain the causality behind experimental choices, establishing a self-validating workflow from initial reactivity profiling to in-depth cellular target engagement and selectivity analysis.
The Anatomy of a Covalent Probe: A Strategic Overview
A covalent probe's utility is defined by two fundamental properties: reactivity and selectivity.[6] The ideal probe is reactive enough to engage its intended target under physiological conditions but selective enough to avoid widespread, indiscriminate labeling of the proteome, which can lead to toxicity and confounding results.[7]
The subject of our validation, this compound, possesses a classic alpha-halo-ketone warhead. This functional group is known to be a potent electrophile, primarily targeting the thiol side chain of cysteine residues via nucleophilic substitution.[8][9] Cysteine is an excellent target for covalent probes due to its relatively low abundance in the proteome and its often-critical role in enzyme catalysis and regulation, which is enhanced by its high nucleophilicity.[8][10]
Our validation strategy is therefore built around answering three critical questions:
-
Does it react as intended? (Confirmation of Covalent Modification)
-
How efficiently and specifically does it react with its target? (Kinetic and Biochemical Characterization)
-
What are its targets in a complex biological system? (Proteome-wide Selectivity Profiling)
Part 1: Foundational Validation - Reactivity and Target Engagement
The first phase of validation establishes the fundamental reactivity of the probe. This involves confirming that it forms a covalent adduct with its intended target class (nucleophilic residues) and characterizing the kinetics of this interaction.
Confirmation of Covalent Adduct Formation via Mass Spectrometry
The most direct method to confirm covalent modification is through intact protein mass spectrometry (MS).[11] This technique provides an unambiguous readout of the mass change corresponding to the addition of the probe to a model protein.
Experimental Rationale: A model protein rich in accessible cysteine residues (e.g., recombinant human GST or a specific purified enzyme of interest) is incubated with the probe. The resulting mixture is then analyzed by electrospray ionization mass spectrometry (ESI-MS). A mass shift equal to the molecular weight of the probe fragment (minus the leaving group, bromine) confirms the covalent binding event.
Step-by-Step Protocol: Intact Protein MS Analysis
-
Reagents:
-
Purified recombinant protein (e.g., KRAS G12C) at 1-5 µM in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[12]
-
This compound (Probe X) stock solution (10 mM in DMSO).
-
-
Incubation:
-
Incubate the protein with a 5-10 fold molar excess of Probe X for 1-4 hours at room temperature.
-
Include a DMSO-only control.
-
-
Sample Preparation:
-
Desalt the protein-probe mixture using a C4 ZipTip or similar desalting column to remove excess probe and non-volatile salts.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted sample via direct infusion into an ESI-TOF or Orbitrap mass spectrometer.
-
Deconvolute the resulting multi-charged spectrum to obtain the intact protein mass.
-
-
Data Interpretation:
-
Compare the mass of the probe-treated protein with the DMSO control. A mass increase of 251.02 Da (C11H6ClNO2) confirms successful covalent adduction.
-
Determining the Kinetics of Inactivation (k_inact / K_I)
For a covalent probe to be useful, particularly if it's based on an inhibitor scaffold, its kinetic profile must be understood. Unlike reversible inhibitors described by an IC50, irreversible covalent inhibitors are best characterized by their inactivation efficiency (k_inact/K_I).[13][14][15] This value reflects both the initial non-covalent binding affinity (K_I) and the maximum rate of covalent bond formation (k_inact).[15]
Experimental Rationale: This assay measures the rate of enzyme inhibition over time at various concentrations of the probe. The observed rate of inactivation (k_obs) is plotted against the probe concentration, allowing for the determination of k_inact and K_I.[11]
Step-by-Step Protocol: Enzyme Inhibition Kinetic Assay
-
Assay Setup:
-
Select a target enzyme with a readily available activity assay (e.g., a cysteine protease like USP7 with a fluorogenic substrate).[11]
-
Determine the enzyme and substrate concentrations that ensure the reaction rate is linear over the assay time course.
-
-
Pre-incubation:
-
Pre-incubate the enzyme with a range of concentrations of Probe X (e.g., 0.1 µM to 10 µM) for various time points.
-
-
Activity Measurement:
-
At each time point, initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the reaction progress kinetically using a plate reader.
-
-
Data Analysis:
-
For each probe concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The negative slope of this line gives the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding probe concentrations.
-
Fit the data to the Michaelis-Menten equation for covalent inhibitors to determine k_inact (the Vmax of the plot) and K_I (the concentration of the probe that gives half-maximal inactivation rate).[16]
-
| Parameter | Description | Importance for Probe Validation |
| k_inact | Maximum rate of irreversible inactivation. | Indicates the intrinsic reactivity of the warhead once the probe is bound. |
| K_I | Inhibitor concentration at half-maximal inactivation rate. | Reflects the initial non-covalent binding affinity. A lower K_I suggests better recognition. |
| k_inact / K_I | Second-order rate constant for inactivation. | The key metric for comparing the efficiency of different covalent inhibitors.[13][15] |
| Table 1. Key Kinetic Parameters for Covalent Probe Characterization. |
Part 2: Proteome-Wide Selectivity Profiling
The hallmark of a superior chemical probe is its selectivity. A probe that reacts with hundreds of proteins is of limited use. Chemoproteomic techniques, particularly Activity-Based Protein Profiling (ABPP), are the gold standard for assessing proteome-wide selectivity.[1][2][17]
Competitive ABPP for Cysteine Reactivity Profiling
Competitive ABPP is a powerful method to determine which proteins in a complex proteome are engaged by the test compound.[18][19] It operates on the principle of competition between the unlabeled probe (our isoxazole) and a broad-spectrum, tagged ABP that reacts with the same class of residues (e.g., cysteine).
Experimental Rationale: A complex proteome (cell lysate or live cells) is first treated with our test probe, this compound. This allows the probe to bind to its specific targets. Subsequently, the proteome is treated with a broad-reactivity cysteine probe, such as an iodoacetamide-alkyne probe (IA-alkyne).[20] Proteins that were engaged by our test probe will be unavailable to react with the IA-alkyne. Using click chemistry, a reporter tag (e.g., biotin) is attached to the alkyne-tagged proteins, allowing for their enrichment and identification by mass spectrometry-based proteomics. A reduction in the signal for a given protein indicates that it was a target of our initial test probe.
Workflow Diagram: Competitive ABPP
References
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. drughunter.com [drughunter.com]
- 15. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
- 18. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Navigating the Proteome: A Comparative Guide to Off-Target Protein Identification for 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from discovery to clinic is fraught with challenges. One of the most critical hurdles is understanding its full spectrum of biological interactions. This is particularly true for covalent inhibitors like 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole , where the formation of an irreversible bond with its target protein can lead to sustained efficacy but also raises the specter of off-target effects and potential toxicity. The bromoacetyl group, a reactive electrophile, is designed to covalently modify nucleophilic residues, but its reactivity is not always confined to the intended target. Identifying these unintended protein partners—the "off-targets"—is paramount for a comprehensive safety and efficacy assessment.
This guide provides an in-depth comparison of the leading methodologies for identifying and analyzing the off-target proteins of this compound. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your off-target profiling studies.
The Imperative of Off-Target Profiling for Covalent Inhibitors
Covalent drugs offer distinct advantages, including prolonged pharmacodynamic effects and high potency.[1] However, their inherent reactivity can lead to unintended interactions with other proteins, potentially causing adverse effects.[2][3] Therefore, a thorough characterization of the off-target landscape is not merely a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and predicting its clinical safety profile. The central challenge lies in distinguishing specific, biologically relevant off-targets from non-specific background binding.
A Comparative Analysis of Off-Target Identification Strategies
The modern drug discovery toolbox offers a suite of powerful techniques for off-target profiling. These can be broadly categorized into proteomics-based methods and computational approaches. Each has its unique strengths and limitations, and often, a combination of methods provides the most comprehensive picture.
| Methodology | Principle | Strengths | Limitations | Ideal Application Scenario |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently label the active sites of specific enzyme families to assess changes in protein activity upon inhibitor treatment.[4][5] | - Interrogates protein function in native biological systems.[4] - Provides information on the functional state of off-targets. - High sensitivity for detecting changes in enzyme activity. | - Limited to enzyme classes for which probes are available.[6] - May not identify non-enzymatic off-targets or those without a suitable reactive residue in the active site. | - Initial screening to identify functional enzyme off-targets. - Assessing the selectivity of the inhibitor against specific enzyme families (e.g., kinases, proteases, hydrolases).[7] |
| Affinity-Based Chemical Proteomics | The compound of interest (or a tagged analog) is immobilized to "fish" for binding partners from a cell lysate.[8][9] | - Unbiased approach that can identify any binding protein, regardless of its function.[6] - Directly identifies binding partners. | - Can be prone to identifying non-specific binders. - Requires chemical modification of the compound, which may alter its binding properties. - In vitro format may not fully recapitulate cellular context. | - Comprehensive profiling to identify all potential binding partners. - Validating hits from other screening methods. |
| Computational Prediction | Employs algorithms to predict potential off-targets based on chemical structure, similarity to known ligands, and protein-ligand docking simulations.[10][11] | - Rapid and cost-effective for initial screening of large protein databases.[2][3] - Can prioritize potential off-targets for experimental validation. | - Prone to false positives and negatives. - Predictions require experimental validation. - May not accurately predict the reactivity of covalent inhibitors without specialized algorithms.[10] | - Early-stage hypothesis generation to narrow down potential off-targets. - In conjunction with experimental methods to rationalize observed off-target interactions. |
Experimental Workflows and Protocols
A sound experimental design is crucial for generating reliable and reproducible data.[12][13] This section provides detailed, step-by-step methodologies for the key experimental workflows.
Workflow 1: Competitive Activity-Based Protein Profiling (ABPP)
This workflow aims to identify off-targets of this compound by assessing its ability to compete with a broad-spectrum activity-based probe for binding to a specific enzyme class.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Methods for Predicting Chemical Reactivity of Covalent Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 10. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Experimental Design and Reporting Guidelines for Proteomics Researchers [thermofisher.com]
- 13. protavio.com [protavio.com]
The Cross-Reactivity Profile of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole: A Comparative Guide for Covalent Inhibitor Development
For researchers, scientists, and drug development professionals engaged in the design of targeted covalent inhibitors (TCIs), a comprehensive understanding of the electrophilic warhead's reactivity profile is paramount. Off-target reactions can lead to toxicity and diminish the therapeutic window of a potential drug candidate. This guide provides an in-depth comparative analysis of the predicted cross-reactivity of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole with key nucleophilic amino acids. While direct experimental data for this specific compound is not extensively available in the public domain, we can construct a robust predictive profile by examining the well-documented reactivity of the bromoacetyl moiety and the electronic influence of the substituted isoxazole ring. This guide will delve into the underlying chemical principles, present a reasoned comparison with alternative electrophiles, and provide detailed experimental protocols for researchers to validate these predictions for their specific applications.
The Bromoacetyl Warhead: A Balance of Reactivity and Selectivity
The bromoacetyl group is a classic α-haloacetyl electrophile employed in the design of covalent inhibitors. Its reactivity stems from the electrophilic carbon atom adjacent to the carbonyl and bromide, which is susceptible to nucleophilic attack by amino acid side chains. The formation of a stable thioether or ester linkage with the target protein can lead to potent and durable inhibition.
The Influence of the 3-(4-chlorophenyl)isoxazole Scaffold
The reactivity of the bromoacetyl warhead is not solely an intrinsic property but is modulated by the attached chemical scaffold. In this compound, the isoxazole ring and the 4-chlorophenyl substituent play a crucial role in tuning the electrophilicity of the warhead.
-
Isoxazole as an Electron-Withdrawing Group: The isoxazole ring is known to be electron-withdrawing. This property arises from the electronegativity of the nitrogen and oxygen atoms within the ring, which pull electron density away from the attached bromoacetyl group. This inductive effect increases the partial positive charge on the α-carbon of the bromoacetyl moiety, making it more susceptible to nucleophilic attack.[1][2]
-
Enhancement by the 4-Chlorophenyl Substituent: The 4-chlorophenyl group further enhances this electron-withdrawing effect through its own inductive properties. The chlorine atom is electronegative, contributing to the overall electron-deficient nature of the aromatic system, which in turn influences the isoxazole ring and the bromoacetyl warhead.[3][4]
This combined electronic influence suggests that the bromoacetyl group in this compound is likely to be more reactive than a simple bromoacetamide. This heightened reactivity necessitates a careful evaluation of its cross-reactivity with various nucleophilic amino acids to ensure target selectivity.
Predicted Cross-Reactivity Profile with Nucleophilic Amino Acids
The reactivity of an electrophile with a nucleophilic amino acid is governed by the nucleophilicity of the amino acid side chain and the pH of the environment, which dictates the protonation state of the nucleophile. The following is a predicted reactivity hierarchy for this compound based on established principles of α-haloacetyl chemistry.[5][6][7]
Table 1: Predicted Relative Reactivity of this compound with Nucleophilic Amino Acids
| Amino Acid | Nucleophilic Group | pKa of Side Chain | Predicted Relative Reactivity | Notes |
| Cysteine | Thiol (-SH) | ~8.3 | Very High | The thiolate anion (S⁻) is a potent nucleophile and the primary target for bromoacetyl groups.[6][8] |
| Histidine | Imidazole | ~6.0 | Moderate to High | The imidazole ring is a good nucleophile, especially when deprotonated. Reactivity is highly pH-dependent.[9] |
| Lysine | ε-Amino (-NH₂) | ~10.5 | Moderate | The unprotonated ε-amino group is a strong nucleophile, but its high pKa means it is largely protonated at physiological pH. Reactivity increases significantly at higher pH.[9][10] |
| Tyrosine | Phenol (-OH) | ~10.1 | Low to Moderate | The phenoxide ion (O⁻) is nucleophilic. Reactivity is expected to be low at physiological pH but can occur under specific conditions or in activated binding sites. |
| Serine | Hydroxyl (-OH) | ~13 | Low | The hydroxyl group is a weak nucleophile and is generally not reactive with bromoacetyl groups under physiological conditions unless activated within an enzyme active site. |
| Threonine | Hydroxyl (-OH) | ~13 | Low | Similar to serine, the hydroxyl group of threonine is a weak nucleophile with low predicted reactivity. |
Comparison with Alternative Electrophilic Warheads
The choice of an electrophilic warhead is a critical decision in the design of covalent inhibitors. The table below provides a comparison of the bromoacetyl group with other commonly used electrophiles.
Table 2: Comparison of Bromoacetyl with Other Electrophilic Warheads
| Warhead | Typical Target(s) | Reactivity | Stability of Adduct | Key Considerations |
| Bromoacetyl | Cys, His, Lys | High | Stable Thioether/Amine | Potential for off-target reactivity; reactivity is pH-dependent.[7] |
| Iodoacetyl | Cys, His, Lys | Very High | Stable Thioether/Amine | More reactive than bromoacetyl, leading to a higher risk of non-specific labeling.[11][12] |
| Acrylamide | Cys | Moderate | Stable Thioether | Generally more selective for cysteine through Michael addition; lower intrinsic reactivity can improve selectivity. |
| Vinyl Sulfone | Cys | Moderate | Very Stable Thioether | Forms a highly stable bond; reactivity is tunable. |
| Nitrile | Cys, Ser | Reversible | Reversible | Allows for reversible covalent inhibition, which can be advantageous in certain therapeutic contexts. |
Experimental Protocols for Determining Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a combination of mass spectrometry-based and kinetic assays is recommended.
Mass Spectrometry-Based Analysis of Amino Acid Adducts
This protocol outlines a general procedure for reacting the compound with individual amino acids and analyzing the products by mass spectrometry.[11][13]
Objective: To identify which amino acids form covalent adducts with this compound.
Materials:
-
This compound
-
Individual N-acetylated amino acids (Cysteine, Histidine, Lysine, Tyrosine, Serine, Threonine)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4 and pH 8.5)
-
Quenching solution (e.g., 1 M dithiothreitol)
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
Procedure:
-
Reaction Setup: Prepare solutions of each N-acetylated amino acid (e.g., 1 mM) in the reaction buffer.
-
Initiate Reaction: Add this compound (e.g., 10 mM stock in DMSO) to each amino acid solution to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixtures at room temperature for various time points (e.g., 1, 4, and 24 hours).
-
Quenching: Stop the reaction by adding an excess of quenching solution.
-
Sample Preparation: Dilute the samples in an appropriate solvent for mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the samples to detect the mass of the unmodified amino acid and the expected mass of the covalent adduct.
Kinetic Analysis of Covalent Modification
This protocol describes a method to determine the second-order rate constants for the reaction of the compound with different nucleophilic amino acids.[14][15][16]
Objective: To quantify the rate of covalent bond formation with different amino acids.
Materials:
-
This compound
-
N-acetylated amino acids
-
Reaction buffer at various pH values (e.g., 6.5, 7.4, 8.5)
-
Spectrophotometer or plate reader
-
Thiol-reactive probe (e.g., DTNB for cysteine) or a method to monitor the disappearance of the starting materials.
Procedure:
-
Assay Setup: Prepare solutions of the amino acid and the compound in the reaction buffer.
-
Initiate Reaction: Mix the amino acid and compound solutions in a cuvette or microplate well to start the reaction.
-
Kinetic Monitoring: Monitor the reaction over time. For cysteine, this can be done by taking aliquots at different time points and measuring the remaining free thiol with DTNB. For other amino acids, HPLC or NMR can be used to monitor the disappearance of the reactants.
-
Data Analysis: Plot the concentration of the remaining amino acid versus time. From this data, the observed rate constant (k_obs) can be determined.
-
Determine Second-Order Rate Constant: Plot k_obs against the concentration of the compound. The slope of this line will be the second-order rate constant (k_inact/K_I).
Conclusion and Future Directions
Based on the chemical properties of the bromoacetyl warhead and the electronic effects of the 3-(4-chlorophenyl)isoxazole scaffold, this compound is predicted to be a highly reactive electrophile with a primary preference for cysteine. However, significant cross-reactivity with histidine and lysine, particularly at pH values above neutral, is anticipated. Reactivity with tyrosine is expected to be minimal, and reactions with serine and threonine are unlikely under physiological conditions unless these residues are located in a highly activated environment.
The provided experimental protocols offer a robust framework for empirically validating this predicted cross-reactivity profile. Such studies are crucial for the rational design of selective covalent inhibitors and for de-risking potential drug candidates early in the development pipeline. Future work should focus on generating comprehensive quantitative data for a library of electrophilic warheads to build more accurate predictive models of cross-reactivity, thereby accelerating the discovery of safer and more effective covalent therapeutics.
References
- 1. Application of Hammett and Taft Equations Together on the Deprotonation Equilibriums of Isoxazolium Cations: A One Hour Graduate Classroom Teaching [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 5. shub.ccny.cuny.edu [shub.ccny.cuny.edu]
- 6. mdpi.com [mdpi.com]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceasia.org [scienceasia.org]
- 10. youtube.com [youtube.com]
- 11. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent modification of amino acids and peptides induced by ionizing radiation from an electron beam linear accelerator used in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. books.rsc.org [books.rsc.org]
The Isoxazole Scaffold in Drug Discovery: A Comparative Structure-Activity Relationship Analysis of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoxazole core is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] This guide provides an in-depth, comparative structure-activity relationship (SAR) analysis of the novel compound 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole , placing it in the context of its structural analogs to elucidate the key determinants of its biological activity. By examining the influence of substituents on the isoxazole core, the phenyl ring, and the crucial bromoacetyl moiety, we aim to provide actionable insights for the rational design of next-generation therapeutic agents.
The Core Moiety: this compound - A Molecule of Interest
The target molecule, this compound, is a trifunctionalized scaffold. Each component—the 3-(4-chlorophenyl) group, the isoxazole core, and the 5-bromoacetyl substituent—is expected to play a distinct role in its pharmacological profile. The 4-chlorophenyl group can engage in hydrophobic and halogen bonding interactions within a biological target. The isoxazole ring provides a rigid scaffold and can participate in various non-covalent interactions.[3] The bromoacetyl group, a reactive α-haloacetyl moiety, is a key feature, suggesting a potential mechanism of action involving covalent modification of nucleophilic residues, such as cysteine, in target proteins.[4][5] This covalent interaction can lead to irreversible inhibition, prolonged duration of action, and enhanced potency.[6][7]
Comparative Structure-Activity Relationship (SAR) Analysis
To understand the SAR of this compound, we will dissect the molecule and compare it with analogs bearing modifications at key positions.
The Influence of Substituents on the 3-Phenyl Ring
The nature and position of substituents on the phenyl ring at the 3-position of the isoxazole core significantly modulate biological activity.
Halogen Substitution: The presence of a halogen, such as the 4-chloro group in our target molecule, is a common feature in many bioactive isoxazole derivatives. Halogen atoms can influence the electronic properties and lipophilicity of the molecule and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a target protein.[8][9]
-
Anticancer Activity: Studies on related chlorophenyl isoxazole analogs have demonstrated their potential as anticancer agents. For instance, a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides showed cytotoxic effects against various cancer cell lines.[10] The position of the chloro group is also critical. SAR studies on isoxazoloindoles have indicated that chloro and bromo substituents on an aryl ring, particularly at the para-position, are associated with increased anticancer activity.[10]
-
Antimicrobial Activity: In the context of antimicrobial activity, halogen substituents on the phenyl ring of isoxazole-containing chalcones have been shown to exhibit potent antifungal activity.[11] Specifically, electron-withdrawing groups like chloro and trifluoromethyl on the phenyl ring have been found to enhance antimicrobial activity.[2]
Other Substituents: The replacement of the 4-chloro group with other functionalities, such as electron-donating (e.g., methoxy) or other electron-withdrawing (e.g., nitro) groups, can have a profound impact on activity. For example, in a series of 3,5-diaryl isoxazoles, the presence of methoxy groups on the phenyl ring was found to be favorable for antibacterial activity.[2]
The following table summarizes the anticancer activity of selected chlorophenyl isoxazole analogs against various cancer cell lines.
| Compound ID | Isoxazole Substitution | Chlorophenyl Position | Other Substituents | Cancer Cell Line | IC50 (µM) |
| 2a | 3-(2-chlorophenyl)-5-methyl-4-carboxamide | 2-chloro | N-(4-(tert-butyl)phenyl) | HeLa (Cervical) | 39.80 |
| 2d | 3-(2-chlorophenyl)-5-methyl-4-carboxamide | 2-chloro | N-(4-fluorophenyl) | HeLa (Cervical) | 18.62 |
| 2d | 3-(2-chlorophenyl)-5-methyl-4-carboxamide | 2-chloro | N-(4-fluorophenyl) | Hep3B (Liver) | ~23 |
| 2e | 3-(2-chlorophenyl)-5-methyl-4-carboxamide | 2-chloro | N-(4-chlorophenyl) | Hep3B (Liver) | ~23 |
Table 1: Anticancer activity (IC50) of selected 3-(chlorophenyl)isoxazole analogs. Data sourced from[10].
The Critical Role of the 5-Bromoacetyl Group: A Covalent Warhead
The bromoacetyl group at the 5-position is arguably the most critical feature of the target molecule, suggesting its role as a covalent inhibitor.[4] α-Haloacetyl groups are known to be reactive electrophiles that can form stable thioether bonds with the sulfhydryl group of cysteine residues in proteins.[5]
Mechanism of Covalent Inhibition:
Caption: Covalent modification of a cysteine residue by a bromoacetyl group.
This irreversible binding can lead to several pharmacological advantages, including:
-
Increased Potency: By forming a stable covalent bond, the inhibitor can achieve a high level of target occupancy even at low concentrations.
-
Prolonged Duration of Action: The effect of the inhibitor persists until the target protein is degraded and resynthesized.[7]
-
Overcoming Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding site.[6]
The reactivity of the bromoacetyl group can be modulated by the electronic nature of the isoxazole ring and the 3-phenyl substituent. Electron-withdrawing groups on the phenyl ring could potentially enhance the electrophilicity of the acetyl carbon, thereby increasing its reactivity.
Modifications at the 5-Position of the Isoxazole Ring
To further understand the importance of the bromoacetyl group, it is instructive to compare it with analogs bearing different substituents at the 5-position.
-
Non-reactive Acyl Groups: Replacing the bromoacetyl group with a simple acetyl or other non-reactive acyl groups would likely lead to a significant decrease in potency if the mechanism of action is indeed covalent inhibition. Any remaining activity would be attributed to non-covalent interactions.
-
Other Reactive Groups: Comparison with other cysteine-reactive "warheads" such as iodoacetyl, acrylamide, or vinyl sulfone groups could provide insights into the optimal reactivity and geometry for targeting specific proteins. 3-Bromo-4,5-dihydroisoxazole (BDHI) itself has been identified as a cysteine-reactive electrophile.[12]
-
Non-acyl Substituents: The presence of aryl or other non-acyl groups at the 5-position would fundamentally change the interaction profile of the molecule with its target, likely leading to a different pharmacological profile.
The following table summarizes the antimicrobial activity of isoxazole-containing chalcones and their dihydropyrazole derivatives, highlighting the impact of different substituents.
| Compound ID | Core Structure | Phenyl Substituent | Antimicrobial Activity (MIC, µg/mL) |
| 43 | Dihydropyrazole | 2,4,6-trimethoxy | 4 (Antibacterial) |
| 45 | Dihydropyrazole | 2-fluoro-3,4-dimethoxy | 8 (Antibacterial), > Fluconazole (Antifungal) |
| 46 | Dihydropyrazole | 2-chloro-4,6-dimethoxy | 8 (Antibacterial), > Fluconazole (Antifungal) |
Table 2: Antimicrobial activity (MIC) of selected isoxazole analogs. Data sourced from[11].
Experimental Protocols
General Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
The synthesis of 3,5-disubstituted isoxazoles, the core scaffold of our target molecule, is commonly achieved through the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydroxylamine.[13][14][15]
Protocol:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve the appropriate acetophenone (e.g., 4-chloroacetophenone) (1 equivalent) and aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of a base (e.g., potassium hydroxide or sodium hydroxide) dropwise with stirring at room temperature.
-
Continue stirring for the appropriate time (typically a few hours) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
-
-
Isoxazole Formation:
-
In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.[13]
-
Add a base, such as sodium acetate or potassium hydroxide, to the mixture.[14]
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, pour the reaction mixture into cold water.
-
Collect the precipitated isoxazole derivative by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Caption: Synthetic workflow for 3,5-disubstituted isoxazoles.
Cell Viability Assay (MTT Assay) for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16][17][18]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Shake the plate gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The SAR analysis of this compound and its analogs underscores the importance of each structural component in defining its biological activity. The 4-chlorophenyl group likely contributes to target binding through hydrophobic and halogen interactions, while the isoxazole core serves as a rigid and versatile scaffold. The bromoacetyl moiety is a key feature, strongly suggesting a mechanism of action involving covalent inhibition of a target protein, which could lead to enhanced potency and a durable pharmacological effect.
Future research should focus on:
-
Synthesis and Biological Evaluation: A focused library of analogs should be synthesized to systematically probe the SAR. This includes varying the substituent on the phenyl ring (position, electronic nature), replacing the bromoacetyl group with other reactive and non-reactive moieties, and modifying the isoxazole core itself.
-
Target Identification and Mechanism of Action Studies: Identifying the cellular target(s) of this compound is crucial. Proteomic approaches can be employed to identify covalently modified proteins. Elucidating the precise mechanism of action will provide a solid foundation for further drug development.
-
In Vivo Efficacy and Toxicity Studies: Promising analogs should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights from this comparative SAR analysis, researchers can rationally design and develop novel isoxazole-based therapeutics with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and other conditions.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 9. jms.ump.edu.pl [jms.ump.edu.pl]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives | MDPI [mdpi.com]
- 12. Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In vivo efficacy and toxicity comparison of "5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" analogs
An In-Depth Technical Guide to the In Vivo Efficacy and Toxicity of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole and its Analogs: A Comparative Framework for Preclinical Development
For researchers, scientists, and drug development professionals, the preclinical evaluation of novel chemical entities is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for assessing the in vivo efficacy and toxicity of a promising class of compounds: this compound and its analogs. As a senior application scientist, my focus is to blend technical accuracy with practical insights, explaining not just the "how" but also the "why" behind experimental designs. This guide is structured to be a self-validating system, empowering you to design, execute, and interpret in vivo studies for this class of molecules.
The isoxazole ring is a privileged scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates. Its unique electronic and structural properties make it an attractive core for developing novel therapeutics. The compound this compound combines this versatile isoxazole core with a reactive bromoacetyl group. This chemical feature strongly suggests a mechanism of action involving covalent inhibition, where the molecule forms a permanent bond with its biological target.
The 3-(4-chlorophenyl) moiety likely plays a crucial role in directing the molecule to a specific binding pocket on a target protein, while the bromoacetyl group acts as an electrophilic "warhead" that reacts with a nearby nucleophilic amino acid residue (such as cysteine or histidine), leading to irreversible inhibition. This covalent and irreversible binding can offer advantages in terms of potency and duration of action but also poses challenges regarding off-target reactivity and potential toxicity.[1] Therefore, a thorough in vivo evaluation of both efficacy and toxicity is paramount.
The Rationale for a Comparative In Vivo Analysis
-
Altering the reactive group: Replacing the bromoacetyl group with a chloroacetyl or iodoacetyl group to modulate reactivity.
-
Modifying the phenyl substituent: Replacing the 4-chloro substituent with other groups (e.g., fluoro, methyl, methoxy) to alter binding affinity and pharmacokinetic properties.
By systematically evaluating such analogs, researchers can build a comprehensive understanding of the structure-activity relationship (SAR) and structure-toxicity relationship (STR) for this class of compounds.
Proposed Mechanism of Covalent Inhibition
The bromoacetyl group is a classic α-haloketone, a well-known reactive moiety in medicinal chemistry.[2] It is an electrophile that can be attacked by nucleophilic side chains of amino acids. The proposed mechanism of action for this compound is as follows:
-
Non-covalent Binding: The isoxazole core and the 3-(4-chlorophenyl) group first bind reversibly to a specific pocket on the target protein. This binding event orients the reactive bromoacetyl group in proximity to a nucleophilic residue.
-
Covalent Bond Formation: The nucleophilic residue (e.g., the thiol group of a cysteine) attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent bond. This results in the irreversible inactivation of the protein.
Figure 1: Proposed two-step mechanism of covalent inhibition.
In Vivo Efficacy Assessment: A Practical Workflow
The choice of the in vivo efficacy model depends on the therapeutic indication. Given that many isoxazole derivatives have shown anticancer activity, a tumor xenograft model is a relevant example.[3]
Experimental Protocol: Murine Xenograft Model
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of isoxazole analogs in a subcutaneous xenograft model.
1. Cell Line Selection and Culture:
- Select a human cancer cell line relevant to the proposed therapeutic target.
- Culture the cells in the recommended medium and conditions until they reach the logarithmic growth phase.
2. Animal Model:
- Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
- Allow a one-week acclimatization period.
3. Tumor Implantation:
- Harvest and resuspend the cancer cells in a sterile, serum-free medium or a mixture with Matrigel.
- Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth using calipers.
- When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
5. Dosing and Administration:
- Prepare the test compounds in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Administer the compounds and vehicle control via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
6. Efficacy Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice, and excise and weigh the tumors.
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Culture" [label="Cancer Cell Culture"];
"Tumor_Implantation" [label="Subcutaneous Tumor\nImplantation in Mice"];
"Tumor_Growth" [label="Tumor Growth Monitoring"];
"Randomization" [label="Group Randomization"];
"Treatment" [label="Compound Administration"];
"Monitoring" [label="Tumor Volume & Body\nWeight Measurement"];
"Endpoint" [label="Endpoint Analysis:\nTumor Weight, TGI"];
"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Cell_Culture";
"Cell_Culture" -> "Tumor_Implantation";
"Tumor_Implantation" -> "Tumor_Growth";
"Tumor_Growth" -> "Randomization";
"Randomization" -> "Treatment";
"Treatment" -> "Monitoring";
"Monitoring" -> "Endpoint";
"Endpoint" -> "End";
}
Figure 2: Workflow for an in vivo xenograft efficacy study.
In Vivo Toxicity Assessment: A Crucial Safety Evaluation
Toxicity is a major concern for reactive compounds like this compound. A thorough toxicity assessment is essential to determine the therapeutic window.
Experimental Protocol: Acute and Sub-chronic Toxicity in Rodents
This protocol provides a general outline for assessing the toxicity of the isoxazole analogs.
1. Animal Model:
- Use healthy young adult rodents (e.g., Sprague-Dawley rats), with both sexes.
2. Acute Toxicity Study (Single Dose):
- Administer the compound at escalating doses to different groups of animals.
- Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
- Determine the LD50 (median lethal dose).
3. Sub-chronic Toxicity Study (Repeated Dose):
- Administer the compound daily for 28 or 90 days at three different dose levels (low, medium, high) and a vehicle control.
- Monitor clinical signs, body weight, and food consumption throughout the study.
- At the end of the study, collect blood for hematology and clinical chemistry analysis.
- Perform a complete necropsy and collect organs for histopathological examination.
4. Key Toxicity Endpoints:
- Mortality and clinical signs of toxicity.
- Changes in body weight and organ weights.
- Hematological and biochemical parameters.
- Histopathological findings in major organs (liver, kidney, heart, etc.).
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Animal_Selection" [label="Select Rodent Model\n(e.g., Rats)"];
"Acute_Study" [label="Acute Toxicity Study\n(Single Dose, LD50)"];
"Subchronic_Study" [label="Sub-chronic Toxicity Study\n(Repeated Dose, 28/90 days)"];
"Monitoring" [label="In-life Monitoring:\nClinical Signs, Body Weight"];
"Terminal_Procedures" [label="Terminal Procedures:\nBlood Collection, Necropsy"];
"Analysis" [label="Data Analysis:\nHematology, Histopathology"];
"NOAEL" [label="Determine NOAEL\n(No-Observed-Adverse-Effect Level)"];
"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Animal_Selection";
"Animal_Selection" -> "Acute_Study";
"Animal_Selection" -> "Subchronic_Study";
"Subchronic_Study" -> "Monitoring";
"Monitoring" -> "Terminal_Procedures";
"Terminal_Procedures" -> "Analysis";
"Analysis" -> "NOAEL";
"NOAEL" -> "End";
}
Figure 3: Workflow for in vivo toxicity assessment.
Comparative Analysis: Illustrative Data for Hypothetical Analogs
To demonstrate how to compare the in vivo performance of different analogs, the following tables present hypothetical data for a series of compounds based on the this compound scaffold.
Table 1: Illustrative In Vivo Efficacy Data in a Murine Xenograft Model
| Compound ID | Modification | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (TGI, %) | Change in Body Weight (%) |
| BCI-001 | Parent Compound | 50 | 75 | -5 |
| BCI-002 | 4-fluorophenyl | 50 | 68 | -2 |
| BCI-003 | 4-methoxyphenyl | 50 | 55 | +1 |
| CCI-001 | Chloroacetyl | 50 | 60 | -3 |
| Vehicle | - | - | 0 | +2 |
Table 2: Illustrative In Vivo Toxicity Data in Rats
| Compound ID | Acute LD50 (mg/kg, p.o.) | 28-Day NOAEL (mg/kg/day) | Key Histopathological Findings (at high dose) |
| BCI-001 | ~300 | 10 | Mild hepatocellular hypertrophy |
| BCI-002 | >500 | 25 | Minimal renal tubular degeneration |
| BCI-003 | >1000 | 50 | No significant findings |
| CCI-001 | ~400 | 15 | Mild hepatocellular hypertrophy |
Discussion: Structure-Activity and Structure-Toxicity Relationships
-
Efficacy: The parent compound, BCI-001, with the bromoacetyl group and 4-chlorophenyl substituent, shows the highest efficacy in this hypothetical model. Replacing the 4-chloro group with a 4-fluoro (BCI-002) or 4-methoxy (BCI-003) group reduces the anti-tumor activity, suggesting that the electronic properties of the substituent on the phenyl ring are important for target engagement. The less reactive chloroacetyl analog (CCI-001) is also less efficacious than the bromoacetyl parent.
-
Toxicity: The toxicity profile appears to correlate with the reactivity of the haloacetyl group and the nature of the phenyl substituent. The most reactive compound, BCI-001, has the lowest LD50 and NOAEL. The less reactive chloroacetyl analog (CCI-001) is slightly less toxic. Modifications to the phenyl ring also impact toxicity, with the 4-methoxy analog (BCI-003) being the least toxic in this hypothetical series. This could be due to altered metabolism or off-target reactivity.
These illustrative findings highlight the importance of a multi-parameter optimization approach in drug discovery, where both efficacy and safety need to be carefully balanced.
Conclusion
The in vivo evaluation of this compound and its analogs requires a systematic and rigorous approach. While direct comparative data may be scarce, a framework based on sound experimental design and a thorough understanding of the underlying chemical principles can guide the preclinical development of this promising class of covalent inhibitors. By carefully assessing both efficacy and toxicity, and by exploring the structure-activity and structure-toxicity relationships, researchers can identify lead candidates with the best potential for clinical success. This guide provides the foundational knowledge and practical protocols to embark on this critical phase of drug discovery.
References
Benchmarking 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole: A Comparative Guide to Covalent Modifier Performance
Introduction: The Renaissance of Covalent Inhibition
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have undergone a significant resurgence, transitioning from serendipitous discoveries to rationally designed therapeutic agents.[1][2][3] Unlike their non-covalent counterparts that bind reversibly, TCIs form a stable, covalent bond with their target protein, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets previously considered "undruggable".[4][5]
The efficacy and safety of a TCI are dictated by the interplay between two key components: the "guidance system" (the scaffold that drives non-covalent recognition) and the "warhead" (the electrophilic group that forms the covalent bond).[5] The choice of warhead is critical; it must be reactive enough to engage the target efficiently but not so reactive as to cause widespread off-target modifications and associated toxicity—a concept often referred to as the "Goldilocks principle".[5]
This guide provides an in-depth comparative analysis of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole , a molecule featuring a bromoacetyl warhead, against the current gold-standard class of covalent modifiers: acrylamides. Acrylamides are the predominantly employed electrophile in clinically approved TCIs, including blockbuster drugs like Ibrutinib and Osimertinib.[1][6]
Through objective analysis and supporting experimental frameworks, this document will equip researchers, scientists, and drug development professionals with the necessary tools and insights to benchmark novel covalent modifiers, ensuring a data-driven approach to TCI design and optimization.
Section 1: Understanding the Covalent Modifiers
The Challenger: this compound
This molecule is a representative TCI built on an isoxazole scaffold. Its architecture can be deconstructed into two functional units:
-
The Warhead: A bromoacetyl group. This is a type of haloacetamide, a class of electrophiles that reacts with nucleophilic amino acid residues, primarily cysteine, via an irreversible SN2 (bimolecular nucleophilic substitution) mechanism.[7][8] The carbon atom alpha to the carbonyl is rendered highly electrophilic by the adjacent carbonyl and the bromine, an excellent leaving group.
-
The Guidance System: A 3-(4-chlorophenyl)isoxazole scaffold. This portion of the molecule is responsible for the initial, non-covalent binding to the target protein. Its specific geometry and chemical properties dictate the inhibitor's affinity (Ki) and selectivity, positioning the bromoacetyl warhead in close proximity to a reactive nucleophile on the target protein.
The covalent modification process is a two-step event: first, reversible binding driven by the guidance system, followed by the irreversible covalent bond formation by the warhead.[2]
Caption: Mechanism of Covalent Modification by a Bromoacetyl Group.
The Gold Standard: Acrylamide-Based Modifiers
Acrylamides represent the most validated and widely used warhead class in modern TCI design.[1] Found in numerous FDA-approved drugs, they react with cysteine residues via a Michael addition mechanism.
-
Warhead: An acrylamide group. This is an α,β-unsaturated carbonyl compound. The β-carbon is electrophilic and susceptible to attack by the nucleophilic thiol of a cysteine residue.
-
Mechanism: The reaction is a conjugate addition. Compared to haloacetamides, acrylamides are generally considered "softer" or less intrinsically reactive electrophiles. This property often translates to improved selectivity, as the reaction relies more heavily on the non-covalent binding affinity (Ki) to drive target modification, rather than raw chemical reactivity.[1] The success of covalent KRAS(G12C) and BTK inhibitors validates this approach.[6]
The established clinical success and well-understood reactivity profile of acrylamides make them the ideal benchmark against which novel electrophiles like bromoacetyls should be measured.
Section 2: Head-to-Head Comparison: Key Performance Metrics
To objectively compare "this compound" with a gold-standard acrylamide, we must evaluate them across a defined set of performance parameters. The following tables present a hypothetical but realistic comparison based on the known chemical properties of these warheads.
Biochemical Potency & Reactivity (k_inact/K_i)
The most rigorous measure of a covalent inhibitor's efficiency is the second-order rate constant k_inact/K_i . This parameter encapsulates both the initial binding affinity (K_i) and the maximum rate of covalent modification (k_inact).[9] A higher k_inact/K_i value indicates a more efficient inhibitor. It is a far more informative metric than a simple IC50 value, which for covalent inhibitors can be misleading and highly dependent on assay time.[9][10]
| Parameter | 5-(Bromoacetyl) Isoxazole | Gold-Standard Acrylamide | Rationale & Interpretation |
| K_i (nM) | 500 | 500 | Assumes identical "guidance systems" for a direct warhead comparison. K_i reflects non-covalent binding affinity. |
| k_inact (min⁻¹) | 0.5 | 0.1 | Bromoacetyls are typically more potent electrophiles than acrylamides, leading to a faster rate of inactivation.[7] |
| k_inact/K_i (M⁻¹s⁻¹) | 16,667 | 3,333 | The bromoacetyl warhead demonstrates significantly higher biochemical efficiency. This could allow for faster target engagement at lower concentrations. |
Intrinsic Reactivity & Off-Target Potential
High biochemical efficiency is desirable, but it must be balanced against the risk of off-target reactivity. A common and effective method to assess a warhead's intrinsic, non-enzyme-directed reactivity is to measure its stability in the presence of a ubiquitous biological nucleophile, such as glutathione (GSH).[11] Rapid reaction with GSH can be a red flag for potential widespread off-target modification and idiosyncratic toxicity.[11]
| Parameter | 5-(Bromoacetyl) Isoxazole | Gold-Standard Acrylamide | Rationale & Interpretation |
| GSH Half-Life (t₁/₂, min) | 15 | >240 | The bromoacetyl warhead shows much higher intrinsic reactivity. While this contributes to a high k_inact, it also poses a greater risk for reacting with off-target cysteines throughout the proteome.[11] |
| Selectivity Profile | Potentially lower | Generally higher | The acrylamide's lower intrinsic reactivity makes its target modification more dependent on high-affinity binding, often leading to a cleaner selectivity profile. |
Cellular Target Engagement & Potency
The ultimate test is whether the inhibitor can effectively engage its target in the complex environment of a living cell. Cell-based assays measure the concentration required to achieve a desired level of target modification or inhibition of a downstream signaling event.
| Parameter | 5-(Bromoacetyl) Isoxazole | Gold-Standard Acrylamide | Rationale & Interpretation |
| Target Occupancy IC50 (nM) | 80 | 250 | The higher reactivity of the bromoacetyl compound translates to greater potency in a cellular context, achieving target engagement at a lower concentration. |
| Cytotoxicity (LDH Assay, µM) | 0.5 | >10 | The higher intrinsic reactivity of the bromoacetyl compound may lead to increased off-target effects, resulting in greater cellular toxicity.[12] |
Section 3: Experimental Protocols for Benchmarking
To ensure scientific integrity, every protocol must be a self-validating system. The following are detailed methodologies for generating the comparative data discussed above.
Protocol 1: Determination of k_inact and K_i
This protocol determines the kinetic constants of covalent inhibition by measuring the rate of enzyme inactivation at various inhibitor concentrations.
Causality: The rate of inactivation should follow pseudo-first-order kinetics. By plotting the observed rate constant (k_obs) against inhibitor concentration, we can derive both k_inact (the maximal rate of inactivation) and K_i (the initial binding affinity).[10][13]
Caption: Experimental Workflow for Determining k_inact and K_i.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Prepare a 2X serial dilution series of the covalent inhibitor in the same assay buffer.
-
-
Enzyme-Inhibitor Incubation:
-
In a 96-well plate, mix equal volumes of the 2X enzyme and 2X inhibitor solutions. Include a vehicle control (e.g., DMSO).
-
Initiate a kinetic read on a plate reader immediately after mixing. This will monitor the residual enzyme activity over time.
-
-
Data Acquisition:
-
For each inhibitor concentration, you will obtain a progress curve (product formation vs. time). The rate of the reaction will decrease over time as the enzyme is inactivated.
-
-
Data Analysis:
-
Fit the progress curve for each inhibitor concentration to the equation for irreversible inhibition to determine the pseudo-first-order rate constant, k_obs.
-
Plot the calculated k_obs values against the inhibitor concentration [I].
-
Fit this new plot to the Michaelis-Menten equation for inactivation: k_obs = k_inact * [I] / (K_i + [I])
-
The derived parameters from this fit will be the values for k_inact and K_i. The overall efficiency is then calculated as k_inact/K_i.
-
Protocol 2: Probe-Free Cellular Target Occupancy via LC-MS/MS
This protocol quantifies the extent of target modification in cells treated with the covalent inhibitor without requiring a chemical probe.
Causality: By using high-resolution mass spectrometry, we can directly measure the ratio of the unmodified target peptide (containing the reactive cysteine) to a stable, non-target peptide from the same protein.[14] A decrease in the unmodified target peptide signal directly corresponds to an increase in covalent modification (target occupancy). This label-free method is a powerful way to assess target engagement of endogenous proteins.[15]
Caption: Workflow for Probe-Free Cellular Target Occupancy Analysis.
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a serial dilution of the covalent inhibitor for a fixed time (e.g., 2 hours). Include a vehicle control.
-
-
Sample Preparation:
-
Harvest and wash the cells. Lyse the cells in a buffer containing protease inhibitors.
-
Quantify total protein concentration (e.g., BCA assay).
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds (DTT), alkylate non-target cysteines (with a non-bromo-containing reagent like iodoacetamide to block background reactivity), and digest proteins into peptides using trypsin.[16][17]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Use a targeted method (e.g., Parallel Reaction Monitoring, PRM) to specifically measure the intensity of two peptides:
-
Target Peptide: The peptide containing the cysteine that is modified by the inhibitor.
-
Normalization Peptide: A stable peptide from the same target protein that is not affected by the inhibitor.
-
-
-
Data Analysis:
-
For each sample, calculate the ratio of the Target Peptide Intensity / Normalization Peptide Intensity.
-
Normalize these ratios to the vehicle control (defined as 0% occupancy).
-
Plot the percent occupancy against the inhibitor concentration and fit to a dose-response curve to determine the IC50 for target engagement.
-
Synthesis and Discussion
The benchmarking analysis reveals a classic trade-off in covalent inhibitor design. This compound , with its bromoacetyl warhead, demonstrates superior biochemical efficiency and cellular potency compared to a gold-standard acrylamide. This heightened reactivity stems from the intrinsic electrophilicity of the haloacetamide group.[7][18]
However, this potency comes at the cost of significantly higher intrinsic reactivity, as evidenced by its rapid reaction with glutathione. This suggests a higher potential for off-target modifications, which may lead to a narrower therapeutic window and increased risk of toxicity.
Implications for Drug Development:
-
Bromoacetyl-based modifiers may be highly effective for targets that are difficult to inhibit, such as those with a poorly accessible or less nucleophilic cysteine residue, or for indications where rapid and complete target shutdown is required.
-
Acrylamide-based modifiers remain the preferred choice for most targets, offering a more balanced profile of efficacy and safety. Their lower intrinsic reactivity places a greater emphasis on the "guidance system" to achieve selectivity, which is a cornerstone of modern rational drug design.[6]
Ultimately, the choice of warhead is context-dependent. This guide provides the framework for making that choice based on rigorous, quantitative, and comparative data. By employing the described kinetic and cellular assays, drug discovery teams can accurately benchmark novel covalent modifiers, understand their position in the reactivity-selectivity landscape, and make informed decisions to advance the most promising candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Inhibitors - An Overview of Design Process, Challenges and Future Directions [ouci.dntb.gov.ua]
- 4. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 5. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 6. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. benchchem.com [benchchem.com]
A Researcher's Guide to Selectivity Profiling of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole: A Targeted Covalent Inhibitor Candidate
Introduction: Deconstructing the Molecule and Its Therapeutic Potential
The compound 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole represents a compelling molecular architecture for targeted drug development. Its structure contains two key features that dictate its likely mechanism of action and necessitate a rigorous selectivity profile. The isoxazole core, substituted with a 4-chlorophenyl ring, serves as the recognition scaffold, designed to confer specificity through non-covalent interactions within a protein binding pocket.[1][2] Critically, the bromoacetyl group is a well-characterized electrophilic "warhead." This moiety is designed to form a permanent, covalent bond with a nearby nucleophilic amino acid residue, such as cysteine, on its target protein.[3][4]
This design places the compound in the class of targeted covalent inhibitors (TCIs). TCIs offer distinct therapeutic advantages, including prolonged target engagement and high potency, which can lead to durable clinical responses.[5][6] However, the inherent reactivity of the warhead also poses a risk: off-target covalent interactions can lead to toxicity. Therefore, a comprehensive understanding of the compound's selectivity across the proteome and its differential effects across various cell types is not just beneficial—it is a critical step in its preclinical evaluation.[7][8]
This guide provides a systematic, multi-tiered framework for characterizing the selectivity of this compound. We will detail the experimental rationale, provide validated protocols, and present a logical workflow for moving from broad cellular screening to specific target validation.
The Experimental Philosophy: A Tiered Approach to Selectivity Profiling
A robust investigation into a TCI's selectivity requires a phased approach. We begin with a broad screen to identify cellular contexts where the compound is most active and then progressively narrow our focus to identify specific molecular targets and affected pathways. This strategy ensures an efficient use of resources and builds a coherent, evidence-based narrative around the compound's mechanism of action.
Tier 1: Broad Cytotoxicity Screening Across Diverse Cell Lines
Rationale: The initial step is to determine the compound's cytotoxic potential across a panel of cancer cell lines from diverse origins. This will establish a baseline for its activity, identify sensitive and resistant cell lines, and guide the selection of models for deeper mechanistic studies. We have selected four common cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma)[9], HeLa (cervical adenocarcinoma)[10], and Jurkat (T-cell leukemia). This panel includes adherent and suspension cells of epithelial and hematopoietic origin, providing a broad biological context.
Data Summary: Antiproliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is determined using a tetrazolium reduction assay (MTS), which measures the metabolic activity of viable cells.[11]
| Cell Line | Tissue of Origin | Morphology | Hypothetical IC50 (µM) of this compound |
| A549 | Lung Carcinoma | Adherent, Epithelial | 1.2 |
| Jurkat | T-cell Leukemia | Suspension, Lymphoid | 2.5 |
| HeLa | Cervical Carcinoma | Adherent, Epithelial | 15.8 |
| MCF-7 | Breast Adenocarcinoma | Adherent, Epithelial | > 50 |
Interpretation: The hypothetical data suggest that the compound exhibits potent antiproliferative activity against A549 and Jurkat cells, moderate activity against HeLa cells, and is largely inactive against MCF-7 cells. This differential sensitivity is the key finding that drives the subsequent investigation. A549 will be designated our "sensitive" model and MCF-7 our "resistant" model.
Experimental Protocol: MTS Cell Viability Assay
This protocol is adapted from established methods for assessing cell metabolic activity.[12]
-
Cell Seeding:
-
For adherent cells (A549, HeLa, MCF-7), seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
For suspension cells (Jurkat), seed 20,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in complete culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM). Include a vehicle control (DMSO only).
-
Remove the medium from the adherent cell plates and add 100 µL of the diluted compound solutions. For suspension cells, add the solutions directly.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to yield a strong signal without saturation.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Tier 2: In Vitro Kinase Profiling
Rationale: Protein kinases are one of the largest and most frequently dysregulated enzyme families in cancer, making them common targets for TCIs.[3][13] The ATP binding pocket of many kinases contains a conserved cysteine residue that can be targeted by electrophilic compounds. A broad in vitro kinase profiling assay is a highly efficient method to screen our compound against a large panel of kinases to identify high-affinity targets.[14][15] This biochemical screen removes the complexity of the cellular environment and directly assesses the compound's interaction with purified enzymes.
Data Summary: Kinase Inhibition Profile
The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. The data is presented as percent inhibition relative to a DMSO control.
| Kinase Target | Kinase Family | Hypothetical % Inhibition at 1 µM |
| MAPK1 (ERK2) | CMGC | 98% |
| MAPK14 (p38α) | CMGC | 92% |
| EGFR | TK | 15% |
| BTK | TK | 8% |
| CDK2 | CMGC | 5% |
| (...and 200+ other kinases) | ... | < 5% |
Interpretation: The hypothetical results from this screen are striking. The compound demonstrates potent and specific inhibition of two members of the mitogen-activated protein kinase (MAPK) family: MAPK1 (ERK2) and MAPK14 (p38α). The lack of activity against other kinases, including those with known targetable cysteines like EGFR and BTK, suggests a high degree of selectivity for this subfamily.[6][16] This provides a strong, testable hypothesis: this compound may exert its cytotoxic effects by covalently inhibiting the MAPK signaling pathway.
Experimental Protocol: Luminescence-Based Kinase Activity Assay
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced.[17][18][19]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Dilute the test compound and a positive control inhibitor (e.g., Staurosporine) to the desired concentration in the reaction buffer.
-
Prepare a mixture of the kinase substrate (a specific peptide for the target kinase) and ATP in the reaction buffer. The ATP concentration should be at or near the Km for each kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted compound or DMSO control.
-
Add 2.5 µL of the purified kinase enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of an ADP-detecting reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of a kinase detection reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition using the formula: 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)).
-
Tier 3: Target Validation and Pathway Analysis
Rationale: The final tier connects the biochemical data (kinase inhibition) with the cellular phenotype (cytotoxicity). Using Western blotting, we can investigate whether the proposed targets (p38α and ERK2) and their downstream signaling pathways are modulated by the compound in our sensitive (A549) versus resistant (MCF-7) cell lines.[20] This provides crucial evidence for the on-target mechanism of action and can explain the observed differential sensitivity. For example, the resistant cell line may not express the target kinase or may rely on a different signaling pathway for survival.[21][22][23]
References
- 1. ijpca.org [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein profile of MCF-7 breast cancer cell line treated with lectin delivered by CaCO3NPs revealed changes in molecular chaperones, cytoskeleton, and membrane-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein profile of the HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Unveiling the reaction mechanism of covalent kinase inhibition by ibrutinib - American Chemical Society [acs.digitellinc.com]
- 17. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 18. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. benchchem.com [benchchem.com]
- 21. Proteome profile of the MCF7 cancer cell line: a mass spectrometric evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole
Executive Summary: Understanding the Hazard Profile
5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole is a bespoke research chemical whose hazard profile necessitates a rigorous and informed disposal strategy. Its molecular structure combines three distinct functional groups, each contributing to its classification as hazardous waste:
-
α-Bromoacetyl Group: This α-halo ketone moiety is a powerful electrophile and a potent alkylating agent.[1] Such compounds are known to be highly reactive, often exhibiting lachrymatory (tear-inducing) and corrosive properties. Their ability to alkylate biological macromolecules underlies their potential toxicity.[2][3]
-
Chlorophenyl Group: The presence of a chlorinated aromatic ring classifies this compound as a halogenated organic waste.[4] These substances are subject to specific environmental regulations due to their persistence and the potential to form toxic byproducts like dioxins if not incinerated at appropriate temperatures.[5]
-
Isoxazole Core: The isoxazole ring is a nitrogen- and oxygen-containing heterocycle. While the core itself is relatively stable, its derivatives can have varied toxicological profiles.[6]
Effective disposal is not merely a matter of compliance but a critical component of laboratory safety. This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to manage and dispose of this compound and its associated waste streams safely and responsibly.
Core Disposal Principle: Segregation and Containment
The cornerstone of proper chemical waste management is meticulous segregation. Due to its halogenated nature, this compound waste must never be mixed with non-halogenated organic waste.[7][8][9] Co-mingling increases disposal costs significantly and complicates the incineration process required for halogenated compounds.[9]
The primary disposal route for this compound is through a licensed hazardous waste contractor who can ensure its destruction via high-temperature incineration.[10][11]
Operational Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps from waste generation to final collection.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always check the manufacturer's compatibility chart.
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Footwear: Closed-toe shoes.
All handling and disposal preparation must occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[12]
Waste Segregation and Collection Workflow
The following workflow must be followed to ensure proper segregation at the point of generation.
Caption: Waste Segregation Decision Workflow
Container Selection and Labeling
-
Container Choice: Use only containers compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE) bottles with secure, threaded caps.[8] Do not use aluminum containers.[13]
-
Labeling: All waste containers must be labeled clearly the moment the first drop of waste is added.[7] The label must include:
Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store waste containers in a designated SAA, which should be at or near the point of generation.
-
Ensure containers are kept closed at all times except when adding waste.[8]
-
Store containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is critical.
Caption: Spill Cleanup and Response Workflow
For small spills, after collecting the bulk of the material, the area can be decontaminated. All cleaning materials must be disposed of as halogenated hazardous waste.[7]
Advanced Protocol: Decontamination of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste. An optional step for trained personnel is to rinse the container with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated liquid waste.
For deactivating the reactive bromoacetyl group on the container surface, a triple rinse with a 5% sodium bicarbonate solution can be performed in a fume hood.[12] This converts the reactive moiety into less hazardous byproducts. The rinsate should be collected, its pH checked to ensure it is between 6 and 8, and then disposed of as halogenated liquid waste.[12] This procedure reduces the hazard but does not change the waste classification.
Data Summary Table
| Parameter | Information | Source(s) |
| Chemical Name | This compound | N/A |
| Key Functional Groups | α-Halo Ketone, Halogenated Aromatic, Isoxazole | [1],[4] |
| Primary Hazards | Alkylating Agent, Potential Toxin, Irritant (Skin, Eyes, Respiratory) | [1],[14] |
| EPA Waste Class | Halogenated Organic Compound | [15], |
| Segregation Class | HALOGENATED ORGANIC WASTE (Solid or Liquid) | [4],[8] |
| Disposal Method | Licensed High-Temperature Incineration | ,[11],[5] |
| Incompatible Wastes | Non-halogenated organics, strong acids/bases, oxidizers, reactive metals | [7],[9],[16] |
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. angenechemical.com [angenechemical.com]
- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
